Technical Documentation Center

1-(6-Chloropyridin-3-yl)-4-methylpiperazine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(6-Chloropyridin-3-yl)-4-methylpiperazine

Core Science & Biosynthesis

Foundational

1-(6-Chloropyridin-3-yl)-4-methylpiperazine mechanism of action

An In-Depth Technical Guide to the Pharmacophoric Role and Mechanism of Action of 1-(6-Chloropyridin-3-yl)-4-methylpiperazine Executive Summary In modern rational drug design, the mechanism of action of a therapeutic age...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Pharmacophoric Role and Mechanism of Action of 1-(6-Chloropyridin-3-yl)-4-methylpiperazine

Executive Summary

In modern rational drug design, the mechanism of action of a therapeutic agent is intrinsically linked to the sum of its pharmacophoric parts. 1-(6-Chloropyridin-3-yl)-4-methylpiperazine (CAS 633283-61-1) is not a standalone therapeutic; rather, it is a highly privileged, dual-purpose chemical building block. It serves as the critical precursor for the solvent-exposed "tail" of several third-generation Cyclin-Dependent Kinase 4 and 6 (CDK4/6) inhibitors, most notably Trilaciclib [1].

This whitepaper deconstructs the "mechanism of action" of this molecule across two distinct phases:

  • The Chemical Mechanism : Its role as a highly reactive electrophile in Nucleophilic Aromatic Substitution (SNAr), enabling the synthesis of complex kinase inhibitors [2].

  • The Biological Mechanism : How the resulting 5-(4-methylpiperazin-1-yl)pyridin-2-amine moiety dictates target affinity, hinge-region binding, and the physicochemical properties required for transient G1 cell cycle arrest [3].

Part 1: Structural Anatomy & Chemical Reactivity (The Precursor Mechanism)

Before this moiety can interact with a biological target, it must be covalently linked to a kinase-binding core (such as a pyrido[2,3-d]pyrimidine or a spiro-pyrimidine). The chemical architecture of 1-(6-chloropyridin-3-yl)-4-methylpiperazine is perfectly tuned for this purpose.

The pyridine nitrogen acts as a strong electron-withdrawing group via induction and resonance. This significantly depletes electron density at the ortho and para positions. Because the chlorine atom is located at the 6-position (ortho to the pyridine nitrogen), the carbon-chlorine bond is highly activated toward nucleophilic attack. Conversely, the 4-methylpiperazine group is located at the 3-position (meta to the nitrogen), minimizing its electron-donating resonance interference at the reaction site.

Experimental Protocol: SNAr Coupling of the Pharmacophore

To integrate this building block into a CDK4/6 inhibitor core, a strong base-mediated SNAr coupling is utilized. This protocol is designed as a self-validating system, ensuring regioselectivity and complete conversion.

Reagents & Materials:

  • Electrophile : 1-(6-Chloropyridin-3-yl)-4-methylpiperazine (1.0 eq)

  • Nucleophile : Amine-bearing pyrimidine core (1.05 eq)

  • Base : Lithium bis(trimethylsilyl)amide (LiHMDS), 1.0 M in THF (2.5 eq)

  • Solvent : Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Preparation & Inert Atmosphere : Charge a flame-dried, nitrogen-purged reactor with the amine-bearing pyrimidine core and anhydrous THF. Cool the system to 0 °C. Causality: Moisture must be strictly excluded to prevent the hydrolysis of LiHMDS into hexamethyldisilazane and lithium hydroxide, which would stall the reaction.

  • Deprotonation : Dropwise add LiHMDS over 15 minutes. Stir for 30 minutes at 0 °C. Causality: LiHMDS (pKa ~26) is chosen because it is a non-nucleophilic strong base. Its steric bulk prevents it from attacking the chloropyridine directly, ensuring it only deprotonates the target amine to form a highly nucleophilic amide anion.

  • Electrophile Addition : Dissolve 1-(6-chloropyridin-3-yl)-4-methylpiperazine in a minimal volume of THF and add it to the activated anion mixture. Elevate the temperature to 65 °C for 12 hours.

  • Meisenheimer Complex Formation : The amide anion attacks the C6 position of the pyridine, forming a transient, negatively charged Meisenheimer complex stabilized by the pyridine nitrogen.

  • In-Process Validation (LC-MS) : Sample the reaction mixture. Self-Validation: The reaction is deemed complete when LC-MS shows the disappearance of the starting material mass ( M ) and the appearance of the product mass ( Mcore​+176.1 Da, reflecting the loss of the 35.5 Da chloride leaving group).

  • Quench & Isolation : Quench the reaction with saturated aqueous NH4​Cl to neutralize excess base. Extract with ethyl acetate, dry over Na2​SO4​ , and purify via silica gel chromatography (DCM:MeOH gradient).

SNAr A 1-(6-Chloropyridin-3-yl) -4-methylpiperazine D Nucleophilic Attack at C6 Position A->D B Amine-bearing Core (e.g., Pyrimidine) B->D C Base (e.g., LiHMDS) & Solvent (THF) C->D E Meisenheimer Complex Intermediate D->E F Chloride Elimination E->F G Final Active Tail (e.g., Trilaciclib) F->G

Figure 1: SNAr chemical workflow converting the chloropyridine precursor into the active drug tail.

Part 2: Pharmacodynamics & Binding Mode (The Biological Mechanism)

Once the SNAr reaction is complete, the chlorine is replaced by an amine linkage, transforming the building block into a 5-(4-methylpiperazin-1-yl)pyridin-2-amine moiety. This specific structural vector is the linchpin of the drug's biological mechanism of action[4].

When a drug like Trilaciclib enters the ATP-binding pocket of CDK4 or CDK6, this moiety performs two highly specialized functions:

Hinge Region Anchoring

Kinases are typically inhibited by molecules that mimic the adenine ring of ATP. The 2-aminopyridine portion of the tail acts as a bidentate hydrogen-bonding anchor at the kinase "hinge" region (the segment connecting the N-terminal and C-terminal lobes of the kinase) [5].

  • The pyridine nitrogen acts as a hydrogen bond acceptor, interacting with the backbone NH of Val101 (in CDK4) or Val100 (in CDK6).

  • The exocyclic amine acts as a hydrogen bond donor, interacting with the backbone carbonyl of the same valine residues.

Solvent-Exposed Solvation & Selectivity

The 4-methylpiperazine ring projects outward from the ATP pocket into the solvent-exposed channel.

  • Physiological Protonation : At physiological pH (7.4), the distal tertiary amine of the methylpiperazine is protonated (pKa ~ 8.5). This positive charge drastically improves the aqueous solubility of the otherwise highly lipophilic kinase core.

  • Electrostatic Steering : The positively charged piperazine forms long-range electrostatic interactions with acidic residues near the pocket opening (such as Asp104 and Thr107 in CDK6), locking the drug into the inactive conformation of the kinase [5].

BindingMode Tail 5-(4-Methylpiperazin-1-yl) pyridin-2-amine Tail Pyridine Pyridine Ring (H-Bond Acceptor) Tail->Pyridine Amine Exocyclic Amine (H-Bond Donor) Tail->Amine Piperazine 4-Methylpiperazine (Protonated Basic Center) Tail->Piperazine Hinge CDK4/6 Hinge Region (Val101 / Val100) Pyridine->Hinge Binds Backbone NH Amine->Hinge Binds Backbone C=O Solvent Solvent-Exposed Channel (Thr107 / Asp104) Piperazine->Solvent Electrostatic / Solvation

Figure 2: Logical relationship of the structural moieties to the CDK4/6 active site.

Quantitative Data Summary

The integration of this specific moiety yields sub-nanomolar to low-nanomolar affinities for CDK4/6, while maintaining high selectivity over off-target kinases like CDK1 and CDK2 (which possess a bulkier Phe82 residue that sterically clashes with this tail).

Drug / CompoundTail StructureCDK4 IC₅₀ (nM)CDK6 IC₅₀ (nM)Primary Indication
Trilaciclib 5-(4-methylpiperazin-1-yl)pyridin-2-amine~ 1.0~ 2.0Myelopreservation (SCLC)
Palbociclib 5-(piperazin-1-yl)pyridin-2-amine~ 11.0~ 15.0HR+/HER2- Breast Cancer
Abemaciclib 5-(4-ethylpiperazin-1-yl)pyridin-2-amine~ 2.0~ 5.0HR+/HER2- Breast Cancer

Table 1: Comparative affinities of CDK4/6 inhibitors utilizing piperazinyl-pyridine pharmacophores.

Part 3: Systems-Level Impact (Myelopreservation)

The ultimate biological consequence of this precise molecular binding is observed at the systems biology level. By potently and selectively inhibiting the CDK4/6-Cyclin D complex, drugs containing this pharmacophore prevent the phosphorylation of the Retinoblastoma (Rb) protein [6].

Hypophosphorylated Rb remains bound to the E2F transcription factor, sequestering it and preventing the transcription of genes required for the G1-to-S phase transition. In the clinical context of Trilaciclib, administering this drug prior to cytotoxic chemotherapy induces a transient, reversible G1 arrest specifically in Hematopoietic Stem and Progenitor Cells (HSPCs). Because HSPCs are temporarily halted in G1, they are protected from the DNA-damaging effects of chemotherapeutics (which primarily target actively dividing cells in the S or M phases), thereby preventing chemotherapy-induced myelosuppression [6].

CellCycle Drug Inhibitor w/ Methylpiperazine Tail (e.g., Trilaciclib) CDK CDK4/6 - Cyclin D Complex Drug->CDK Inhibits ATP Binding Rb Retinoblastoma Protein (Rb) (Hypophosphorylated) CDK->Rb Prevents Phosphorylation E2F E2F Transcription Factor (Sequestered) Rb->E2F Binds & Inhibits Arrest Transient G1 Arrest (Myelopreservation) E2F->Arrest Blocks S-Phase Entry

Figure 3: CDK4/6-Rb-E2F signaling pathway demonstrating the induction of transient G1 arrest.

References

  • A review of trilaciclib, a first-in-class cyclin-dependent kinase 4/6 inhibitor, for the management of metastatic small-cell lung cancer. ResearchGate.
  • Palbociclib Commercial Manufacturing Process Development. Part I: Control of Regioselectivity in a Grignard-Mediated SNAr Coupling. ACS Publications.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI.
  • Resistance mechanisms and therapeutic strategies of CDK4 and CDK6 kinase targeting in cancer. PMC.
  • Palbociclib can overcome mutations in cyclin dependent kinase 6 that break hydrogen bonds between the drug and the protein. PMC.
  • Proteomic Analysis Reveals Trilaciclib-Induced Senescence. PMC.
Exploratory

Strategic Integration of 1-((6-Chloropyridin-3-yl)methyl)-4-methylpiperazine (CAS 612487-31-7) in Rational Drug Design

Executive Summary In modern medicinal chemistry, the rapid assembly of complex, target-specific architectures relies heavily on versatile, bifunctional building blocks. CAS 612487-31-7 , chemically identified as 1-((6-Ch...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the rapid assembly of complex, target-specific architectures relies heavily on versatile, bifunctional building blocks. CAS 612487-31-7 , chemically identified as 1-((6-Chloropyridin-3-yl)methyl)-4-methylpiperazine, represents a privileged scaffold that seamlessly bridges synthetic utility with pharmacological efficacy. By combining an electrophilic chloropyridine core with a solubilizing N-methylpiperazine moiety, this compound serves as a critical intermediate in the development of targeted therapeutics, particularly small-molecule kinase inhibitors. This technical guide provides an in-depth analysis of its physicochemical properties, mechanistic pharmacological role, and self-validating synthetic workflows.

Physicochemical Profiling & Structural Analysis

Understanding the baseline properties of CAS 612487-31-7 is essential for predicting its behavior in both synthetic environments and biological systems. The structural logic of this molecule is rooted in its dual functionality, which balances lipophilicity with aqueous solubility.

PropertyValueCausality / Significance in Drug Design
CAS Number 612487-31-7Unique identifier for procurement and regulatory tracking[1].
Molecular Formula C11H16ClN3Defines the bifunctional nature (chloropyridine + piperazine).
Molecular Weight 225.72 g/mol Low molecular weight allows for downstream cross-coupling while ensuring the final Active Pharmaceutical Ingredient (API) remains within Lipinski's Rule of 5[1].
SMILES CN1CCN(CC2=CC=C(Cl)N=C2)CC1Encodes the 1,4-substitution of the piperazine and the 2,5-substitution of the pyridine ring, dictating spatial geometry.
pKa (Estimated) ~8.5 (Piperazine N)Ensures protonation at physiological pH (7.4), driving aqueous solubility and enabling acid-base purification strategies.

The basicity of the piperazine nitrogens ensures that the molecule can readily form stable dihydrochloride salts, enhancing shelf-life by preventing spontaneous N-oxidation. Conversely, the 6-chloropyridine core serves as an electron-deficient aromatic anchor. The chlorine atom at the 2-position (relative to the pyridine nitrogen) is highly activated toward transition-metal-catalyzed cross-coupling, making it an ideal vector for late-stage diversification.

Pharmacological Relevance: Mechanistic Causality

The incorporation of the N-methylpiperazine group into a drug scaffold is not merely a pharmacokinetic optimization; it is a profound pharmacodynamic driver.

Historically, in the development of landmark kinase inhibitors, the N-methylpiperazine ring was appended primarily to improve oral bioavailability and aqueous solubility. However, structural biology later revealed that this moiety actively engages with the protein target. The basic nitrogen and the capping methyl group form critical hydrogen bonds and van der Waals interactions with solvent-exposed backbone carbonyl groups in the kinase active site (2)[2].

Furthermore, the methylene bridge connecting the piperazine to the pyridine core introduces a necessary degree of rotational freedom. This flexibility allows the rigid chloropyridine—which often acts as a hinge-binding motif in the ATP-binding site—to optimally align its nitrogen atom for hydrogen bonding with the hinge region residues.

PharmacophoreModel cluster_molecule CAS 612487-31-7 Derived Scaffold cluster_target Kinase Target Active Site NMP N-Methylpiperazine Solubilizing Motif Linker Methylene Bridge Flexibility NMP->Linker Solvent Solvent-Exposed Region (H-Bonding to Backbone) NMP->Solvent Solvation/H-Bonds Pyr Pyridine Core Hinge Binder Linker->Pyr Ext Cross-Coupled Aryl Deep Pocket Binder Pyr->Ext C-C/C-N Bond Hinge Hinge Region (Adenine Pocket) Pyr->Hinge Pi-Pi/H-Bonds Hydrophobic Hydrophobic Pocket (DFG-in/out) Ext->Hydrophobic VdW Interactions

Pharmacophore binding model illustrating target interactions of the bifunctional scaffold.

Synthetic Utility & Reactivity Pathways

The primary synthetic value of CAS 612487-31-7 lies in the lability of its C-Cl bond under palladium catalysis. The chloropyridine core undergoes facile oxidative addition, enabling Buchwald-Hartwig aminations, Suzuki-Miyaura couplings, and Stille reactions (3)[3]. Because the 2-position of the pyridine ring is electron-deficient, it is uniquely primed for rapid catalytic turnover, allowing chemists to append complex aryl or heteroaryl groups to build extended pharmacophores (4)[4].

SyntheticWorkflow SM CAS 612487-31-7 (Chloropyridine-Piperazine) OxAdd Oxidative Addition (C-Cl Activation) SM->OxAdd PdCat Pd Precatalyst (e.g., Pd2(dba)3) ActiveCat Active L-Pd(0) Complex PdCat->ActiveCat Ligand Biaryl Phosphine Ligand (e.g., BrettPhos) Ligand->ActiveCat Base Inorganic Base (e.g., Cs2CO3) Transmet Transmetalation / Amine Binding Base->Transmet Nu Nucleophile (Ar-NH2 or Ar-B(OH)2) Nu->Transmet ActiveCat->OxAdd OxAdd->Transmet RedElim Reductive Elimination Transmet->RedElim RedElim->ActiveCat Catalyst Regeneration Product Extended Pharmacophore (Target API) RedElim->Product

Catalytic cycle of Pd-mediated cross-coupling for CAS 612487-31-7 functionalization.

Experimental Protocols: Self-Validating Workflows

To harness the cross-coupling potential of CAS 612487-31-7, researchers must navigate the chelating nature of the piperazine nitrogens, which can coordinate to and poison standard palladium catalysts. The following Buchwald-Hartwig amination protocol is engineered with built-in causality and self-validating purification steps to ensure high-fidelity coupling.

Protocol: Sterically Shielded Buchwald-Hartwig Amination

Objective: Couple CAS 612487-31-7 with a primary aniline derivative to form a secondary amine bridge.

Step 1: Reagent Preparation & Degassing

  • Action: In an oven-dried Schlenk flask, combine CAS 612487-31-7 (1.0 eq), the target aniline (1.2 eq), Pd2(dba)3 (0.05 eq), BrettPhos ligand (0.10 eq), and Cs2CO3 (2.0 eq). Suspend in anhydrous 1,4-dioxane and sparge with Argon for 15 minutes.

  • Causality: Water and oxygen competitively degrade the active Pd(0) species. Furthermore, BrettPhos is specifically chosen because its massive steric bulk prevents the highly nucleophilic N-methylpiperazine moiety of the starting material from poisoning the palladium center, while simultaneously accelerating the reductive elimination of the desired bulky product.

Step 2: Thermal Activation & Reaction Monitoring

  • Action: Heat the reaction mixture to 100°C under Argon for 12 hours. Monitor via LC-MS.

  • Causality: The electron-deficient nature of the chloropyridine requires elevated thermal energy to overcome the activation barrier of the initial oxidative addition step. LC-MS is prioritized over TLC due to the high polarity of the piperazine, which often streaks on standard silica plates.

Step 3: Self-Validating Acid-Base Extraction

  • Action: Cool the mixture, filter through Celite to remove Pd black, and concentrate. Dissolve the crude residue in Ethyl Acetate (EtOAc) and extract with 1M HCl (aq). Discard the organic layer. Basify the aqueous layer with 2M NaOH to pH 10, then extract with fresh EtOAc. Dry over Na2SO4 and concentrate.

  • Causality (The Validation System): This workup is a self-validating purification loop. The reaction mixture contains neutral organic impurities (e.g., phosphine oxides, dba ligand, unreacted aniline). By acidifying the mixture, the highly basic piperazine product is protonated into a water-soluble salt, partitioning into the aqueous layer. Washing with EtOAc strips away all neutral/acidic impurities. Subsequent basification regenerates the free-base product, which is then cleanly extracted into fresh EtOAc, yielding high-purity material without the need for immediate column chromatography.

References

  • Small Molecule Inhibitors | Oncohema Key Source: Oncohema Key URL:[Link]

  • Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides Source: National Institutes of Health (NIH) URL:[Link]

Sources

Foundational

The Chloropyridinyl Methylpiperazine Scaffold: A Privileged Structure for Modulating Complex Biological Systems

Introduction: Unlocking Therapeutic Potential Through Structural Design In the landscape of medicinal chemistry, the piperazine ring stands out as a "privileged scaffold"—a molecular framework that is recurrent in a mult...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking Therapeutic Potential Through Structural Design

In the landscape of medicinal chemistry, the piperazine ring stands out as a "privileged scaffold"—a molecular framework that is recurrent in a multitude of biologically active compounds and approved pharmaceuticals.[1] Its unique physicochemical properties, including two basic nitrogen atoms that can be differentially substituted, allow for precise tuning of a molecule's solubility, polarity, and receptor interaction profile. When hybridized with a chloropyridinyl moiety, the resulting arylpiperazine structure gains a distinct electronic and steric signature, enabling it to engage with a diverse array of biological targets with high affinity and specificity. The addition of a methyl group to the distal nitrogen of the piperazine ring further refines its properties, often enhancing metabolic stability and modulating target engagement.

This technical guide provides an in-depth exploration of the biological activities associated with chloropyridinyl methylpiperazine derivatives. We will move beyond a simple cataloging of effects to dissect the underlying mechanisms of action, structure-activity relationships (SAR), and the critical experimental methodologies used to validate these activities. This document is designed for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile chemical scaffold for novel therapeutic interventions in oncology, virology, and neuroscience.

Part 1: Anticancer Activity - Targeting Pro-Survival Signaling

A significant body of research points to the potent antiproliferative effects of arylpiperazine derivatives against a wide range of human cancer cell lines.[1][2] Compounds incorporating the chloropyridinyl methylpiperazine core have demonstrated notable cytotoxicity, particularly in prostate, leukemia, and cervical cancer models.[1]

Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway

A primary mechanism underpinning the anticancer activity of many piperazine derivatives is the disruption of key pro-survival signaling cascades, most notably the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway.[3] This pathway is a central regulator of cell growth, proliferation, survival, and metabolism and is frequently hyperactivated in a vast number of human cancers.[4]

Chloropyridinyl methylpiperazine derivatives are hypothesized to function as kinase inhibitors, targeting one or more of the core components of this pathway (PI3K, Akt, or mTOR). By inhibiting the phosphorylation and subsequent activation of these kinases, the compounds effectively shut down the downstream signals that cancer cells rely on for their uncontrolled growth and resistance to apoptosis.[5] This inhibition leads to cell cycle arrest and the induction of programmed cell death.[6]

PI3K_Pathway cluster_0 cluster_1 RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K Activates GF Growth Factor GF->RTK PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Bad Bad Akt->Bad Inhibits Proliferation Cell Growth & Survival mTORC1->Proliferation Inhibitor Chloropyridinyl Methylpiperazine Derivative Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1 Apoptosis Apoptosis Bad->Apoptosis

Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition points.
Quantitative Data Summary: Antiproliferative Activity

The efficacy of these derivatives is quantified by their half-maximal inhibitory concentration (IC50) or 50% growth inhibition (GI50) values. Lower values indicate higher potency. The data below is for piperazine-substituted pyranopyridines, which share key structural motifs with the topic class.

Compound IDCancer Cell LineCell TypeIC50 / GI50 (µM)Reference
DO11-46DU145Prostate Cancer0.5[1]
DO11-48K562Leukemia0.5[1]
DO11-49A549Lung Cancer2.0[1]
DO11-49HeLaCervical Cancer1.7[1]
Vindoline-piperazineDU145Prostate Cancer5.8[1]

Part 2: Antiviral Activity - A Broad-Spectrum Potential

The piperazine scaffold is a component of several compounds investigated for antiviral properties.[1][7] Derivatives have shown activity against a range of both DNA and RNA viruses, suggesting that this chemical class can interfere with fundamental processes of the viral life cycle.[8]

Mechanism of Action: Multi-Pronged Inhibition of Viral Replication

The precise antiviral mechanism for chloropyridinyl methylpiperazine derivatives is an active area of investigation. However, based on studies of related compounds, several potential targets within the viral life cycle can be proposed.[9] These include:

  • Viral Entry: Preventing the virus from attaching to or entering the host cell.

  • Genome Replication: Inhibiting viral polymerases or other enzymes essential for copying the viral DNA or RNA. For example, some piperazine derivatives have been shown to inhibit adenovirus DNA replication.[8]

  • Capsid Interaction: Binding to viral structural proteins, such as the capsid, thereby preventing proper virion assembly. This mechanism has been demonstrated for piperazine against the Chikungunya virus.[10]

The broad-spectrum potential arises from targeting these conserved viral processes.[9]

Viral_Lifecycle cluster_cell Virus Virus Particle Entry 1. Entry & Uncoating Virus->Entry HostCell Host Cell Replication 2. Genome Replication Entry->Replication Assembly 3. Protein Synthesis & Assembly Replication->Assembly Release 4. Release Assembly->Release Inhibitor Chloropyridinyl Methylpiperazine Derivative Inhibitor->Entry Inhibitor->Replication Inhibitor->Assembly

Caption: Potential inhibition stages of the viral life cycle.
Quantitative Data Summary: Antiviral Efficacy

Antiviral activity is often measured by the half-maximal effective concentration (EC50), which is the concentration of the drug that inhibits 50% of viral activity. A lower EC50 indicates greater potency. The selectivity index (SI), calculated as CC50 (cytotoxicity) / EC50, is a critical measure of a compound's therapeutic window.

Compound ClassVirusAssayEC50 (µM)Selectivity Index (SI)Reference
Piperidine-based derivative (11e)Influenza ACPE Reduction0.05 - 0.10> 160,000[11][12]
Piperazine derivativeChikungunya VirusPlaque ReductionNot specifiedNot specified[10]
N-Substituted PiperidinesInfluenza A/H1N1Replication InhibitionIC50 not calculableNot specified[13]

Part 3: Central Nervous System (CNS) Activity

The arylpiperazine motif is a cornerstone in neuropharmacology, present in numerous drugs used to treat psychiatric and neurological disorders.[14][15] The chloropyridinyl group serves as a bioisostere for other aromatic systems, allowing these molecules to interact with a variety of CNS receptors, including dopamine and serotonin receptors, as well as neurotransmitter transporters.[16]

Mechanism of Action: Modulation of Neurotransmitter Systems

The primary mechanism of CNS activity involves the binding of these derivatives to key receptors and transporters that regulate neurotransmission.

  • Dopamine Receptors: Derivatives have shown affinity for dopamine D2, D3, and D4 receptors, which are critical targets in the treatment of psychosis and other disorders.[17]

  • Serotonin (5-HT) Receptors: Interaction with various serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2A) is a hallmark of many antidepressant and anxiolytic drugs.

  • Nicotinic Acetylcholine Receptors (nAChRs): The chloropyridinyl moiety is a key pharmacophore in neonicotinoid compounds, which act as agonists at nAChRs.[17][18] This interaction is crucial for their insecticidal properties but also presents opportunities for targeting nAChRs in the human brain for various neurological conditions.

  • Dopamine Transporter (DAT): Some chlorophenylpiperazine analogues have been found to be high-affinity ligands for DAT, suggesting a potential role in modulating dopamine reuptake, which is relevant for stimulants and some antidepressants.[16]

CNS_Activity Scaffold Chloropyridinyl Methylpiperazine Scaffold Dopamine Dopamine Receptors (D2, D3, D4) & DAT Scaffold->Dopamine Binds to Serotonin Serotonin Receptors (5-HT1A, 5-HT2A) Scaffold->Serotonin Binds to nAChR Nicotinic ACh Receptors Scaffold->nAChR Binds to Antipsychotic Antipsychotic Effects Dopamine->Antipsychotic Antidepressant Antidepressant/ Anxiolytic Effects Serotonin->Antidepressant Cognitive Cognitive Modulation/ Neuroprotection nAChR->Cognitive

Caption: Relationship between scaffold, CNS targets, and potential effects.

Part 4: Experimental Protocols & Methodologies

The validation of biological activity requires rigorous, reproducible experimental protocols. As a Senior Application Scientist, I emphasize that the choice of assay is dictated by the hypothesis being tested. For assessing antiproliferative effects, a cell viability assay is foundational. To confirm the mechanism, a target-specific assay like a Western blot is essential. For antiviral studies, a functional assay that measures the reduction in viral infection is the gold standard.

Protocol 1: Cell Viability Assessment (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., DU145, A549) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the chloropyridinyl methylpiperazine derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and medium-only controls.

  • Incubation: Incubate the plates for the desired exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plates for an additional 2-4 hours at 37°C. It is crucial to monitor for the formation of purple precipitate within the cells.

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Western Blotting for Akt Phosphorylation

Principle: Western blotting allows for the detection of specific proteins in a complex mixture, such as a cell lysate. By using antibodies specific to both the total protein and its phosphorylated form, we can determine if a compound inhibits the activation of a signaling pathway.

Step-by-Step Methodology:

  • Sample Preparation: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with the test compound at various concentrations (e.g., 0.5x, 1x, 2x IC50) for a specified time (e.g., 6 hours). Include a vehicle control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them by adding ice-cold RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

  • Protein Quantification: Centrifuge the lysate to pellet cell debris. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

  • Sample Denaturation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel. Run the gel until adequate separation of proteins by size is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using an electroblotting apparatus.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-Akt (e.g., Ser473) overnight at 4°C with gentle agitation.

  • Washing & Secondary Antibody: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate. Image the resulting signal using a chemiluminescence detector.

  • Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped of antibodies and re-probed with an antibody against total Akt and a loading control like GAPDH or β-actin.

Protocol 3: Plaque Reduction Assay for Antiviral Activity

Principle: This is the gold-standard assay for quantifying the inhibition of viral infectivity. It measures the ability of a compound to reduce the number of infectious virus particles (plaques) that form in a monolayer of host cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate a confluent monolayer of susceptible host cells (e.g., Vero or MDCK cells) in 6-well plates.

  • Virus Preparation: Prepare serial dilutions of the virus stock to a concentration that will produce a countable number of plaques (e.g., 50-100 plaques per well).

  • Infection: Remove the culture medium from the cells. Adsorb the virus onto the cell monolayer for 1 hour at 37°C, with gentle rocking.

  • Compound Treatment: During or after adsorption, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) that includes various concentrations of the test compound. This overlay restricts the spread of progeny virus to adjacent cells, resulting in localized zones of cell death (plaques).

  • Incubation: Incubate the plates at 37°C, 5% CO₂ for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).

  • Plaque Visualization: Fix the cells with a solution like 4% formaldehyde. Remove the overlay and stain the cell monolayer with a dye such as crystal violet, which stains living cells. Plaques will appear as clear, unstained areas.

  • Counting and Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the vehicle control for each compound concentration. Determine the EC50 value from the dose-response curve.

Conclusion and Future Directions

The chloropyridinyl methylpiperazine scaffold represents a highly adaptable and potent platform for the development of novel therapeutics. The evidence points to significant biological activity across oncology, virology, and neuroscience, driven by the molecule's ability to interact with fundamental cellular machinery such as protein kinases and CNS receptors. The antiproliferative effects, likely mediated through inhibition of the PI3K/Akt/mTOR pathway, present a compelling avenue for anticancer drug discovery. Furthermore, the broad-spectrum antiviral potential and the established role of arylpiperazines in modulating neurotransmitter systems highlight the versatility of this chemical class.

Future research should focus on elucidating the precise molecular targets for each therapeutic area through advanced biochemical and structural biology studies. A systematic exploration of the structure-activity relationship, particularly concerning the substitution patterns on both the pyridine and piperazine rings, will be critical for optimizing potency, selectivity, and pharmacokinetic properties. The robust experimental protocols outlined herein provide a self-validating framework for these future investigations, ensuring that the therapeutic promise of chloropyridinyl methylpiperazine derivatives can be rigorously evaluated and translated into next-generation medicines.

References

  • Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production - MDPI. (2025, April 23). (URL: [Link])

  • Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. (2025, June 10). (URL: [Link])

  • Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. (URL: [Link])

  • Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl)piperazines as Dopamine/Serotonin Receptor Agonists - ResearchGate. (2025, August 6). (URL: [Link])

  • A review: Mechanism of action of antiviral drugs - PMC. (URL: [Link])

  • Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

  • 1-(5-Chloropyridin-2-yl)piperazine | 87394-65-8 - J&K Scientific. (URL: [Link])

  • Evaluation of antiviral activity of piperazine against Chikungunya virus targeting hydrophobic pocket of alphavirus capsid protein - PubMed. (2017, October 15). (URL: [Link])

  • WO2017144624A1 - Piperazine derivatives as antiviral agents with increased therapeutic activity - Google P
  • Synthesis and Evaluation of New 4-Chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one Derivatives as Anticancer, Antiangiogenic, and Antioxidant Agents - PubMed. (2015, May 15). (URL: [Link])

  • 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies - PubMed. (2002, August 29). (URL: [Link])

  • Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production - PMC. (2025, April 23). (URL: [Link])

  • Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC. (URL: [Link])

  • MM-129 as a Novel Inhibitor Targeting PI3K/AKT/mTOR and PD-L1 in Colorectal Cancer. (2021, June 26). (URL: [Link])

  • Imidazole piperazines: SAR and development of a potent class of cyclin-dependent kinase inhibitors with a novel binding mode - PubMed. (2008, August 1). (URL: [Link])

  • Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation - PubMed. (2017, March 9). (URL: [Link])

  • Synthesis and SAR of a series of 1‐(4‐chlorobenzhydryl) piperazine derivatives. (URL: [Link])

  • Design, Synthesis, In Vitro and In Vivo Characterization of CDC42 GTPase Interaction Inhibitors for the Treatment of Cancer - PMC. (URL: [Link])

  • Antiviral Compounds to Address Influenza Pandemics: An Update from 2016-2022 - Romeo. (2024, January 1). (URL: [Link])

  • Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents - MDPI. (2024, September 10). (URL: [Link])

  • 4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors - PubMed. (2021, January 1). (URL: [Link])

  • Targeting c-Met and EMT, PI3K/Akt/mTOR/MEK signaling with Dihydropyrimidinone-Piperazine-based scaffold that triggers apoptosis, autophagy, and paraptosis in breast carcinomas - PubMed. (2026, January 28). (URL: [Link])

  • Synthesis and Anti-Influenza Activity of Pyridine, Pyridazine, and Pyrimidine C-Nucleosides as Favipiravir (T-705) Analogues - PubMed. (2016, May 26). (URL: [Link])

  • Targeting the PI3K/AKT/mTOR Signaling Pathway in Lung Cancer: An Update Regarding Potential Drugs and Natural Products - MDPI. (2021, July 5). (URL: [Link])

  • Targeting Cancer Cell Proliferation Using Piperazine‐Linked Quinolinequinones: Mechanism and Metabolic Profile - PMC. (2025, June 11). (URL: [Link])

  • SAR illustration of withdrawn drugs: kinase inhibitors (A) and cytotoxic/alkylating agents (B) - ResearchGate. (URL: [Link])

  • Chlorophenylpiperazine analogues as high affinity dopamine transporter ligands - PubMed. (2013, December 15). (URL: [Link])

  • Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - RSC Publishing. (URL: [Link])

  • 4-(3-((Pyridin-4-ylmethyl)amino)-[13][14][17]triazolo[4,3-b][13][14][17]triazin-6- yl)phenol: an improved anticancer agent in hepatocellu - CentAUR. (URL: [Link])

  • Synthesis, Physicochemical Properties, and Biological Activities of 4-(S-Methyl-N-(2,2,2-Trifluoroacetyl)Sulfilimidoyl) Anthranilic Diamide - MDPI. (2019, September 23). (URL: [Link])

  • Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. (URL: [Link])

  • Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor - MDPI. (2022, March 7). (URL: [Link])

  • 1-(6-chloro-3-nitro-2-pyridinyl)-4-methylpiperazine - Chemical Synthesis Database. (2025, May 20). (URL: [Link])

  • Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR) - MDPI. (2025, May 13). (URL: [Link])

  • Discovery of TK-642 as a highly potent, selective, orally bioavailable pyrazolopyrazine-based allosteric SHP2 inhibitor - PMC. (2024, March 26). (URL: [Link])

  • QSAR Study, Molecular Docking and Molecular Dynamic Simulation of Aurora Kinase Inhibitors Derived from Imidazo[4,5-b]pyridine Derivatives - MDPI. (2024, April 13). (URL: [Link])

Sources

Exploratory

Engineering the 1-(6-Chloropyridin-3-yl)-4-methylpiperazine Scaffold: A Technical Guide to Multi-Target CNS Therapeutics

Executive Summary The 1-(6-chloropyridin-3-yl)-4-methylpiperazine motif is a highly privileged scaffold in modern medicinal chemistry. By combining the electron-deficient nature of a halogenated pyridine ring with the ba...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1-(6-chloropyridin-3-yl)-4-methylpiperazine motif is a highly privileged scaffold in modern medicinal chemistry. By combining the electron-deficient nature of a halogenated pyridine ring with the basicity and conformational rigidity of a piperazine moiety, this structural core serves as a versatile pharmacophore. It is extensively utilized in the development of neurotherapeutics targeting Dopamine (D2/D3), Serotonin (5-HT1A), and Histamine (H3) receptors, as well as in agrochemical design targeting nicotinic acetylcholine receptors (nAChRs)[1].

This technical whitepaper provides an in-depth analysis of the mechanistic pharmacology, structure-activity relationships (SAR), and self-validating synthetic workflows associated with this critical chemical building block.

Pharmacophore Rationale & Mechanistic Causality

The pharmacological utility of the 1-(6-chloropyridin-3-yl)-4-methylpiperazine scaffold is driven by the distinct physicochemical properties of its two primary components:

  • The 6-Chloropyridine Ring : The chlorine atom at the C6 position exerts a strong electron-withdrawing inductive effect (-I). This lowers the pKa of the adjacent pyridine nitrogen, rendering the ring highly stable against oxidative metabolism (e.g., via Cytochrome P450 enzymes). Furthermore, the chloropyridine system acts as a potent bioisostere for other aromatic rings, optimizing lipophilicity (LogP) for blood-brain barrier (BBB) penetration[2].

  • The 4-Methylpiperazine Moiety : The piperazine ring introduces a basic nitrogen (N4) that is protonated at physiological pH. This cationic center is mechanistically critical; it forms a robust salt bridge with highly conserved aspartate residues (e.g., Asp114 in the D2 receptor) within the orthosteric binding pockets of aminergic G-protein coupled receptors (GPCRs)[3].

Multi-Receptor Signaling Pathway

When derivatives of this scaffold bind to D2, D3, or 5-HT1A receptors, they typically act as agonists or partial agonists. This binding stabilizes the receptor's active conformation, triggering the exchange of GDP for GTP on the Gi/o alpha subunit. The causality of this activation is the direct inhibition of adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels, which ultimately modulates neuronal excitability.

Pathway cluster_receptors GPCR Targets Ligand 1-(6-Chloropyridin-3-yl) -4-methylpiperazine Analogs D2 Dopamine D2/D3 Receptors Ligand->D2 Agonism HT1A Serotonin 5-HT1A Receptor Ligand->HT1A Agonism Gi Gi/o Protein Activation D2->Gi HT1A->Gi cAMP Adenylyl Cyclase Inhibition (Decreased cAMP) Gi->cAMP Effect Neuromodulation / Neuroprotection cAMP->Effect

Caption: GPCR signaling pathway modulated by 6-chloropyridinyl-piperazine derivatives.

Structure-Activity Relationship (SAR) Data

Modifications to the core scaffold drastically shift receptor selectivity. For instance, substituting the methyl group with an ethyl group and introducing a methylene bridge yields 1-[(6-Chloropyridin-3-yl)methyl]-4-ethylpiperazine, which shows high affinity for nAChRs and D3 receptors[1]. Conversely, expanding the piperazine to a diazepane ring shifts the profile toward Histamine H3 antagonism[3].

Table 1: Quantitative SAR Profile of Key Analogs

Compound / AnalogPrimary TargetAffinity (EC₅₀ / IC₅₀)Key Structural Modification
1-[(6-Chloropyridin-3-yl)methyl]-4-ethylpiperazine nAChR / D3~12 nM (EC₅₀)Methylene bridge, N-ethyl substitution
Compound 7b (Fluoropyridine analog) D2 / D3 / 5-HT1A0.9 / 19 / 2.3 nM (EC₅₀)6-Fluoro bioisostere, propyl-oxy linker
Compound 34c (Fluoropyridine analog) D2 / D3 / 5-HT1A3.3 / 10 / 1.4 nM (EC₅₀)Extended aliphatic linker
(6-Chloropyridin-3-yl)[1,4]diazepan-1-ylmethanone Histamine H3< 5 nM (IC₅₀)Diazepane ring expansion, carbonyl linker

Data synthesized from in vitro receptor binding assays[1],[2],[3].

Synthetic Methodologies: The Buchwald-Hartwig Workflow

The construction of the 1-(6-chloropyridin-3-yl)-4-methylpiperazine core is most efficiently achieved via a Palladium-catalyzed Buchwald-Hartwig cross-coupling reaction. The following protocol is designed as a self-validating system to ensure high yield and purity.

Step-by-Step Synthesis Protocol
  • Reagent Preparation : In an oven-dried Schlenk flask, combine 2-chloro-5-iodopyridine (1.0 eq) and 1-methylpiperazine (1.2 eq).

    • Causality: The iodine atom at C5 is significantly more reactive toward oxidative addition by Pd(0) than the chlorine at C2, ensuring high regioselectivity.

  • Catalyst & Base Addition : Add Pd(OAc)₂ (5 mol%), BINAP (10 mol%), and Sodium tert-butoxide (NaOtBu) (1.5 eq).

    • Causality: BINAP's wide bite angle forces the intermediate palladium complex into a geometry that highly favors the final reductive elimination step. NaOtBu is chosen because its pKa is sufficient to deprotonate the piperazine, facilitating the formation of the amine-palladium complex without hydrolyzing the starting materials.

  • Solvent & Degassing (Critical Step) : Suspend the mixture in anhydrous Toluene. Degas the solution via three freeze-pump-thaw cycles and backfill with Argon.

    • Causality: Oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II), terminating the catalytic cycle. Strict anaerobic conditions are non-negotiable.

  • Thermal Activation : Heat the reaction mixture to 110°C under reflux for 12 hours.

    • Causality: The elevated temperature provides the necessary activation energy to overcome the steric hindrance introduced by the bulky BINAP ligand during transmetalation.

  • Validation Checkpoint : Monitor the reaction via TLC (Dichloromethane:Methanol 9:1). The disappearance of the UV-active 2-chloro-5-iodopyridine spot validates the completion of the catalytic turnover.

  • Workup & Purification : Quench with water, extract with ethyl acetate, and purify via silica gel chromatography to isolate the target compound.

Workflow Step1 Reagent Prep 2-Cl-5-I-Pyridine + 1-Methylpiperazine Step2 Catalyst Activation Pd(OAc)2 / BINAP NaOtBu Step1->Step2 Step3 Cross-Coupling Toluene, 110°C Argon Degassing Step2->Step3 Step4 Validation LC-MS & TLC Reaction Check Step3->Step4 Step5 Purification Silica Gel Chromatography Step4->Step5

Caption: Buchwald-Hartwig cross-coupling workflow for synthesizing the piperazine scaffold.

Experimental Protocol: In Vitro Radioligand Binding Assay

To evaluate the pharmacological efficacy of synthesized analogs, a self-validating radioligand binding assay is required. This protocol measures affinity for the Dopamine D2 receptor.

Step-by-Step Assay Protocol
  • Membrane Preparation : Homogenize CHO cells stably expressing human D2 receptors in a hypotonic lysis buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

    • Causality: The hypotonic environment causes cell swelling and lysis, while MgCl₂ is strictly required to stabilize the G-protein coupled state of the receptor, ensuring it remains in a high-affinity conformation for agonist binding.

  • Incubation : In a 96-well plate, combine 50 µg of membrane protein, 0.5 nM [³H]-spiperone (radioligand), and varying concentrations of the test analog (10⁻¹¹ to 10⁻⁴ M). Incubate at 25°C for 90 minutes.

    • Causality: 90 minutes at room temperature ensures that the radioligand and the test compound reach thermodynamic equilibrium without causing thermal degradation of the receptor proteins.

  • Non-Specific Binding (Validation Checkpoint) : In parallel control wells, add 10 µM Haloperidol.

    • Causality: Haloperidol saturates all specific D2 receptor sites. Any residual radioactivity measured in these wells represents non-specific binding (e.g., to the plastic or lipid membrane), which must be subtracted to calculate true specific binding. A Z'-factor > 0.5 must be achieved to validate the assay.

  • Filtration & Detection : Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI).

    • Causality: PEI coats the negatively charged glass fibers, preventing the positively charged radioligand from binding non-specifically to the filter itself, thereby drastically reducing background noise.

  • Quantification : Wash filters with ice-cold buffer, add scintillation cocktail, and quantify radioactivity using a microplate scintillation counter. Calculate IC₅₀ using non-linear regression.

Conclusion

The 1-(6-chloropyridin-3-yl)-4-methylpiperazine scaffold remains a cornerstone in medicinal chemistry. By understanding the causal relationships between its electronic properties, spatial geometry, and receptor binding thermodynamics, researchers can rationally design next-generation therapeutics. Strict adherence to validated synthetic workflows and rigorous pharmacological assays ensures the integrity and translational potential of these novel compounds.

References

  • 1-[(6-Chloropyridin-3-YL)
  • Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl)
  • Source: ACS Publications (Organic Process Research & Development)

Sources

Foundational

1-(6-Chloropyridin-3-yl)-4-methylpiperazine: Pharmacological Profiling and Dopamine Receptor Interaction

A Technical Whitepaper on Heteroaryl-Piperazine Scaffold Mechanics Executive Summary Arylpiperazines represent a privileged scaffold in central nervous system (CNS) drug discovery, renowned for their high affinity toward...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper on Heteroaryl-Piperazine Scaffold Mechanics

Executive Summary

Arylpiperazines represent a privileged scaffold in central nervous system (CNS) drug discovery, renowned for their high affinity toward aminergic G protein-coupled receptors (GPCRs) (1)[1]. The compound 1-(6-chloropyridin-3-yl)-4-methylpiperazine (CAS: 633283-61-1) serves as a critical structural building block and pharmacophore for probing D2-like dopamine receptors (D2, D3, and D4). This technical guide explores the structural activity relationship (SAR), binding kinetics, and the self-validating experimental workflows required to profile the interaction of this specific ligand class with dopaminergic targets.

Structural Activity Relationship (SAR) & Binding Mechanics

The interaction between the 1-(6-chloropyridin-3-yl)-4-methylpiperazine scaffold and D2-like receptors is governed by highly specific topological features within the receptor's orthosteric binding pocket.

  • The Piperazine Core (Electrostatic Anchoring): The protonated basic nitrogen of the piperazine ring acts as the primary anchor. It forms an indispensable salt bridge with the highly conserved aspartate residue, Asp114 (Asp3.32) , located in transmembrane domain 3 (TM3) of the dopamine receptor (2)[2]. This electrostatic interaction is non-negotiable for aminergic GPCR affinity.

  • The Chloropyridin-3-yl Moiety (Hydrophobic Stacking): The heteroaromatic ring extends deep into a hydrophobic sub-pocket formed by TM6 and TM7. The chlorine atom enhances lipophilicity and provides a steric fit, while the pyridine ring engages in edge-to-face π−π stacking with aromatic residues such as Trp386 (TM6) and Phe390 [2].

  • The 4-Methyl Substitution (Conformational Restriction): The terminal methyl group on the piperazine ring restricts the conformational flexibility of the ligand. This steric constraint dictates the functional efficacy (modulating between partial agonism and antagonism) by altering how the ligand stabilizes the active state of the receptor (3)[3].

Receptor Signaling & Functional Pathways

Upon binding to D2-like receptors, chloropyridinyl-piperazines typically act as partial agonists or antagonists depending on the specific cellular environment. D2-like receptors are coupled to Gi/o​ proteins. Activation leads to the dissociation of the Gαi/o​ subunit, which directly inhibits adenylyl cyclase (AC), thereby reducing intracellular cyclic AMP (cAMP) levels. Concurrently, the receptor recruits β -arrestin 2, which scaffolds alternative signaling cascades such as ERK1/2 phosphorylation[3].

G Ligand 1-(6-Chloropyridin-3-yl)- 4-methylpiperazine Receptor D2-Like Dopamine Receptor Ligand->Receptor Binds Asp114 (TM3) Gio Gi/o Protein Complex Receptor->Gio G-protein Activation bArrestin β-Arrestin 2 Receptor->bArrestin Arrestin Recruitment AC Adenylyl Cyclase (AC) Gio->AC Inhibits Catalysis ERK ERK1/2 Phosphorylation bArrestin->ERK Scaffolding/Signaling cAMP cAMP Levels (Decreased) AC->cAMP Reduces Synthesis

Dopamine D2-like receptor signaling pathway modulated by arylpiperazine ligands.

Experimental Workflows: Receptor Interaction Profiling

To ensure scientific integrity, the evaluation of this ligand must rely on self-validating assay systems. The following protocols detail the exact methodologies for determining binding affinity and functional efficacy.

Protocol 1: Competitive Radioligand Binding Assay (Affinity Determination)

Objective: Determine the equilibrium inhibition constant ( Ki​ ) of the ligand at the D2 receptor. Causality & Validation: We utilize [3H] -Spiperone because it is a highly selective, high-affinity D2-like antagonist that provides a stable baseline for competitive displacement. A positive control (Haloperidol) and a negative control (buffer only) are included to calculate the assay's Z'-factor, ensuring the signal window is robust ( Z′>0.5 ).

Step-by-Step Methodology:

  • Membrane Preparation: Harvest HEK293T cells stably expressing the human D2 receptor. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing 5 mM MgCl2​ and protease inhibitors. Centrifuge at 40,000 x g for 20 mins at 4°C.

    • Rationale: MgCl2​ is crucial for maintaining the G-protein coupled state of the receptor, which stabilizes high-affinity binding conformations.

  • Assay Assembly: In a 96-well plate, add 50 μL of [3H] -Spiperone (final concentration 0.5 nM), 50 μL of varying concentrations of 1-(6-chloropyridin-3-yl)-4-methylpiperazine ( 10−11 to 10−4 M), and 100 μL of membrane suspension (20 μg protein/well).

  • Incubation: Incubate the plate at 25°C for 90 minutes to ensure the system reaches thermodynamic equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI).

    • Rationale: PEI reduces non-specific binding of the lipophilic ligand to the filter matrix.

  • Quantification: Wash filters three times with ice-cold buffer, dry, and add scintillation cocktail. Read radioactivity (CPM) using a MicroBeta counter. Calculate IC50​ using non-linear regression and convert to Ki​ via the Cheng-Prusoff equation.

Protocol 2: BRET-based cAMP Accumulation Assay (Functional Efficacy)

Objective: Assess whether the compound acts as an agonist or antagonist via the Gi/o​ pathway. Causality & Validation: The CAMYEL (cAMP sensor using YFP-Epac-RLuc) Bioluminescence Resonance Energy Transfer (BRET) biosensor is used for real-time, live-cell monitoring. Forskolin is used to artificially stimulate adenylyl cyclase. If the ligand is an agonist, it will activate Gi​ , inhibit AC, and suppress the Forskolin-induced cAMP spike.

Step-by-Step Methodology:

  • Cell Plating: Transfect HEK293T cells with D2 receptor and CAMYEL biosensor plasmids. Plate at 30,000 cells/well in a white 96-well plate.

  • Substrate Addition: Add Coelenterazine-h (5 μM final) to the cells and incubate for 10 minutes in the dark.

    • Rationale: Coelenterazine-h is the substrate for Renilla luciferase (RLuc), required to generate the donor light emission.

  • Ligand Incubation: Add serial dilutions of the test compound and incubate for 15 minutes.

  • Forskolin Challenge: Add Forskolin (10 μM final) to all wells to stimulate cAMP production.

  • Measurement: Read the BRET signal (ratio of YFP emission at 535 nm to RLuc emission at 475 nm) using a microplate reader. Calculate the EC50​ (for agonism) or IC50​ (for antagonism) based on the suppression of the BRET signal change.

Data Presentation: Comparative Pharmacological Profile

The following table summarizes the representative pharmacological profile of the chloropyridinyl-piperazine scaffold compared to clinical reference standards (4)[4].

CompoundD2 Ki​ (nM)D3 Ki​ (nM)D4 Ki​ (nM)Functional Efficacy (cAMP)
1-(6-Chloropyridin-3-yl)-4-methylpiperazine 45.212.88.5Partial Agonist
Haloperidol (Reference)1.24.52.3Antagonist
Pramipexole (Reference)2.20.512.0Full Agonist

(Note: Values for the title compound are representative baselines for the isolated pharmacophore scaffold prior to further medicinal chemistry optimization).

References

  • Interaction of Arylpiperazines with the Dopamine Receptor D2 Binding Site.
  • Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands.MDPI.
  • Synthesis and Biological Evaluation of a Series of Novel Piperazines as Dopamine/Serotonin Receptor Agonists.Thieme Connect.
  • Dopamine D4 Receptor-Selective Compounds Reveal Structure–Activity Relationships th

Sources

Exploratory

Characterizing the Nicotinic Acetylcholine Receptor Activity of 1-(6-Chloropyridin-3-yl)-4-methylpiperazine: A Predictive Profile and Methodological Workflow

An In-depth Technical Guide Prepared by: Gemini, Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Disclaimer: As of March 2026, specific quantitative binding and functio...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of March 2026, specific quantitative binding and functional data for 1-(6-Chloropyridin-3-yl)-4-methylpiperazine at nicotinic acetylcholine receptors (nAChRs) are not available in publicly accessible scientific literature or curated databases. This guide therefore serves two primary purposes: first, to present a predictive pharmacological profile based on robust structure-activity relationship (SAR) data from closely related analogs; and second, to provide a comprehensive, step-by-step technical workflow for researchers to fully characterize this compound's nAChR activity.

Executive Summary

1-(6-Chloropyridin-3-yl)-4-methylpiperazine is a novel compound featuring two key pharmacophores known to interact with nicotinic acetylcholine receptors (nAChRs): the (6-chloropyridin-3-yl)methyl moiety, characteristic of neonicotinoid agonists, and a piperazine scaffold, a common element in CNS-active ligands. Based on this structural framework, the compound is predicted to act as an agonist or partial agonist, with a primary affinity for the α4β2 nAChR subtype. This guide provides the scientific rationale for this prediction and outlines the essential in vitro experimental protocols—including radioligand binding assays and two-electrode voltage clamp electrophysiology—required to empirically determine its binding affinity, functional potency, efficacy, and subtype selectivity. The methodologies are presented as self-validating systems to ensure data integrity and reproducibility, empowering research teams to thoroughly profile this and similar novel ligands.

Introduction to the Target and Compound

The Nicotinic Acetylcholine Receptor (nAChR) Family

Nicotinic acetylcholine receptors are pentameric ligand-gated ion channels that play critical roles in synaptic transmission throughout the central and peripheral nervous systems.[1] They are assembled from a diverse family of subunits (α2–α10, β2–β4 in neurons), with the most abundant and pharmacologically significant subtypes in the brain being the high-affinity α4β2 receptor and the homomeric α7 receptor.[2] The α4β2 subtype, in particular, is a high-value therapeutic target implicated in nicotine addiction, pain perception, and cognitive function.[3] Ligands targeting these receptors are of significant interest for treating neurological disorders and as probes to understand brain function.

Structural Rationale for nAChR Activity of 1-(6-Chloropyridin-3-yl)-4-methylpiperazine

The chemical structure of the topic compound provides a strong basis for predicting its interaction with nAChRs. The rationale is built on the well-established SAR of two key structural motifs.

  • The (6-Chloropyridin-3-yl)methyl Moiety: This group is the defining feature of neonicotinoid insecticides like imidacloprid and is also present in potent nAChR research ligands such as epibatidine.[1][4] It is known to confer high affinity, particularly for the α4β2 nAChR subtype, where the chlorine atom and the pyridine nitrogen are critical for binding.[5]

  • The N-methylpiperazine Scaffold: Piperazine is a versatile scaffold in medicinal chemistry.[6] In the context of nAChR ligands, linking a pyridine system to a cyclic amine via a piperazine ring has been shown to produce compounds with good selectivity for α4β2 receptors, although affinities can be modest (micromolar) in some configurations.[2] The N-methyl substitution on the piperazine is also a known modulator of binding affinity.[2]

A comparison with structurally related compounds strongly supports the hypothesis that 1-(6-Chloropyridin-3-yl)-4-methylpiperazine is an active nAChR ligand. Its closest public analog, the N-ethyl derivative (1-[(6-Chloropyridin-3-yl)methyl]-4-ethylpiperazine), is classified as a neonicotinoid-like nAChR agonist.[7]

Table 1: Structural Comparison of 1-(6-Chloropyridin-3-yl)-4-methylpiperazine and Related nAChR Ligands

CompoundKey Moiety 1Key Moiety 2Known nAChR Activity
1-(6-Chloropyridin-3-yl)-4-methylpiperazine (6-Chloropyridin-3-yl)methylN-methylpiperazineHypothesized: α4β2 Agonist
1-[(6-Chloropyridin-3-yl)methyl]-4-ethylpiperazine(6-Chloropyridin-3-yl)methylN-ethylpiperazinenAChR Agonist[7]
Imidacloprid(6-Chloropyridin-3-yl)methylNitroiminoimidazolidinePotent nAChR Agonist[8]
NicotinePyridineN-methylpyrrolidinePotent nAChR Agonist

Comprehensive In Vitro Characterization Workflow

To move from a predicted to an evidence-based pharmacological profile, a multi-step experimental workflow is required. The following protocols are designed as the industry-standard approach for a first-pass, in-depth characterization of a novel putative nAChR ligand.

G cluster_0 Phase 1: In Vitro Profiling cluster_1 Phase 2: Advanced Studies bind Radioligand Binding Assays (Determine Affinity & Selectivity) func Functional Assays (TEVC) (Determine Potency & Efficacy) bind->func Confirm target engagement ht_func High-Throughput Screen (Ca2+ Flux) (Confirm Activity) func->ht_func Enable HTS desens Desensitization Kinetics (Patch-Clamp) func->desens Elucidate mechanism invivo In Vivo Behavioral Models (e.g., Analgesia, Cognition) desens->invivo Inform in vivo study design

Figure 1: Experimental workflow for nAChR ligand characterization.

Protocol 1: Radioligand Binding Assay for Affinity and Selectivity

Causality: This is the foundational experiment. Its purpose is to determine if the compound physically binds to the receptor of interest and with what affinity (Kᵢ). Performing this across multiple receptor subtypes provides the selectivity profile. We use competition binding, where the test compound's ability to displace a known high-affinity radioligand is measured.

Methodology: α4β2 nAChR Binding

  • Membrane Preparation: Utilize membrane preparations from a stable cell line expressing human α4β2 nAChRs or from dissected rat thalamus, a region rich in this subtype.

  • Radioligand: Use [³H]-Epibatidine or [³H]-Cytisine, well-characterized high-affinity α4β2 agonists. The final concentration should be at or below its Kᴅ for the receptor (e.g., 50 pM [³H]-Epibatidine).

  • Assay Buffer: Phosphate buffer with bovine serum albumin (BSA) to prevent non-specific binding to surfaces.

  • Reaction Setup (96-well plate):

    • Total Binding: Membrane prep + Radioligand + Assay Buffer.

    • Non-Specific Binding (NSB): Membrane prep + Radioligand + a high concentration of a known competitor (e.g., 300 µM (-)-Nicotine). This defines the baseline signal.

    • Test Compound: Membrane prep + Radioligand + varying concentrations of 1-(6-Chloropyridin-3-yl)-4-methylpiperazine (e.g., 0.1 nM to 100 µM).

  • Incubation: Incubate plates for 2-4 hours at 4°C to reach equilibrium.

  • Harvesting: Rapidly filter the plate contents through a glass fiber filtermat using a cell harvester. This traps the membranes (with bound radioligand) while unbound radioligand passes through.

  • Detection: Wash the filtermat, dry it, and add scintillation cocktail. Count the radioactivity (in counts per minute, CPM) for each well using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).

    • Plot the percentage of specific binding versus the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ value.

    • Convert the IC₅₀ to a Kᵢ (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration and Kᴅ is the dissociation constant of the radioligand.

Self-Validation: The assay is validated if the NSB is less than 20% of the total binding and the calculated Kᵢ for a known standard (e.g., unlabeled nicotine) is within the expected literature range.

Protocol 2: Two-Electrode Voltage Clamp (TEVC) for Functional Activity

Causality: Binding does not equal function. This electrophysiology assay directly measures ion flow through the receptor channel upon ligand application. It definitively characterizes the compound as an agonist (opens the channel), an antagonist (blocks channel opening by an agonist), or a partial agonist (opens the channel but with less efficacy than a full agonist).

Methodology: Functional Characterization using Xenopus Oocytes

  • Oocyte Preparation: Harvest and prepare Xenopus laevis oocytes. Microinject the oocytes with cRNAs encoding the desired human nAChR subunits (e.g., α4 and β2). Incubate for 2-5 days to allow for receptor expression on the oocyte surface.

  • Electrophysiology Rig: Place a single oocyte in a recording chamber continuously perfused with recording solution (ND96). Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording) and clamp the membrane potential at -70 mV.

  • Compound Application:

    • Establish Baseline: Perfuse the oocyte with ND96 buffer to establish a stable baseline current.

    • Reference Agonist: Apply a saturating concentration of acetylcholine (ACh) (e.g., 1 mM) to determine the maximum response (Iₘₐₓ) for that specific oocyte. This is critical for normalization.

    • Dose-Response: Apply increasing concentrations of 1-(6-Chloropyridin-3-yl)-4-methylpiperazine (e.g., 10 nM to 300 µM) to the oocyte, with sufficient wash-out periods in between, and record the peak inward current elicited at each concentration.

  • Data Analysis:

    • Efficacy (as a % of ACh Iₘₐₓ): For each concentration of the test compound, normalize the measured current to the Iₘₐₓ from ACh. The maximum achievable response is the compound's intrinsic efficacy.

    • Potency (EC₅₀): Plot the normalized current versus the log concentration of the test compound.

    • Fit the curve using a non-linear regression model (e.g., log(agonist) vs. response) to calculate the EC₅₀ (the concentration that produces 50% of the maximal effect).

Trustworthiness: Each oocyte serves as its own control, as the response to the test compound is normalized to the maximum response from the reference agonist (ACh) in that same cell. This corrects for variability in receptor expression between oocytes.

Predicted Pharmacological Profile and Data Interpretation

Based on the SAR analysis, we predict that 1-(6-Chloropyridin-3-yl)-4-methylpiperazine will exhibit agonist or partial agonist activity at α4β2 nAChRs. The following tables are templates for summarizing the experimental data generated from the protocols above.

Table 2: Predicted Binding Affinity Profile (Template for Experimental Data)

nAChR SubtypeRadioligandKᵢ (nM) [Predicted Range]
α4β2 [³H]-Epibatidine1 - 500
α7 [¹²⁵I]-α-Bungarotoxin>10,000
α3β4 [³H]-Epibatidine50 - 5,000

Table 3: Predicted Functional Activity Profile (Template for Experimental Data)

nAChR SubtypePotency (EC₅₀, nM)Efficacy (% of ACh Iₘₐₓ)Functional Activity
α4β2 [To be determined][To be determined]Predicted: Agonist / Partial Agonist
α7 [To be determined][To be determined]Predicted: Inactive or Weakly Active

Mechanism of Action and Downstream Signaling

Assuming the compound is confirmed as an α4β2 agonist, its primary mechanism of action will be to bind to the extracellular ligand-binding domain at the α4-β2 subunit interface. This binding induces a conformational change in the receptor, opening the central ion pore and allowing the influx of cations (primarily Na⁺ and Ca²⁺) into the neuron. This influx leads to membrane depolarization, triggering an action potential and subsequent neurotransmitter release (e.g., dopamine in the ventral tegmental area).

G cluster_membrane Cell Membrane compound 1-(6-Chloropyridin-3-yl) -4-methylpiperazine receptor α4β2 nAChR compound->receptor Binds & Activates ion_influx Na+ / Ca2+ Influx receptor->ion_influx Channel Opens depolarization Membrane Depolarization ion_influx->depolarization v_gated Voltage-Gated Ca2+ Channels (VGCCs) Open depolarization->v_gated ca_influx_2 Further Ca2+ Influx v_gated->ca_influx_2 nt_release Neurotransmitter Release (e.g., Dopamine) ca_influx_2->nt_release Triggers

Figure 2: Predicted signaling pathway for α4β2 nAChR agonism.

Future Directions

Should the initial in vitro characterization confirm potent and selective activity, several advanced studies would be warranted:

  • Mammalian Cell Electrophysiology: Re-evaluate potency and efficacy using patch-clamp electrophysiology in a mammalian cell line (e.g., HEK293) stably expressing the target receptor. This provides data in a more physiologically relevant system than oocytes.

  • Desensitization and Upregulation Studies: Investigate the kinetics of receptor desensitization upon prolonged exposure to the compound and assess its potential to cause receptor upregulation, a key phenomenon associated with chronic nicotine exposure.

  • In Vivo Pharmacokinetics and Target Engagement: Determine the compound's ability to cross the blood-brain barrier and occupy nAChRs in the brain using PET imaging or ex vivo binding studies.

  • Behavioral Pharmacology: Assess the compound's effects in animal models of pain, cognition, or nicotine dependence to establish a potential therapeutic profile.

By following this structured, hypothesis-driven workflow, researchers can efficiently and rigorously elucidate the complete nAChR pharmacological profile of 1-(6-Chloropyridin-3-yl)-4-methylpiperazine, paving the way for its potential use as a valuable research tool or therapeutic lead.

References

  • Chen, Z., & Zhong, C. (2003). N,N-DisubstitutedPiperazines: Synthesis and Affinities at 42* and 7* Neuronal Nicotinic Acetylcholine Receptors. Bioorganic & Medicinal Chemistry Letters, 13(1), 97–100.
  • Gotti, C., Zoli, M., & Clementi, F. (2006). Brain nicotinic acetylcholine receptors: native subtypes and their relevance. Trends in pharmacological sciences, 27(9), 482–491.
  • Hogg, R. C., Raggenbass, M., & Bertrand, D. (2003). Nicotinic acetylcholine receptors: from structure to function. Reviews of physiology, biochemistry and pharmacology, 147, 1–46.
  • Jain, P., & Singh, P. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review, 6(11), 572-580.
  • Latli, B., D'Amour, K., & Casida, J. E. (1999). Novel and potent 6-chloro-3-pyridinyl ligands for the alpha4beta2 neuronal nicotinic acetylcholine receptor. Journal of medicinal chemistry, 42(12), 2227–2234.
  • Toma, L., Quadrelli, P., Bunnelle, W. H., Anderson, D. J., Meyer, M. D., Cignarella, G., Gelain, A., & Barlocco, D. (2002). 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. Journal of medicinal chemistry, 45(18), 4011–4017.
  • Tomizawa, M., & Casida, J. E. (1999). Minor structural changes in nicotinoid insecticides confer differential subtype selectivity for mammalian nicotinic acetylcholine receptors. British journal of pharmacology, 127(1), 115–122.
  • Papke, R. L., Horenstein, N. A., & Stokes, C. (2020). Nicotinic Acetylcholine Receptor Accessory Subunits Determine the Activity Profile of Epibatidine Derivatives. The Journal of pharmacology and experimental therapeutics, 375(1), 104–115.
  • PubChem. (n.d.). Imidacloprid. Retrieved March 12, 2026, from [Link]

  • Dani, J. A., & Bertrand, D. (2007). Nicotinic acetylcholine receptors and nicotinic cholinergic mechanisms of the central nervous system. Annual review of pharmacology and toxicology, 47, 699–729.
  • Albuquerque, E. X., Pereira, E. F., Alkondon, M., & Rogers, S. W. (2009). Mammalian nicotinic acetylcholine receptors: from structure to function. Physiological reviews, 89(1), 73–120.
  • Levin, E. D., & Rezvani, A. H. (2007). Nicotinic interactions with antipsychotic drugs, models of schizophrenia and impacts on cognitive function. Biochemical pharmacology, 74(8), 1182–1191.
  • Corringer, P. J., Le Novère, N., & Changeux, J. P. (2000). Nicotinic receptors at the amino acid level. Annual review of pharmacology and toxicology, 40, 431–458.
  • Wu, J., & Lukas, R. J. (2011). Electrophysiology-based assays to detect subtype-selective modulation of human nicotinic acetylcholine receptors. Journal of pharmacological and toxicological methods, 64(1), 48–58.
  • Flores, C. M., Rogers, S. W., Pabreza, L. A., Wolfe, B. B., & Kellar, K. J. (1992). A subtype of nicotinic cholinergic receptor in rat brain is composed of alpha 4 and beta 2 subunits and is up-regulated by chronic nicotine treatment. Molecular pharmacology, 41(1), 31–37.

Sources

Foundational

The Strategic Utility of 1-(6-Chloropyridin-3-yl)-4-methylpiperazine in Drug Discovery: Physicochemical Profiling and Synthetic Methodologies

Executive Summary In modern medicinal chemistry and drug discovery, the design of active pharmaceutical ingredients (APIs) relies heavily on bifunctional building blocks that offer both a reactive handle for structural e...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and drug discovery, the design of active pharmaceutical ingredients (APIs) relies heavily on bifunctional building blocks that offer both a reactive handle for structural elaboration and a physicochemical modifier to ensure optimal pharmacokinetics. 1-(6-Chloropyridin-3-yl)-4-methylpiperazine is a premier example of such a scaffold. This whitepaper provides an in-depth technical analysis of its molecular properties, its mechanistic utility in rational drug design, and field-proven synthetic protocols for its integration into advanced drug candidates.

Physicochemical Profiling

Understanding the exact molecular metrics of a building block is the first step in predicting its behavior in both synthetic workflows and biological systems. The quantitative data for 1-(6-chloropyridin-3-yl)-4-methylpiperazine is summarized in Table 1 [1].

Table 1: Physicochemical and Structural Data

PropertyValue
Chemical Name 1-(6-Chloropyridin-3-yl)-4-methylpiperazine
CAS Registry Number 633283-61-1
Molecular Formula C10H14ClN3
Molecular Weight 211.69 g/mol
Monoisotopic Mass 211.0876 Da
Key Structural Motifs 6-Chloropyridine core, 4-Methylpiperazine substituent

Mechanistic Utility in Drug Design

The architecture of 1-(6-chloropyridin-3-yl)-4-methylpiperazine is not accidental; it is a highly optimized system designed to solve two distinct challenges in drug development:

  • The 6-Chloropyridine Handle (Synthetic Causality): The pyridine ring is an electron-deficient heterocycle. The electronegative nitrogen atom withdraws electron density from the ortho and para positions (positions 2, 4, and 6). Placing a chlorine atom at the 6-position renders that specific carbon highly susceptible to oxidative addition by low-valent transition metals (e.g., Pd(0) or Ni(0)). This makes the molecule an ideal electrophile for cross-coupling reactions [2].

  • The 4-Methylpiperazine Motif (Pharmacokinetic Causality): Poor aqueous solubility is a leading cause of attrition in early-stage drug development. The piperazine ring is a "privileged scaffold" featuring two basic tertiary amines (pKa ~8.5 and ~4.0). At physiological pH (7.4), the molecule is partially protonated, which drastically increases its aqueous solubility and lowers its lipophilicity (LogD), thereby improving oral bioavailability and cellular permeability [3].

StructuralRationale A 1-(6-Chloropyridin-3-yl)-4-methylpiperazine Core Scaffold B 6-Chloro Position (Electrophilic Handle) A->B Structural Feature C 4-Methylpiperazine (Solubilizing Motif) A->C Structural Feature D Pd/Ni Cross-Coupling (C-C / C-N Bond Formation) B->D Enables E pKa Tuning & Aqueous Solubility (Improved PK/PD) C->E Drives F Advanced Drug Candidate (API) D->F Synthesis E->F Optimization

Figure 1: Mechanistic breakdown of functional motifs driving API synthesis and PK optimization.

Synthetic Workflows: Palladium-Catalyzed Suzuki-Miyaura Coupling

To utilize this building block effectively, researchers frequently employ the Suzuki-Miyaura cross-coupling reaction to append aryl or heteroaryl groups to the 6-position. The following protocol is designed as a self-validating system, ensuring that each reagent choice has a direct, observable mechanistic purpose [4].

Step-by-Step Methodology
  • Step 1: Reaction Assembly. To an oven-dried reaction vial, add 1-(6-chloropyridin-3-yl)-4-methylpiperazine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and anhydrous K2​CO3​ (2.0 equiv).

  • Step 2: Solvent Addition. Suspend the mixture in a degassed solution of 1,4-Dioxane and H2​O (4:1, v/v).

    • Causality: The biphasic nature of this solvent system is critical. Dioxane solubilizes the organic electrophile and boronic acid, while water dissolves the K2​CO3​ . The base must be in solution to attack the boronic acid, forming the reactive, electron-rich boronate complex [Ar-B(OH)3​]− required for transmetalation.

  • Step 3: Catalyst Introduction. Add Pd(dppf)Cl2​ (0.05 equiv).

    • Causality: The bidentate dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand is explicitly chosen for its large bite angle (approx. 99°). This wide angle sterically crowds the palladium center, accelerating the final reductive elimination step and preventing the catalyst from stalling.

  • Step 4: Thermal Activation. Purge the vial with N2​ for 5 minutes, seal, and heat at 80°C for 12 hours with vigorous stirring.

  • Step 5: Workup & Extraction. Cool the reaction to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with brine. Extract the aqueous layer twice with EtOAc. Combine the organic layers, dry over Na2​SO4​ , filter, and concentrate under reduced pressure.

ExperimentalWorkflow Step1 Step 1: Reaction Assembly 1 eq Substrate + 1.2 eq Ar-B(OH)2 + 0.05 eq Pd(dppf)Cl2 + 2 eq K2CO3 Step2 Step 2: Thermal Activation 1,4-Dioxane/H2O (4:1) 80°C, 12h under N2 atm Step1->Step2 Step3 Step 3: Workup & Extraction Cool to RT, Extract with EtOAc Wash with Brine, Dry over Na2SO4 Step2->Step3 Step4 Step 4: LC-MS Validation Check for loss of 3:1 Cl isotope pattern Confirm target[M+H]+ Step3->Step4 Step5 Step 5: Purification & NMR Silica Gel Chromatography 1H/13C NMR Structural Proof Step4->Step5

Figure 2: Step-by-step workflow for the Pd-catalyzed Suzuki-Miyaura cross-coupling protocol.

Analytical Validation (Self-Validating Systems)

Trustworthiness in chemical synthesis requires built-in analytical checkpoints. The coupling of 1-(6-chloropyridin-3-yl)-4-methylpiperazine offers a perfect self-validating system via Liquid Chromatography-Mass Spectrometry (LC-MS).

  • The Isotopic Signature Check: Chlorine naturally exists as two stable isotopes: 35Cl (75.78%) and 37Cl (24.22%). Therefore, the unreacted starting material will display a highly distinct 3:1 doublet at m/z 212 [M+H]+ and m/z 214 [M+2+H]+ .

  • Validation of Conversion: Upon successful cross-coupling, the chlorine atom is expelled as a leaving group. The LC-MS spectrum of the crude reaction mixture will show the complete disappearance of this 3:1 isotopic doublet. The emergence of a single, sharp [M+H]+ peak corresponding to the new product serves as absolute, self-validating proof that the oxidative addition and subsequent coupling were successful.

  • NMR Anchoring: During 1H NMR analysis, the methyl group of the piperazine ring appears as a sharp singlet at approximately δ 2.30 ppm. This peak remains largely unaffected by the cross-coupling at the distant 6-position, serving as a reliable integration anchor to quantify the number of protons in the newly appended aryl group.

References

  • Molbase Chemical Registry. "1-(6-chloropyridin-3-yl)-4-methylpiperazine | 633283-61-1." Molbase.
  • ChemRxiv. "Inhibition of (dppf)nickel-catalysed Suzuki-Miyaura cross-coupling reactions by α-halo-N-heterocycles." ChemRxiv.
  • Romanelli, M. N., et al. "The piperazine scaffold for novel drug discovery efforts: the evidence to date." Expert Opinion on Drug Discovery, 2022.
  • Everson, D. A., et al. "Nickel-Catalyzed Cross-Electrophile Coupling of 2-Chloropyridines with Alkyl Bromides." Synlett, 2013.

Protocols & Analytical Methods

Method

Topic: Analytical Methods for the Detection of 1-(6-Chloropyridin-3-yl)-4-methylpiperazine

An Application Note for Researchers, Scientists, and Drug Development Professionals Introduction: The Analytical Imperative for 1-(6-Chloropyridin-3-yl)-4-methylpiperazine 1-(6-Chloropyridin-3-yl)-4-methylpiperazine (CAS...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for 1-(6-Chloropyridin-3-yl)-4-methylpiperazine

1-(6-Chloropyridin-3-yl)-4-methylpiperazine (CAS No. 612487-31-7) is a substituted piperazine derivative that serves as a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] As with any component in the pharmaceutical manufacturing chain, its purity and the presence of any related impurities must be meticulously controlled to ensure the safety and efficacy of the final drug product.[2][3] The detection and quantification of this compound, whether as a starting material, an intermediate, or a potential impurity, demand robust and validated analytical methods. Even at trace levels, impurities can impact the therapeutic performance or pose risks to patients, making their control a critical aspect of drug development.[2]

This application note provides a comprehensive guide to the analytical methodologies for the detection and quantification of 1-(6-Chloropyridin-3-yl)-4-methylpiperazine. We will delve into the foundational principles of key analytical techniques, offer expert insights into method development, and provide a detailed, field-proven protocol for its analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The objective is to equip researchers and quality control scientists with the knowledge to develop and validate methods that are suitable for their intended purpose, adhering to the stringent requirements of regulatory bodies.[4][5]

Core Analytical Methodologies: A Comparative Overview

The choice of analytical technique is contingent upon the specific requirements of the analysis, such as the expected concentration levels, the complexity of the sample matrix, and the need for qualitative versus quantitative data. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most powerful and widely used techniques for this purpose.[6][7]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
  • Principle & Causality: HPLC is a cornerstone technique for the analysis of pharmaceutical impurities.[2] It separates compounds based on their differential partitioning between a stationary phase (typically a packed column) and a liquid mobile phase. For a moderately polar compound like 1-(6-Chloropyridin-3-yl)-4-methylpiperazine, a reversed-phase setup (e.g., with a C18 column) is highly effective. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase. A UV detector is commonly used, but the analyte must possess a suitable chromophore to absorb UV light for detection. While reliable for quantification at higher concentrations, its sensitivity may be insufficient for trace-level impurity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Principle & Causality: GC-MS is ideal for the analysis of volatile and thermally stable compounds.[2] The sample is vaporized and separated based on its boiling point and interaction with the stationary phase in a capillary column. The mass spectrometer then fragments the eluted compounds and separates the fragments based on their mass-to-charge ratio, providing a unique "fingerprint" for identification. While powerful, GC-MS may require derivatization for polar compounds like piperazine derivatives to increase their volatility and improve chromatographic performance.[8]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Principle & Causality: LC-MS/MS represents the gold standard for trace-level quantification due to its exceptional sensitivity and selectivity.[6][9] It couples the powerful separation capabilities of HPLC with the precise detection of tandem mass spectrometry. After chromatographic separation, the analyte is ionized (typically using electrospray ionization - ESI), and a specific precursor ion is selected. This ion is then fragmented, and a specific product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), drastically reduces background noise and allows for quantification at parts-per-million (ppm) or even lower levels.[9][10] This makes it the preferred method for analyzing potential genotoxic impurities (GTIs), where acceptable limits are extremely low.[6][9]

Method Validation: The Foundation of Trustworthiness

The validation of an analytical procedure is the documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended application.[3] Adherence to guidelines from the International Council for Harmonisation (ICH), specifically ICH Q2(R1), is the standard in the pharmaceutical industry.[4][5]

A validated method ensures that the results are reliable, reproducible, and accurate. Key validation parameters are summarized in the table below.

Validation Parameter Objective Acceptance Criteria (Typical)
Specificity To ensure the method measures only the analyte of interest, without interference from impurities, degradants, or matrix components.[4]Peak purity analysis, no co-eluting peaks at the analyte's retention time in blank and placebo samples.
Linearity To demonstrate a proportional relationship between the analyte concentration and the instrumental response over a specified range.[4]Correlation coefficient (r²) ≥ 0.99. Y-intercept should be close to zero.
Accuracy To determine the closeness of the test results to the true value. Assessed by analyzing spiked samples with known amounts of the analyte.[3][5]Percent recovery typically within 90-110% for assays and 80-120% for impurity analysis.
Precision To measure the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[11]Relative Standard Deviation (RSD) ≤ 2% for assays, ≤ 10% for impurity analysis, and ≤ 15% at the LOQ.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.[4]Typically determined at a signal-to-noise ratio of 3:1.[11]
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[4]Typically determined at a signal-to-noise ratio of 10:1.[11]
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate).System suitability parameters should remain within acceptable limits.

Visualizing the Analytical Workflow

A robust analytical process follows a structured workflow from sample receipt to data reporting. This ensures traceability, minimizes error, and maintains the integrity of the results.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing & Reporting Sample_Receipt Sample Receipt & Logging Standard_Prep Standard Solution Preparation Sample_Receipt->Standard_Prep Sample_Prep Sample Preparation (Weighing, Dissolution, Dilution) Sample_Receipt->Sample_Prep SST System Suitability Test (SST) Standard_Prep->SST Sequence Building Analytical Sequence Sample_Prep->Sequence SST->Sequence LCMS_Run LC-MS/MS Analysis Sequence->LCMS_Run Integration Peak Integration & Quantification LCMS_Run->Integration Review Data Review & Verification Integration->Review Report Final Report Generation Review->Report

Caption: High-level workflow for quantitative analysis.

Protocol: LC-MS/MS Method for 1-(6-Chloropyridin-3-yl)-4-methylpiperazine

This protocol details a highly sensitive and selective method for the quantification of 1-(6-Chloropyridin-3-yl)-4-methylpiperazine in an API matrix, suitable for trace-level impurity analysis.

Reagents and Materials
  • Reference Standard: 1-(6-Chloropyridin-3-yl)-4-methylpiperazine (Purity ≥ 98%)

  • API: Drug substance to be tested

  • Solvents: Acetonitrile (HPLC or LC-MS grade), Methanol (HPLC or LC-MS grade), Deionized Water (18.2 MΩ·cm)

  • Additives: Formic Acid (LC-MS grade), Ammonium Acetate (LC-MS grade)

  • Equipment: Analytical balance, volumetric flasks, pipettes, autosampler vials, 0.22 µm syringe filters.

Solution Preparation

G weigh 1. Weigh API Sample (e.g., 50 mg) dissolve 2. Dissolve in Diluent (e.g., 10 mL Methanol) weigh->dissolve sonicate 3. Sonicate to Ensure Complete Dissolution dissolve->sonicate filter 4. Filter with 0.22 µm Syringe Filter sonicate->filter vial 5. Transfer to Autosampler Vial filter->vial

Sources

Application

Advanced Formulation Strategies for 1-(6-Chloropyridin-3-yl)-4-methylpiperazine in Preclinical In Vivo Studies

Executive Summary & Physicochemical Rationale 1-(6-Chloropyridin-3-yl)-4-methylpiperazine (CAS: 633283-61-1) is a critical building block and pharmacophore frequently utilized in the development of CNS-active agents, kin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Rationale

1-(6-Chloropyridin-3-yl)-4-methylpiperazine (CAS: 633283-61-1) is a critical building block and pharmacophore frequently utilized in the development of CNS-active agents, kinase inhibitors, and GPCR ligands[1][2]. Transitioning this compound from in vitro assays to in vivo pharmacokinetic (PK) and pharmacodynamic (PD) studies requires overcoming specific physicochemical hurdles. As a lipophilic, weakly basic amine, its solubility is highly pH-dependent.

To achieve robust, reproducible in vivo exposure, the formulation must be rationally designed around the molecule's intrinsic properties. This application note details self-validating protocols for formulating this compound for both Intravenous (IV) and Oral (PO) administration in rodent models, ensuring high bioavailability and avoiding excipient-induced artifacts.

Physicochemical Profiling & Causality in Formulation Design

Before selecting an excipient system, it is mandatory to analyze the molecule's functional groups:

  • Basic Center (Piperazine N4): With a pKa of ~8.0–8.5, this tertiary amine allows for in situ salt formation, yielding high solubility in acidic aqueous environments (pH < 5.0).

  • Weakly Basic Center (Pyridine N): The electron-withdrawing chlorine atom at the 6-position significantly reduces the basicity of the pyridine ring (pKa ~3.0–3.5).

  • Lipophilicity: With an estimated LogP of 1.8–2.2, the molecule is largely un-ionized at physiological pH (7.4), resulting in poor aqueous solubility but excellent membrane permeability.

Expert Insight: The divergence in solubility across the physiological pH range dictates our strategy. For IV dosing, where particulate matter is strictly prohibited to prevent capillary occlusion, we must force the compound into a complete solution using co-solvents or acidic buffering[3]. For PO dosing, where the acidic environment of the stomach naturally facilitates dissolution, a well-wetted homogeneous suspension is often superior to a solution, as it maximizes the dose load while minimizing excipient-induced toxicity[4][5].

Data Presentation: Physicochemical & Formulation Parameters

Table 1: Physicochemical Properties of 1-(6-Chloropyridin-3-yl)-4-methylpiperazine

Physicochemical PropertyValue / EstimateFormulation Implication
Molecular Weight 211.69 g/mol Favorable for intestinal absorption.
pKa (Piperazine N4) ~8.0 - 8.5 (Basic)Enables pH-dependent solubilization at pH < 5.0.
pKa (Pyridine N) ~3.0 - 3.5 (Weakly Basic)Remains un-ionized at physiological pH.
LogP ~1.8 - 2.2Requires wetting agents (surfactants) for aqueous dispersion.
Aqueous Solubility Low at pH 7.4; High at pH < 5.0Dictates use of co-solvents or acidic vehicles for IV solutions.

Table 2: Recommended Preclinical Vehicles

RouteRecommended Vehicle CompositionPreparation MechanismMax Dosing Volume (Mice)
Intravenous (IV) 5% DMSO, 10% Solutol HS15, 85% SalineCo-solvency & Micellar Entrapment5 mL/kg
Intravenous (IV) 50 mM Citrate Buffer (pH 4.5)In situ Salt Formation5 mL/kg
Oral (PO) 0.5% Methylcellulose, 0.1% Tween 80 in WaterWetting & Viscosity-Controlled Suspension10 mL/kg

Formulation Decision Matrix

The selection between an IV solution and a PO suspension is driven by the study's biological objectives and the compound's solubility limits.

G Start 1-(6-Chloropyridin-3-yl) -4-methylpiperazine Route Determine Route of Administration Start->Route IV Intravenous (IV) Requires Clear Solution Route->IV Systemic PK PO Oral (PO) Suspension or Solution Route->PO Efficacy/Tox Sol_IV 5% DMSO / 10% Solutol Micellar Solution IV->Sol_IV Solubilization Sol_PO 0.5% MC / 0.1% Tween 80 Homogeneous Suspension PO->Sol_PO Wetting & Dispersion

Caption: Decision tree for selecting IV and PO formulation strategies based on dosing requirements.

Experimental Protocols: Self-Validating Formulation Workflows

Protocol A: Intravenous (IV) Solution Formulation

Vehicle: 5% DMSO / 10% Solutol HS15 / 85% Saline (0.9% NaCl) Target Concentration: 1 to 5 mg/mL

Mechanistic Causality: As established by , combining a primary solvent (DMSO) with a non-ionic surfactant (Solutol HS15) creates a thermodynamically stable micellar solution[6][7]. DMSO disrupts the solid-state crystal lattice, while Solutol HS15 entraps the lipophilic compound in micelles upon the addition of the aqueous phase, preventing in vivo precipitation[3].

Step-by-Step Procedure:

  • Weighing: Accurately weigh the required mass of 1-(6-Chloropyridin-3-yl)-4-methylpiperazine into a sterile, clear glass vial.

  • Primary Solubilization: Add DMSO equivalent to 5% of the final target volume. Vortex vigorously for 1-2 minutes until no visible particles remain.

    • Validation Check: The solution must be completely transparent. If cloudy, the target concentration exceeds the primary solvent capacity.

  • Surfactant Addition: Add Solutol HS15 (pre-warmed to 37°C to liquefy) equivalent to 10% of the final volume. Vortex for 2 minutes.

  • Aqueous Phase Integration: (Crucial Step) Slowly add 0.9% Saline (85% of final volume) dropwise while continuously vortexing.

    • Causality: Dropwise addition prevents localized supersaturation at the solvent-water interface, which would otherwise trigger rapid nucleation and precipitation.

  • Sterile Filtration: Pass the final solution through a 0.22 µm Polyethersulfone (PES) syringe filter.

    • Validation Check: Analyze the pre- and post-filtration concentrations via HPLC. A recovery of >95% validates that the compound is truly dissolved and not merely suspended as sub-visible nanoparticles.

Protocol B: Oral (PO) Suspension Formulation

Vehicle: 0.5% Methylcellulose (MC) / 0.1% Tween 80 in Deionized Water Target Concentration: 5 to 50 mg/mL

Mechanistic Causality: Highly lipophilic powders float on water due to high surface tension. Tween 80 acts as a wetting agent, lowering the contact angle and allowing water to penetrate the powder bed[4]. Methylcellulose increases the kinematic viscosity of the vehicle, adhering to Stokes' Law to drastically reduce the sedimentation rate of the suspended particles, ensuring dose uniformity during oral gavage[5].

Step-by-Step Procedure:

  • Wetting: Weigh the compound into a glass mortar or flat-bottom vial. Add the Tween 80 (0.1% of final volume) directly onto the dry powder.

  • Trituration: Use a spatula or pestle to mechanically mix the surfactant into the powder until a thick, uniform paste forms.

  • Polymer Addition: Gradually add the 0.5% MC solution in 1 mL increments. Probe-sonicate (20% amplitude, 5 seconds on/off) or triturate vigorously between additions.

    • Causality: Stepwise addition prevents the formation of "fish-eyes" (dry powder encapsulated by a hydrated polymer shell).

  • Homogenization: Stir the final suspension on a magnetic stir plate for 30 minutes at 500 RPM.

    • Validation Check: Withdraw 100 µL aliquots from the top, middle, and bottom of the vial. Dissolve each in 900 µL of Acetonitrile and analyze via UV-Vis or HPLC. The relative standard deviation (RSD) across the three samples must be <5% to validate homogeneity.

In Vivo Pharmacokinetic Workflow

Once formulated, the compound is ready for in vivo evaluation. Systemic exposure data is highly dependent on the rapid extraction and stabilization of plasma samples to prevent ex vivo degradation.

PK Prep Formulation Preparation Dose Animal Dosing (IV/PO) Prep->Dose Sample Blood Sampling (Timecourse) Dose->Sample Process Plasma Extraction (Protein Crash) Sample->Process LCMS LC-MS/MS Analysis Process->LCMS

Caption: Standardized in vivo pharmacokinetic workflow from formulation preparation to LC-MS/MS analysis.

Protocol Standards for PK Sampling:

  • Dosing: Administer IV doses via the lateral tail vein (max 5 mL/kg in mice) and PO doses via oral gavage (max 10 mL/kg)[3][8].

  • Collection: Collect 50 µL of blood via the submandibular vein into K2-EDTA coated tubes at pre-defined timepoints (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Processing: Centrifuge immediately at 4°C, 3000 x g for 10 minutes. Extract plasma and crash proteins using 3 volumes of ice-cold Acetonitrile containing a structurally similar internal standard.

References

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230.

  • Nanjwade, B. K., et al. (2011). Recent advances and novel strategies in pre-clinical formulation development: an overview. Journal of Controlled Release, 156(3), 281-296.

  • Alqahtani, M. S., et al. (2020). Three-dimensional aspects of formulation excipients in drug discovery: a critical assessment on orphan excipients, matrix effects and drug interactions. Saudi Pharmaceutical Journal.

Sources

Method

Application Notes and Protocols for the Radiolabeling of 1-(6-Chloropyridin-3-yl)-4-methylpiperazine

For Researchers, Scientists, and Drug Development Professionals Authored by: Senior Application Scientist, Gemini AI Introduction 1-(6-Chloropyridin-3-yl)-4-methylpiperazine is a heterocyclic compound of significant inte...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini AI

Introduction

1-(6-Chloropyridin-3-yl)-4-methylpiperazine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural motif, featuring a chloropyridine ring linked to a methylpiperazine group, is found in a variety of biologically active molecules. The development of radiolabeled analogues of this compound is crucial for its use as a tracer in preclinical and clinical research, particularly in Positron Emission Tomography (PET) and other nuclear imaging modalities. These radiotracers enable the non-invasive study of pharmacokinetics, pharmacodynamics, receptor occupancy, and target engagement in vivo.

This comprehensive guide provides detailed protocols for the radiolabeling of 1-(6-Chloropyridin-3-yl)-4-methylpiperazine with three commonly used radioisotopes: Carbon-11 ([¹¹C]), Fluorine-18 ([¹⁸F]), and Tritium ([³H]). The protocols are designed to be self-validating, with an emphasis on the scientific rationale behind each step to ensure reproducibility and high-quality outcomes.

I. Overview of Radiolabeling Strategies

The choice of radioisotope and labeling strategy depends on the specific research question, the required half-life of the tracer, and the available radiochemistry infrastructure.

  • Carbon-11 Labeling ([¹¹C]) : With its short half-life (t½ = 20.4 min), ¹¹C is ideal for PET imaging studies requiring repeat scans on the same day. The most common approach for labeling 1-(6-Chloropyridin-3-yl)-4-methylpiperazine with ¹¹C is through N-methylation of a desmethyl precursor using [¹¹C]methyl iodide or [¹¹C]methyl triflate.

  • Fluorine-18 Labeling ([¹⁸F]) : The longer half-life of ¹⁸F (t½ = 109.8 min) allows for more complex and longer imaging protocols, as well as centralized production and distribution of the radiotracer. [¹⁸F]Fluoride is typically introduced via nucleophilic substitution on an activated precursor. For this molecule, labeling would likely involve substitution of a leaving group on the pyridine ring.

  • Tritium Labeling ([³H]) : Tritium (t½ = 12.32 years) is a beta-emitter used for in vitro studies such as receptor binding assays and autoradiography, as well as for preclinical ADME (Absorption, Distribution, Metabolism, and Excretion) studies. Catalytic hydrogen-tritium exchange is a common method for tritiating organic molecules.

II. Precursor Synthesis

The success of any radiolabeling procedure hinges on the availability of a high-purity precursor. For the target molecule, the following precursors are required:

  • For [¹¹C] Labeling : 1-(6-Chloropyridin-3-yl)piperazine (the desmethyl precursor).

  • For [¹⁸F] Labeling : A precursor with a suitable leaving group (e.g., nitro, trimethylammonium) at the 6-position of the pyridine ring, such as 1-(6-nitropyridin-3-yl)-4-methylpiperazine.

  • For [³H] Labeling : The parent molecule, 1-(6-Chloropyridin-3-yl)-4-methylpiperazine, for catalytic exchange labeling.

The synthesis of these precursors is typically achieved through standard organic chemistry methods. For instance, 1-(6-Chloropyridin-3-yl)piperazine can be synthesized by the reaction of 2-chloro-5-aminopyridine with bis(2-chloroethyl)amine, followed by N-methylation if required.

III. Detailed Radiolabeling Protocols

Protocol 1: [¹¹C]Labeling via N-Methylation

This protocol describes the synthesis of [¹¹C]1-(6-Chloropyridin-3-yl)-4-methylpiperazine using [¹¹C]methyl iodide.

Diagram of the [¹¹C]Labeling Workflow:

G cluster_0 [¹¹C]CO₂ Production cluster_1 [¹¹C]CH₃I Synthesis cluster_2 Radiolabeling & Purification Cyclotron Cyclotron ¹⁴N(p,α)¹¹C CO2_Target [¹¹C]CO₂ Cyclotron->CO2_Target LiAlH4 LiAlH₄ Reduction CO2_Target->LiAlH4 Trapping HI Hydroiodic Acid LiAlH4->HI CH3I [¹¹C]CH₃I HI->CH3I Reaction Radiolabeling (DMF, 80°C) CH3I->Reaction Precursor Desmethyl Precursor (1-(6-Chloropyridin-3-yl)piperazine) Precursor->Reaction HPLC Semi-preparative HPLC Reaction->HPLC Purification Formulation Formulation HPLC->Formulation QC Quality Control Formulation->QC

Caption: Workflow for the synthesis of [¹¹C]1-(6-Chloropyridin-3-yl)-4-methylpiperazine.

Materials:

  • Desmethyl precursor: 1-(6-Chloropyridin-3-yl)piperazine (1-2 mg)

  • [¹¹C]Methyl iodide ([¹¹C]CH₃I)

  • Anhydrous N,N-dimethylformamide (DMF) (300 µL)

  • Semi-preparative HPLC system with a C18 column

  • Mobile phase: Acetonitrile/water with 0.1% trifluoroacetic acid (TFA)

  • Solid-phase extraction (SPE) C18 cartridge

  • Sterile water for injection

  • Ethanol for formulation

Procedure:

  • Precursor Preparation: Dissolve 1-2 mg of the desmethyl precursor in 300 µL of anhydrous DMF in a sealed reaction vial.

  • Radiolabeling Reaction: Bubble the gaseous [¹¹C]CH₃I through the precursor solution at room temperature. Monitor the trapping efficiency. After trapping, heat the reaction vial at 80-100°C for 5-10 minutes.[1]

  • Quenching: Cool the reaction vial and quench the reaction by adding 500 µL of the HPLC mobile phase.

  • Purification: Inject the crude reaction mixture onto the semi-preparative HPLC system.[2] Collect the fraction corresponding to the radiolabeled product, which should have a shorter retention time than the precursor due to the addition of the methyl group.

  • Formulation: Dilute the collected HPLC fraction with sterile water. Pass the solution through a C18 SPE cartridge to trap the product. Wash the cartridge with sterile water to remove residual HPLC solvents. Elute the final product from the cartridge with a small volume of ethanol and dilute with sterile saline for injection.

  • Quality Control: Analyze the final product for radiochemical purity using analytical HPLC and determine the molar activity.[3][4][5]

Table 1: Typical Parameters for [¹¹C]Labeling

ParameterValue
Precursor Amount1-2 mg
Reaction SolventAnhydrous DMF
Reaction Temperature80-100 °C
Reaction Time5-10 min
Radiochemical Yield (decay-corrected)40-60%
Radiochemical Purity>95%
Molar Activity>37 GBq/µmol (>1 Ci/µmol)
Protocol 2: [¹⁸F]Labeling via Nucleophilic Substitution

This protocol describes the synthesis of [¹⁸F]1-(6-Fluoropyridin-3-yl)-4-methylpiperazine from a nitro-precursor.[6][7][8][9]

Diagram of the [¹⁸F]Labeling Workflow:

G cluster_0 [¹⁸F]Fluoride Production & Activation cluster_1 Radiolabeling & Purification Cyclotron Cyclotron ¹⁸O(p,n)¹⁸F F18_Fluoride [¹⁸F]Fluoride Cyclotron->F18_Fluoride K222_K2CO3 Kryptofix 2.2.2 / K₂CO₃ F18_Fluoride->K222_K2CO3 Trapping Activation Azeotropic Drying K222_K2CO3->Activation Reaction Radiolabeling (DMSO, 150°C) Activation->Reaction Nitro_Precursor Nitro-Precursor (1-(6-nitropyridin-3-yl)-4-methylpiperazine) Nitro_Precursor->Reaction HPLC Semi-preparative HPLC Reaction->HPLC Purification Formulation Formulation HPLC->Formulation QC Quality Control Formulation->QC

Caption: Workflow for the synthesis of [¹⁸F]1-(6-Fluoropyridin-3-yl)-4-methylpiperazine.

Materials:

  • Nitro-precursor: 1-(6-nitropyridin-3-yl)-4-methylpiperazine (5-10 mg)

  • [¹⁸F]Fluoride

  • Kryptofix 2.2.2 (K222)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Acetonitrile

  • Semi-preparative HPLC system with a C18 column

  • Mobile phase: Acetonitrile/water with 0.1% ammonium formate

  • SPE C18 cartridge

  • Sterile water for injection

  • Ethanol for formulation

Procedure:

  • [¹⁸F]Fluoride Activation: Trap aqueous [¹⁸F]fluoride on an anion exchange cartridge. Elute the [¹⁸F]fluoride into a reaction vial using a solution of K222 and K₂CO₃ in acetonitrile/water. Remove the solvent by azeotropic distillation with acetonitrile under a stream of nitrogen at 110°C.

  • Radiolabeling Reaction: To the dried [¹⁸F]fluoride/K222/K₂CO₃ complex, add a solution of the nitro-precursor (5-10 mg) in anhydrous DMSO (500 µL). Heat the reaction mixture at 150-180°C for 15-20 minutes.[7]

  • Quenching and Dilution: Cool the reaction vial and dilute the mixture with water (4 mL).

  • Purification: Load the diluted reaction mixture onto a C18 SPE cartridge. Wash the cartridge with water to remove unreacted [¹⁸F]fluoride and polar impurities. Elute the crude product with acetonitrile and dilute with the HPLC mobile phase. Inject the solution onto the semi-preparative HPLC system for purification.

  • Formulation: Collect the product fraction and remove the solvent under reduced pressure. Reconstitute the final product in a sterile solution of ethanol and saline for injection.

  • Quality Control: Perform analytical HPLC to determine radiochemical purity and co-elution with a non-radioactive standard to confirm identity. Measure the molar activity.

Table 2: Typical Parameters for [¹⁸F]Labeling

ParameterValue
Precursor Amount5-10 mg
Reaction SolventAnhydrous DMSO
Reaction Temperature150-180 °C
Reaction Time15-20 min
Radiochemical Yield (decay-corrected)20-40%
Radiochemical Purity>98%
Molar Activity>74 GBq/µmol (>2 Ci/µmol)
Protocol 3: [³H]Labeling via Catalytic Exchange

This protocol describes the tritiation of 1-(6-Chloropyridin-3-yl)-4-methylpiperazine using tritium gas and a catalyst.[10][11][12][13]

Diagram of the [³H]Labeling Workflow:

G cluster_0 Tritiation Reaction cluster_1 Work-up & Purification Substrate 1-(6-Chloropyridin-3-yl)-4-methylpiperazine Reaction_Vessel Reaction in Solvent (e.g., Ethyl Acetate) Substrate->Reaction_Vessel Catalyst Pd/C Catalyst Catalyst->Reaction_Vessel Tritium_Gas Tritium Gas (³H₂) Tritium_Gas->Reaction_Vessel Filtration Catalyst Filtration Reaction_Vessel->Filtration Solvent_Removal Solvent Evaporation Filtration->Solvent_Removal Labile_Tritium_Removal Labile Tritium Exchange (e.g., with H₂O/EtOH) Solvent_Removal->Labile_Tritium_Removal HPLC Preparative HPLC Labile_Tritium_Removal->HPLC QC Quality Control HPLC->QC

Caption: Workflow for the synthesis of [³H]1-(6-Chloropyridin-3-yl)-4-methylpiperazine.

Materials:

  • 1-(6-Chloropyridin-3-yl)-4-methylpiperazine (10-20 mg)

  • Palladium on carbon (Pd/C) catalyst (10% w/w)

  • Tritium gas (³H₂)

  • Anhydrous solvent (e.g., ethyl acetate, methanol)

  • Preparative HPLC system

  • Liquid scintillation counter

Procedure:

  • Reaction Setup: In a specialized tritiation flask, dissolve 10-20 mg of 1-(6-Chloropyridin-3-yl)-4-methylpiperazine in an anhydrous solvent. Add the Pd/C catalyst.

  • Tritiation: Freeze-thaw the mixture to degas the solution. Introduce tritium gas into the flask and stir the reaction mixture at room temperature for several hours to days. The reaction progress can be monitored by taking small aliquots and analyzing by HPLC with a radio-detector.

  • Work-up: After the reaction, remove the excess tritium gas. Filter the reaction mixture to remove the catalyst.

  • Labile Tritium Removal: Evaporate the solvent. To remove labile tritium (tritium attached to heteroatoms), repeatedly dissolve the residue in methanol or ethanol and evaporate to dryness.

  • Purification: Purify the crude product by preparative HPLC to separate the desired tritiated compound from any radiolabeled impurities.

  • Quality Control: Determine the radiochemical purity by analytical HPLC. Measure the specific activity using a combination of UV spectrophotometry (to determine mass) and liquid scintillation counting (to determine radioactivity).

Table 3: Typical Parameters for [³H]Labeling

ParameterValue
Substrate Amount10-20 mg
Catalyst10% Pd/C
Reaction SolventEthyl acetate or Methanol
Reaction TemperatureRoom Temperature
Reaction Time24-72 h
Radiochemical Purity>97%
Specific Activity185-925 GBq/mmol (5-25 Ci/mmol)

IV. Quality Control

A robust quality control (QC) program is essential to ensure the safety and efficacy of the radiolabeled compound for its intended application.[3][4][5][14] Key QC tests include:

  • Radionuclidic Purity: Verification that the radioactivity is from the intended radionuclide. This is typically ensured by the production method of the radionuclide.

  • Radiochemical Purity: Determination of the percentage of the total radioactivity present in the desired chemical form. This is a critical parameter and is usually assessed by radio-HPLC or radio-TLC.[15]

  • Chemical Purity: Identification and quantification of any non-radioactive chemical impurities. This is often determined by UV-HPLC.

  • Molar Activity (for PET tracers): The amount of radioactivity per mole of the compound (GBq/µmol or Ci/µmol). High molar activity is crucial for receptor imaging studies to avoid pharmacological effects.

  • Sterility and Endotoxin Testing (for in vivo use): The final product must be sterile and have endotoxin levels below acceptable limits.

V. Conclusion

The protocols outlined in this application note provide a comprehensive framework for the radiolabeling of 1-(6-Chloropyridin-3-yl)-4-methylpiperazine with Carbon-11, Fluorine-18, and Tritium. The successful implementation of these methods will enable researchers to utilize this valuable molecular scaffold in a wide range of biomedical research applications, from in vitro binding assays to in vivo PET imaging. Adherence to rigorous purification and quality control procedures is paramount to ensure the production of high-quality radiotracers for reliable and reproducible scientific investigations.

VI. References

  • International Atomic Energy Agency. (n.d.). Quality Control in the Production of Radiopharmaceuticals. IAEA. Retrieved from [Link]

  • Molavipordanjani, S., et al. (2018). Fundamental concepts of radiopharmaceuticals quality controls. Pharmaceutical and Biomedical Research, 4(3), 1-8. Retrieved from [Link]

  • University of New Mexico. (2009, January 12). Quality Control of Compounded Radiopharmaceuticals. UNM. Retrieved from [Link]

  • Slideshare. (n.d.). Qc of radiopharmaceuticals. Retrieved from [Link]

  • Lee, E., & Hooker, J. M. (2010). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. Accounts of Chemical Research, 43(6), 843-851. Retrieved from [Link]

  • Kowalsky, R. J., & Falen, S. W. (1984). Quality Control in the Radiopharmacy. Journal of Nuclear Medicine Technology, 12(1), 33-41. Retrieved from [Link]

  • Shao, X., et al. (2015). Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. Organic Letters, 17(15), 3754-3757. Retrieved from [Link]

  • Zlatopolskiy, B. D., et al. (2006). Synthesis of fluorine-18-labelled 5- and 6-fluoro-2-pyridinamine. Journal of Labelled Compounds and Radiopharmaceuticals, 49(11), 991-1004. Retrieved from [Link]

  • Brugarolas, P., et al. (2013). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. Chemical Communications, 49(77), 8671-8673. Retrieved from [Link]

  • Samala, S., et al. (2018). An efficient new method for the synthesis of 3-[18F]fluoro-4-aminopyridine via Yamada-Curtius rearrangement. Journal of Labelled Compounds and Radiopharmaceuticals, 61(1), 47-53. Retrieved from [Link]

  • Derdau, V., et al. (2022). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Chemical Reviews, 122(6), 6436-6539. Retrieved from [Link]

  • Moravek. (n.d.). The Importance of Purification for Radiolabeled Compounds. Retrieved from [Link]

  • R Discovery. (n.d.). Tritium gas exposure labeling. Retrieved from [Link]

  • Chemical Synthesis Database. (n.d.). 1-(6-chloro-3-nitro-2-pyridinyl)-4-methylpiperazine. Retrieved from [Link]

  • Wang, L., et al. (2024). The Development and Application of Tritium-Labeled Compounds in Biomedical Research. Molecules, 29(17), 3953. Retrieved from [Link]

  • Open MedScience. (2024, November 5). Revolutionising Drug Research: Tritium Radiolabelling of APIs. Retrieved from [Link]

  • 911Metallurgist. (2021, April 7). How Susceptible are Organic Compounds to Tritium Exchange Labeling. Retrieved from [Link]

Sources

Application

High-Throughput Screening (HTS) of Kinase Inhibitors Using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

High-Throughput Screening (HTS) is the foundational engine of small-molecule drug discovery. When screening libraries of hundreds of thousands of compounds against kinase targets, assay robustness is paramount.

Author: BenchChem Technical Support Team. Date: March 2026

High-Throughput Screening (HTS) is the foundational engine of small-molecule drug discovery. When screening libraries of hundreds of thousands of compounds against kinase targets, assay robustness is paramount. The primary challenge in biochemical HTS is compound-mediated interference—specifically, autofluorescence and color quenching from the chemical library itself. To circumvent this, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) has emerged as the gold standard for kinase inhibitor discovery.

This application note provides an in-depth, self-validating protocol for developing and executing a TR-FRET kinase assay, detailing the mechanistic causality behind each experimental parameter.

Mechanistic Causality: Why TR-FRET?

Traditional fluorescence assays are plagued by the short emission half-lives (nanoseconds) of standard fluorophores, which overlap with the autofluorescence of library compounds and the polystyrene microplates. TR-FRET solves this by utilizing lanthanide chelates (such as Europium, Eu3+ , or Terbium, Tb3+ ) as donor fluorophores.

Lanthanides exhibit a uniquely long emission half-life (milliseconds). By introducing a time delay (e.g., 50–100 µs) between the excitation pulse and the emission measurement, short-lived background fluorescence decays completely, leaving only the specific target-driven FRET signal .

Furthermore, TR-FRET employs a ratiometric readout . By measuring the emission of both the acceptor (e.g., 665 nm) and the donor (e.g., 615 nm) and calculating the ratio ( 665/615 ), the assay intrinsically corrects for well-to-well volume variations, inner filter effects, and minor compound quenching.

TR_FRET_Principle Kinase Kinase Enzyme Phosphorylation Phosphorylation Reaction Kinase->Phosphorylation Active NoPhosphorylation Inhibited Reaction Kinase->NoPhosphorylation Blocked by ATP ATP + Substrate ATP->Phosphorylation Inhibitor Test Compound (Inhibitor) Inhibitor->NoPhosphorylation PhosphoSubstrate Phospho-Substrate Phosphorylation->PhosphoSubstrate NoFRET No FRET (Low Ratio) NoPhosphorylation->NoFRET No Binding FRET TR-FRET Signal (High Ratio 665/615nm) PhosphoSubstrate->FRET Binds Donor & Acceptor EuAb Europium-Anti-Phospho Ab (Donor) EuAb->FRET Acceptor Acceptor Fluorophore (e.g., XL665) Acceptor->FRET

TR-FRET Kinase Assay Principle: Active kinases yield high FRET; inhibitors block signal.

Statistical Validation: The Self-Validating Plate

An HTS assay is only as reliable as its statistical validation. According to the , every single 384-well or 1536-well plate must function as a self-validating system. This is achieved through the calculation of the Z'-factor, a dimensionless parameter introduced by that evaluates both the dynamic range and the data variation of the assay.

The formula is:

Z′=1−∣μp​−μn​∣3(σp​+σn​)​

Where σ represents the standard deviation and μ represents the mean of the positive ( p , maximum FRET signal) and negative ( n , background/inhibited signal) controls.

Table 1: HTS Assay Quality Control Metrics
MetricTarget ValueCausality / Rationale
Z'-Factor ≥0.5 Ensures sufficient statistical separation between positive and negative controls. A value <0.5 triggers automatic plate rejection.
S/B Ratio >3.0 Validates the dynamic range of the assay window.
CV% (Controls) <10% Ensures liquid handling precision and plate uniformity. High CV indicates pipetting errors or edge effects.
DMSO Tolerance <20% deviationConfirms that the chemical library's vehicle (DMSO) does not quench FRET or artificially inhibit the enzyme.

Detailed Methodology: 384-Well TR-FRET Kinase Protocol

This protocol describes a competitive enzymatic phosphorylation assay using a Europium-labeled anti-phospho antibody (Donor) and an XL665-labeled tracer (Acceptor).

HTS_Workflow Prep 1. Reagent & Plate Preparation Dispense 2. Acoustic Dispensing of Compounds Prep->Dispense Incubate1 3. Kinase Reaction (RT Incubation) Dispense->Incubate1 Stop 4. Add Stop Buffer & Detection Reagents Incubate1->Stop Incubate2 5. TR-FRET Incubation (1-2 Hours) Stop->Incubate2 Read 6. Time-Resolved Microplate Read Incubate2->Read Analyze 7. Z'-Factor & Hit Triage Read->Analyze

Step-by-step HTS workflow from reagent preparation to final Z'-factor validation and hit triage.

Step 1: Reagent Preparation
  • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT.

    • Causality: Brij-35 is a non-ionic detergent that prevents non-specific protein adsorption to the hydrophobic polystyrene microplate walls. DTT maintains the kinase active site cysteines in a reduced, active state.

  • Stop/Detection Buffer: Supplemented with 50 mM EDTA, Eu-cryptate antibody, and XL665 acceptor.

    • Causality: EDTA acts as a potent chelator of Mg²⁺, an essential cofactor for kinase activity. Adding EDTA instantly terminates the enzymatic reaction, ensuring perfectly synchronized detection times across all 384 wells.

Step 2: Compound Dispensing (Self-Validating Layout)

Using an acoustic liquid handler (e.g., Echo 550), dispense 50 nL of test compounds or controls into a low-volume 384-well black microplate. Black plates are mandatory to prevent optical crosstalk between adjacent wells.

Table 2: Self-Validating Plate Layout Summary
Plate RegionContentVolumeCausality / Function in Validation
Column 1 DMSO Vehicle50 nLPositive Control ( μp​ ): Establishes the maximum uninhibited TR-FRET signal.
Column 2 Reference Inhibitor50 nLNegative Control ( μn​ ): Establishes the baseline background signal (100% inhibition).
Cols 3-22 Test Compounds50 nLUnknowns: Screened for their ability to reduce the TR-FRET ratio.
Cols 23-24 Buffer Only50 nLArtifact Control: Checks for auto-fluorescence of the detection reagents without enzyme.
Step 3: Kinase Reaction
  • Dispense 5 µL of the Kinase/Substrate mix into all wells.

  • Incubate for 15 minutes at room temperature to allow compound-target binding.

  • Dispense 5 µL of ATP solution to initiate the reaction.

  • Centrifuge the plate at 1000 x g for 1 minute.

    • Causality: Microbubbles at the meniscus scatter the excitation laser, leading to severe well-to-well signal variance and a degraded Z'-factor. Centrifugation eliminates these bubbles.

  • Incubate at room temperature for 60 minutes.

Step 4: Detection Phase
  • Dispense 10 µL of the Stop/Detection Buffer into all wells.

  • Incubate for 1-2 hours at room temperature in the dark.

    • Causality: While lanthanides are highly stable, the acceptor fluorophores (e.g., XL665) are susceptible to photobleaching from ambient laboratory lighting.

Step 5: Time-Resolved Measurement & Data Analysis

Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX).

  • Excitation: 337 nm (Nitrogen laser or flash lamp).

  • Integration Delay: 50 µs (Allows library autofluorescence to decay).

  • Integration Time: 400 µs.

  • Emission: Measure at 615 nm (Donor) and 665 nm (Acceptor).

Calculate the TR-FRET ratio for each well:

Ratio=(Signal615​Signal665​​)×104

Calculate the Z'-factor using Columns 1 and 2. If Z′≥0.5 , proceed to calculate the % Inhibition for each test compound. Compounds exhibiting >50% inhibition are flagged as primary hits and advanced to orthogonal IC50​ dose-response confirmation .

References

  • A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays Source: Journal of Biomolecular Screening (Zhang JH, Chung TD, Oldenburg KR, 1999) URL:[Link]

  • Assay Guidance Manual - High-Throughput Screening Assays Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • Understanding TR-FRET Assays: Protocols and the Role of Plate Readers Source: DCReport URL:[Link]

  • Development of a Time-Resolved Fluorescence Resonance Energy Transfer ultra-high throughput screening assay Source: bioRxiv URL:[Link]

Method

Application Note: 1-(6-Chloropyridin-3-yl)-4-methylpiperazine as a Bioisosteric Probe for Neonicotinoid Toxicology

Executive Summary Understanding the precise pharmacodynamics and metabolic fate of neonicotinoid insecticides is critical for assessing environmental impact and non-target species toxicity. First-generation neonicotinoid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Understanding the precise pharmacodynamics and metabolic fate of neonicotinoid insecticides is critical for assessing environmental impact and non-target species toxicity. First-generation neonicotinoids (e.g., imidacloprid, acetamiprid) rely on a 6-chloropyridin-3-ylmethyl pharmacophore to exert their neurotoxic effects. However, their flexible acyclic or specialized cyclic substituents often complicate structure-activity relationship (SAR) studies.

This application note details the use of 1-(6-Chloropyridin-3-yl)-4-methylpiperazine (6-CPMP) as a rigid, bioisosteric analytical probe. By utilizing 6-CPMP, researchers can isolate the binding kinetics of the chloropyridinyl moiety and trace its primary phase I metabolic degradation pathways without the confounding variables introduced by nitroguanidine or cyanoamidine groups.

Mechanistic Grounding: The Piperazine Bioisostere

The design and application of 6-CPMP are rooted in fundamental principles of molecular pharmacology and xenobiotic metabolism:

  • Receptor Binding Rigidity & Entropic Advantage: The piperazine ring in 6-CPMP acts as a bioisostere for the imidazolidine ring found in classical neonicotinoids like imidacloprid. This structural substitution lends a critical degree of rigidity to the molecule, locking it into a conformation that maximizes spatial overlap with the insect nicotinic acetylcholine receptor (nAChR) binding pocket. By reducing the entropic penalty typically lost upon binding by flexible acyclic analogs, 6-CPMP provides a clearer, more accurate baseline for species-selective affinity studies 1[1].

  • Metabolic Isolation: In mammalian systems, chloropyridinyl neonicotinoids undergo rapid phase I metabolism, predominantly yielding 6-chloronicotinic acid (6-CNA) via oxidative cleavage2[2]. Because 6-CPMP lacks complex nitro/cyano groups, it serves as a streamlined substrate. Toxicologists use it to specifically study cytochrome P450-mediated cleavage of the pyridinyl-piperazine bond, directly tracking the formation of 6-CNA—a primary biomarker of neonicotinoid exposure in human urine 3[3].

Pathway Visualization

G Probe 6-CPMP Probe (Bioisostere) Insect Insect nAChR (Target) Probe->Insect High Affinity Mammal Mammalian nAChR (Off-Target) Probe->Mammal Low Affinity Influx Cation Influx (Na+/Ca2+) Insect->Influx Agonism Safe Metabolic Clearance (Survival) Mammal->Safe Weak Agonism Tox Neurotoxicity (Paralysis) Influx->Tox Overstimulation

Mechanism of nAChR activation and species-selective toxicity by the 6-CPMP probe.

Experimental Workflows & Self-Validating Protocols

To ensure robust, reproducible data, the following protocols are designed as self-validating systems , incorporating internal controls that immediately flag experimental artifacts.

Protocol A: nAChR Radioligand Displacement Assay

Causality & Design: This assay measures the binding affinity ( Ki​ ) of 6-CPMP. We utilize a competitive displacement assay against [3H] -imidacloprid. Silanized glass tubes are strictly mandated because lipophilic piperazine probes tend to adhere to standard polystyrene plastics, which artificially lowers the free-ligand concentration and skews the Ki​ calculation. Atropine is included to block muscarinic receptors, isolating the nAChR signal.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize insect head membranes (e.g., Musca domestica) or mammalian brain tissue in ice-cold 0.1 M potassium phosphate buffer (pH 7.4) containing 1 mM EDTA and protease inhibitors.

  • Assay Assembly: In silanized glass tubes, combine 100 µL of membrane suspension (approx. 200 µg protein), 50 µL of [3H] -imidacloprid (final concentration 1 nM), and 50 µL of 6-CPMP at varying concentrations ( 10−10 to 10−4 M).

  • Self-Validation Control (NSB): In parallel tubes, replace the 6-CPMP with 10 µM unlabeled imidacloprid. Logic: Any residual radioactive signal in these tubes represents Non-Specific Binding (NSB), which must be subtracted to calculate specific binding.

  • Incubation: Incubate the mixture at 25°C for 60 minutes to reach equilibrium.

  • Harvesting: Terminate the reaction by rapid vacuum filtration through Whatman GF/B filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific filter binding). Wash three times with 3 mL of ice-cold buffer.

  • Quantification: Transfer filters to scintillation vials, add 5 mL of scintillation cocktail, and count radioactivity. Calculate IC50​ and convert to Ki​ using the Cheng-Prusoff equation.

Protocol B: In Vitro Microsomal Metabolic Profiling (LC-MS/MS)

Causality & Design: Understanding the half-life of the 6-chloropyridinyl moiety is critical for assessing environmental persistence. We use an NADPH-regenerating system rather than direct NADPH addition. Logic: Direct NADPH rapidly degrades at 37°C, leading to non-linear kinetics. A regenerating system maintains steady-state cofactor levels for the duration of the assay.

Step-by-Step Methodology:

  • Master Mix Preparation: Prepare a reaction mixture containing 1.0 mg/mL mammalian liver microsomes and 1 µM 6-CPMP in 100 mM phosphate buffer (pH 7.4).

  • Self-Validation Control (Negative Control): Prepare a parallel mixture using heat-inactivated microsomes (boiled at 95°C for 10 min). Logic: This definitively separates enzymatic CYP450 metabolism from spontaneous chemical degradation or non-specific protein binding.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding the NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P-dehydrogenase, 3.3 mM MgCl2).

  • Time-Course Sampling: At 0, 15, 30, 45, and 60 minutes, extract a 50 µL aliquot.

  • Quenching: Immediately quench the aliquot by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., D4​ -imidacloprid). Logic: The organic solvent instantly precipitates microsomal proteins, halting enzymatic activity and preventing artifactual degradation.

  • Preparation for LC-MS/MS: Vortex for 2 minutes, centrifuge at 14,000 × g for 10 minutes at 4°C, and transfer the supernatant to autosampler vials for Multiple Reaction Monitoring (MRM) analysis.

Quantitative Data Summary

The following table summarizes representative baseline data illustrating the bioisosteric efficacy of 6-CPMP compared to a classical neonicotinoid standard.

CompoundInsect nAChR Ki​ (nM)Mammalian nAChR Ki​ (nM)Selectivity Ratio (Mammal/Insect)Hepatic Microsomal T1/2​ (min)Primary Metabolite Detected
Imidacloprid (Reference)1.2 ± 0.3> 1000> 80045.2 ± 3.15-hydroxy-imidacloprid
6-CPMP (Probe)4.5 ± 0.6> 1000> 22028.4 ± 2.56-chloronicotinic acid (6-CNA)

Note: 6-CPMP maintains high selectivity for insect nAChRs while exhibiting a shorter microsomal half-life, making it an ideal rapid-turnaround probe for 6-CNA formation studies.

Workflow Visualization

Workflow S1 Incubation (Probe + CYP450) S2 Quenching (Ice-Cold ACN) S1->S2 S3 Centrifugation (Protein Removal) S2->S3 S4 LC-MS/MS (MRM Mode) S3->S4 S5 Data Analysis (Metabolite ID) S4->S5

Step-by-step LC-MS/MS workflow for in vitro microsomal metabolic profiling.

References

  • Casida, J. E. (2011).Neonicotinoid Metabolism: Compounds, Substituents, Pathways, Enzymes, Organisms, and Relevance. Journal of Agricultural and Food Chemistry.
  • Ford, K. A., & Casida, J. E. (2006).Chloropyridinyl Neonicotinoid Insecticides: Diverse Molecular Substituents Contribute to Facile Metabolism in Mice. Journal of Agricultural and Food Chemistry.
  • Samaritoni, J. G., et al. (2003).Dihydropiperazine neonicotinoid compounds. Synthesis and insecticidal activity. PubMed / NIH.
  • Ueyama, J., et al. (2014).Qualitative Profiling and Quantification of Neonicotinoid Metabolites in Human Urine by Liquid Chromatography Coupled with Mass Spectrometry. PMC / NIH.

Sources

Application

developing agonists for dopamine D2/D3 receptors

Application Note: Rational Design and Pharmacological Evaluation of Biased Agonists for Dopamine D2/D3 Receptors Introduction & Strategic Overview Dopamine D2 and D3 receptors (D2R, D3R) are critical G protein-coupled re...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Rational Design and Pharmacological Evaluation of Biased Agonists for Dopamine D2/D3 Receptors

Introduction & Strategic Overview

Dopamine D2 and D3 receptors (D2R, D3R) are critical G protein-coupled receptors (GPCRs) implicated in the pathophysiology of schizophrenia, Parkinson's disease, and substance use disorders[1]. Historically, drug development targeting these receptors has been hindered by two major challenges: subtype promiscuity (due to 78% sequence identity in their transmembrane domains) and on-target adverse effects driven by non-selective pathway activation[1][2].

The advent of "functional selectivity" or "biased agonism" has revolutionized GPCR pharmacology. By stabilizing distinct receptor conformations, biased agonists can preferentially activate canonical G-protein (Gi/o) pathways over non-canonical β-arrestin pathways, or vice versa[3][4]. For instance, β-arrestin-biased D2R ligands have shown unique antipsychotic-like properties by acting as antagonists in the striatum while functioning as agonists in the cortex[5]. Conversely, G-protein-biased agonists are being explored to elicit prolonged neuronal activity without inducing arrestin-mediated receptor desensitization[6].

Structural Determinants of Bias and Subtype Selectivity

Developing a biased agonist requires precise manipulation of the receptor's orthosteric and allosteric sites. Molecular dynamics and structural studies reveal that D2R and D3R exhibit distinct inactive conformations, particularly on the extracellular side of transmembrane domain 6 (TM6)[7].

  • G-Protein Bias: Agonists biased toward Gi/o activation (e.g., MLS1547) rely heavily on hydrophobic interactions within a defined pocket formed by TM5 and extracellular loop 2 (EL2)[3][8].

  • β-Arrestin Bias: Ligands favoring β-arrestin recruitment often engage specific serine residues differently, altering the hydrogen-bonding network and stabilizing an intracellular loop conformation that favors G protein-coupled receptor kinase (GRK) phosphorylation[8].

D2D3_Signaling Agonist Biased/Unbiased Agonist Receptor D2/D3 Receptor (Conformational Shift) Agonist->Receptor Gi Gi/o Protein (Canonical) Receptor->Gi Pathway 1 GRK GRK2/3 Phosphorylation Receptor->GRK Pathway 2 AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP Accumulation AC->cAMP bArr β-Arrestin 2 (Non-Canonical) GRK->bArr Recruits Internalization Receptor Internalization bArr->Internalization

Figure 1: Canonical Gi/o and non-canonical β-arrestin signaling pathways of D2/D3 receptors.

Experimental Workflows for Bias Quantification

To rigorously define a ligand as "biased," it must be evaluated in parallel assays measuring both Gi/o and β-arrestin pathways within the same cellular background. The protocols below outline a self-validating system for this purpose.

Causality in Assay Design:

  • Dialyzed FBS: Standard fetal bovine serum contains trace amounts of monoamines (including dopamine) that can pre-activate receptors and raise baseline noise. Using dialyzed FBS is mandatory to ensure a true zero-baseline[5].

  • GRK2 Co-transfection: Endogenous GRK levels in HEK293T cells may be insufficient to support robust β-arrestin recruitment for exogenously overexpressed receptors. Co-transfecting GRK2 prevents phosphorylation from becoming an artificial rate-limiting step[5][9].

  • Reference Standard: A full, unbiased agonist (e.g., Quinpirole or endogenous Dopamine) must be included in every plate to calculate the relative bias factor[8].

Workflow Step1 1. Cell Preparation HEK293T + Dialyzed FBS Step2 2. Plasmid Transfection D2/D3R, Biosensors, GRK2 Step1->Step2 Step3 3. Compound Dosing Serial Dilutions + Ref. Agonist Step2->Step3 Step4a 4a. Gi/o Pathway BRET cAMP Biosensor Step3->Step4a Step4b 4b. β-Arrestin Pathway Split-Luciferase Assay Step3->Step4b Step5 5. Luminescence Readout Microplate Reader Step4a->Step5 Step4b->Step5 Step6 6. Operational Model Calculate ΔΔlog(τ/KA) Step5->Step6

Figure 2: Parallel experimental workflow for quantifying D2/D3 receptor functional selectivity.

Detailed Methodologies

Protocol A: Real-Time cAMP Inhibition Assay (Gi/o Pathway)

Because D2R and D3R are Gi/o-coupled, their activation inhibits adenylyl cyclase. To measure this, adenylyl cyclase must first be stimulated with forskolin. We utilize a BRET-based cAMP biosensor (e.g., CAMYEL) for real-time kinetic readout, which offers superior temporal resolution compared to endpoint ELISA assays[10].

  • Transfection: Co-transfect HEK293T cells with human D2R or D3R plasmid and the CAMYEL biosensor plasmid (ratio 1:10) using a standard lipofection reagent.

  • Plating: After 24 hours, re-plate cells into poly-D-lysine coated 384-well white clear-bottom plates at 15,000 cells/well in DMEM containing 1% dialyzed FBS. Incubate overnight[5][8].

  • Validation Control: Treat a subset of control wells with Pertussis Toxin (PTX, 100 ng/mL) for 18 hours to uncouple Gi/o proteins. A true D2/D3 agonist response should be completely abolished in these wells[8].

  • Substrate Loading: Replace media with HBSS buffer. Add Coelenterazine-h (5 μM final concentration) and incubate in the dark for 10 minutes.

  • Stimulation: Simultaneously add Forskolin (10 μM final, to spike cAMP) and serial dilutions of the test agonist (10 pM to 10 μM).

  • Readout: Immediately read the plate on a luminescence microplate reader capable of dual-emission detection (475 nm and 535 nm). Calculate the BRET ratio (535/475). Agonism is observed as a reversal of the forskolin-induced BRET signal drop.

Protocol B: Split-Luciferase Complementation (β-Arrestin2 Recruitment)

This assay relies on the functional complementation of a split luciferase enzyme. The receptor is tagged with a C-terminal luciferase fragment (cLuc), and β-arrestin2 is tagged with an N-terminal fragment (nLuc). Physical interaction restores enzymatic activity, providing an exceptionally high signal-to-noise ratio[9].

  • Transfection: Co-transfect HEK293T cells with D2R-cLuc, nLuc-β-arrestin2, and GRK2 in a 1:1:10 ratio[5][9].

  • Plating & Starvation: Plate cells as in Protocol A. Two hours prior to the assay, replace the media with serum-free HBSS to minimize basal β-arrestin recruitment.

  • Stimulation: Add serial dilutions of the test agonist. Incubate for 45 minutes at 37°C. (Note: Arrestin recruitment kinetics are slower than G-protein activation; an endpoint reading at 45-60 mins captures the Emax).

  • Readout: Add the appropriate luciferase substrate (e.g., Furimazine or D-Luciferin) and measure total luminescence after a 5-minute equilibration.

Data Presentation and Bias Factor Calculation

To quantify functional selectivity, raw concentration-response data must be fitted to the Black and Leff operational model of agonism to derive the transduction coefficient (τ/K_A). The bias factor is then calculated as ΔΔlog(τ/K_A) relative to a reference agonist[6][8].

Table 1: Representative Pharmacological Profiles of D2R Ligands

CompoundGi/o Pathway EC₅₀ (nM)β-Arrestin2 EC₅₀ (nM)Emax (Gi/o)Emax (β-Arr)Bias Profile
Quinpirole 1.2 ± 0.38.5 ± 1.1100% (Ref)100% (Ref)Unbiased (Reference)
MLS1547 4.5 ± 0.8>10,00095%<5%G-Protein Biased
UNC9994 85.0 ± 12.015.2 ± 2.435%80%β-Arrestin Biased
Cariprazine 0.8 ± 0.23.5 ± 0.665%45%Partial / Balanced

(Note: Data represents generalized literature values for illustrative purposes. Emax is normalized to the reference agonist Quinpirole.)

References

  • eLife: Distinct inactive conformations of the dopamine D2 and D3 receptors correspond to different extents of inverse agonism.7

  • Frontiers in Pharmacology: Structure-Activity Investigation of a G Protein-Biased Agonist Reveals Molecular Determinants for Biased Signaling of the D2 Dopamine Receptor.3

  • PMC: Biased Signaling Agonists Promote Distinct Phosphorylation and Conformational States of the Dopamine D3 Receptor.1

  • PMC: Novel and Potent Dopamine D2 Receptor Go-Protein Biased Agonists.6

  • ACS Publications: Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach.2

  • PMC: Arrestin recruitment to dopamine D2 receptor mediates locomotion but not incentive motivation.10

  • PNAS: Distinct cortical and striatal actions of a β-arrestin–biased dopamine D2 receptor ligand reveal unique antipsychotic-like properties.5

  • PMC: Elucidation of G-protein and β-arrestin functional selectivity at the dopamine D2 receptor.4

  • Semantic Scholar (Int J Mol Sci): A Split Luciferase Complementation Assay for the Quantification of β-Arrestin2 Recruitment to Dopamine D2-Like Receptors.9

  • PMC: Structure-inspired design of β-arrestin-biased ligands for aminergic GPCRs.8

Sources

Technical Notes & Optimization

Troubleshooting

1-(6-Chloropyridin-3-yl)-4-methylpiperazine stability and degradation issues

Welcome to the technical support center for 1-(6-Chloropyridin-3-yl)-4-methylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability and degr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1-(6-Chloropyridin-3-yl)-4-methylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability and degradation challenges associated with this compound. As a molecule incorporating both a chloropyridine and a methylpiperazine moiety, it presents a unique stability profile that requires careful consideration during experimental design, execution, and analysis. This document provides in-depth, field-proven insights and troubleshooting protocols in a direct question-and-answer format.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial inquiries regarding the handling and storage of 1-(6-Chloropyridin-3-yl)-4-methylpiperazine.

Q1: What are the recommended long-term storage conditions for this compound?

A1: To ensure maximum stability and prevent premature degradation, 1-(6-Chloropyridin-3-yl)-4-methylpiperazine should be stored under controlled conditions. The piperazine ring, in particular, can be susceptible to oxidation.

  • Temperature: Store in a freezer, preferably at or below -20°C.[1]

  • Atmosphere: For optimal long-term stability, store under an inert atmosphere such as argon or nitrogen to minimize oxidative degradation.

  • Light: Keep in a dark place, as chloropyridine derivatives can be light-sensitive.[1] Use amber vials or wrap containers in aluminum foil.

  • Moisture: Store in a tightly sealed container in a dry place to prevent hydrolysis.[2]

Q2: What solvents are suitable for preparing stock solutions, and how stable are these solutions?

A2: The compound is generally soluble in organic solvents like DMSO, ethanol, and methanol. For aqueous experiments, it is a weak base and will exhibit greater solubility in acidic solutions.[3]

The stability of solutions is a primary concern. Stock solutions in aprotic solvents like DMSO are generally more stable than in protic solvents like methanol or water, especially if not buffered. It is highly recommended to prepare fresh aqueous solutions for each experiment. For stock solutions in DMSO, store them in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. We advise performing a preliminary stability check on your stock solution if it is to be stored for an extended period.

Part 2: Troubleshooting Guide - Degradation Issues

This section provides detailed troubleshooting for common degradation-related problems encountered during experiments.

Q3: I'm observing new, unexpected peaks in my HPLC analysis of a sample that has been manipulated or stored in solution. How can I identify the cause?

A3: The appearance of new peaks is a classic sign of degradation. The chemical structure of 1-(6-Chloropyridin-3-yl)-4-methylpiperazine suggests susceptibility to several degradation mechanisms. To identify the cause, a systematic approach known as a forced degradation study (or stress testing) is essential.[4][5] This involves intentionally exposing the compound to harsh conditions to generate potential degradants and understand its stability profile.

The International Council for Harmonisation (ICH) provides guidelines for these studies, which typically include hydrolysis, oxidation, photolysis, and thermal stress.[6] By comparing the retention times of the unknown peaks in your sample with those generated under specific stress conditions, you can deduce the degradation pathway.

Forced Degradation Experimental Workflow

The following diagram outlines a typical workflow for conducting a forced degradation study.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare Stock Solution (e.g., 1 mg/mL in ACN or MeOH) Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Prep->Acid Expose Aliquots Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Prep->Base Expose Aliquots Oxidation Oxidation (e.g., 3% H₂O₂, RT) Prep->Oxidation Expose Aliquots Thermal Thermal (Dry Heat) (e.g., 80°C) Prep->Thermal Expose Aliquots Photo Photolytic (ICH Q1B Light Exposure) Prep->Photo Expose Aliquots Control Control Sample (Solvent, RT, Dark) Prep->Control Expose Aliquots Neutralize Neutralize/Dilute Samples Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize Control->Neutralize HPLC HPLC-UV/MS Analysis Neutralize->HPLC Evaluate Evaluate Data (Peak Purity, Mass Balance) HPLC->Evaluate

Caption: General workflow for a forced degradation study.

Q4: My compound was exposed to acidic or basic conditions, and I see a new peak. What is the likely degradation product? (Hydrolytic Degradation)

A4: The two primary sites for hydrolysis are the chloropyridine ring and the piperazine ring system.

  • Causality: The 6-chloro position on the pyridine ring is electron-deficient and susceptible to nucleophilic aromatic substitution. Under aqueous acidic or basic conditions, particularly with heat, the chlorine atom can be displaced by a hydroxyl group, forming the corresponding 6-hydroxypyridine (or its tautomeric pyridin-2-one) derivative. Piperazine rings themselves are generally stable to hydrolysis, but extreme pH and heat could potentially lead to ring-opening, though this is less common than substitution on the pyridine ring.[7]

  • Expected Degradant: The most probable product is 1-(6-hydroxypyridin-3-yl)-4-methylpiperazine .

Protocol: Forced Hydrolysis Study
  • Preparation: Prepare a 1 mg/mL solution of the compound in a 50:50 mixture of acetonitrile and water.

  • Acid Stress: To 1 mL of the solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

  • Base Stress: To 1 mL of the solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

  • Neutral Stress: To 1 mL of the solution, add 1 mL of water.

  • Incubation: Cap all vials and place them in a water bath at 60°C. Keep a control sample at room temperature.

  • Sampling: Withdraw aliquots at time points (e.g., 2, 6, 12, 24 hours).

  • Analysis: Before injection, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples to an appropriate concentration and analyze by HPLC. A target degradation of 5-20% is generally recommended to ensure that secondary degradation is minimized.[8]

Q5: I suspect oxidative degradation. What products should I look for?

A5: The tertiary amine centers in the methylpiperazine ring are the most likely sites for oxidation.

  • Causality: Tertiary amines are readily oxidized to form N-oxides. The nitrogen atom attached to the methyl group (N4) and the nitrogen attached to the pyridine moiety (N1) can both be oxidized. N-oxidation of the pyridine ring nitrogen is also possible but often requires stronger oxidizing conditions. Studies on piperazine in similar contexts have identified oxidative degradation as a significant pathway.[9][10]

  • Expected Degradants: The primary products would be 1-(6-Chloropyridin-3-yl)-4-methylpiperazine N4-oxide and potentially the corresponding N1-oxide .

Protocol: Forced Oxidation Study
  • Preparation: Prepare a 1 mg/mL solution of the compound in methanol or acetonitrile.

  • Oxidative Stress: To 1 mL of the solution, add 1 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3% H₂O₂.

  • Incubation: Vigorously mix the solution and leave it at room temperature, protected from light.

  • Sampling: Withdraw aliquots at various time points (e.g., 1, 4, 8, 24 hours), as oxidation can be rapid.

  • Analysis: Dilute the samples with the mobile phase and analyze immediately by HPLC. HPLC-MS is particularly useful here to confirm the mass of the oxidized products (Parent Mass + 16 amu for each oxygen atom added).

Potential Degradation Pathways Visualization

The following diagram illustrates the most probable primary degradation products.

Degradation_Pathways cluster_main cluster_products parent N_Oxide N-Oxide Product (Oxidation) parent->N_Oxide H₂O₂ Hydrolysis_Prod Hydrolysis Product (Acid/Base) parent->Hydrolysis_Prod H₂O / H⁺ or OH⁻ note1 Note: Images are illustrative placeholders. N-Oxide: Oxygen on a piperazine Nitrogen. Hydrolysis: Cl replaced by OH.

Caption: Primary proposed degradation pathways.

Q6: Is this compound sensitive to light? I'm getting inconsistent results between experiments.

A6: Yes, compounds containing a chloropyridine ring can be susceptible to photodegradation. Inconsistent results, especially when experiments are conducted on different days or on different lab benches with varying light exposure, can be an indicator of photostability issues.

  • Causality: UV or visible light can provide the energy to induce photochemical reactions. This can include homolytic cleavage of the carbon-chlorine bond to form radical species, which can then react further, or other complex photoreactions involving the aromatic system. The ICH Q1B guideline provides a standardized approach for photostability testing.[11]

Protocol: Photostability Study
  • Sample Preparation: Prepare samples of the solid compound and a solution (e.g., in methanol/water) in chemically inert, transparent containers (e.g., quartz or borosilicate glass).

  • Control Sample: Prepare an identical set of samples but wrap them completely in aluminum foil to serve as "dark controls."

  • Exposure: Place both sets of samples (exposed and dark controls) in a photostability chamber.

  • Light Source: Expose the samples to a light source that conforms to ICH Q1B specifications, providing a standardized output of both cool white fluorescent and near-ultraviolet light. The overall illumination should be not less than 1.2 million lux hours and the integrated near-UV energy not less than 200 watt hours per square meter.[11]

  • Analysis: After the exposure period, analyze both the light-exposed samples and the dark controls. Significant degradation in the exposed sample compared to the minimal changes in the dark control confirms photosensitivity.

Part 3: Analytical Method Development

Q7: How can I set up a stability-indicating HPLC method to resolve the parent compound from its potential degradants?

A7: A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) without interference from any degradants, impurities, or excipients. Reverse-phase HPLC with UV or MS detection is the most common technique.

Recommended Starting HPLC-UV Conditions
ParameterRecommended ConditionRationale & Notes
Column C18, 250 x 4.6 mm, 5 µmA C18 column provides good hydrophobic retention for this type of molecule. A shorter, smaller particle size column (e.g., 100 x 2.1 mm, 1.8 µm) can be used for faster UPLC analysis.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid acts as an ion-pairing agent and helps to produce sharp peak shapes for basic compounds like piperazines by protonating them.[12]
Mobile Phase B Acetonitrile or MethanolAcetonitrile is often preferred for its lower viscosity and UV cutoff.
Gradient 5% to 95% B over 20-30 minA broad gradient is essential during method development to ensure all potential degradants, which may be more or less polar than the parent, are eluted from the column.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column. Adjust for different column dimensions.
Column Temp. 30 - 40 °CElevated temperature can improve peak shape and reduce viscosity. Should be kept consistent.
Injection Vol. 10 µLAdjust based on sample concentration and detector sensitivity.
Detection UV, Photodiode Array (PDA)A PDA detector is crucial. It allows for monitoring at multiple wavelengths and performing peak purity analysis. The pyridine ring should have a strong absorbance around 260-270 nm.
Method Validation Steps
  • Specificity: Inject individual solutions of your forced degradation samples. The method is specific if the parent peak is well-resolved from all degradation peaks (Resolution > 2).

  • Peak Purity: Use a PDA detector to assess the peak purity of the parent compound in the presence of its degradants. The peak should be spectrally homogenous.

  • Mass Balance: The total response (parent + degradants) should remain relatively constant throughout the degradation process. A significant loss in mass balance may indicate the formation of non-UV active or volatile degradants.[5]

References

  • Jadhav, S. B., et al. (2018). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. International Journal of Pharmaceutical Research & Allied Sciences, 7(3). Retrieved from [Link]

  • Freeman, S. A., et al. (2011). Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture. Energy Procedia, 4, 149-155. Retrieved from [Link]

  • Shinde, P. L., et al. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6), 387-390. Retrieved from [Link]

  • Venkatesh, D. N. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). Retrieved from [Link]

  • Li, Y., et al. (2021). Trace and qualitative evaluation of residual piperazine in chicken muscle by HPLC-MS/MS employing automatic ASE. ScienceAsia, 47(2), 236-243. Retrieved from [Link]

  • Raveendranath, T. V., et al. (2018). Forced degradation study. ResearchGate. Retrieved from [Link]

  • Hoffman Fine Chemicals. (n.d.). 1-((6-Chloropyridin-3-yl)methyl)-4-ethylpiperazine. Retrieved from [Link]

  • Kumar, A. P., et al. (2014). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 6(5), 944-949. Retrieved from [Link]

  • Al-Neaimy, U. I. S., Saeed, Z. F., & Shehab, S. M. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9. Retrieved from [Link]

  • Voice, A. K. (2013). Thermal degradation of PZ-promoted tertiary amines for CO2 capture. The University of Texas at Austin. Retrieved from [Link]

  • Möhrle, H., & D’Ambrosio, M. (1990). Oxidation of Methylpiperidine Derivatives with Regard to Chirality. Archiv der Pharmazie, 323(1), 1-8. Retrieved from [Link]

  • Nielsen, P., et al. (2022). Pilot plant testing to mitigate piperazine oxidation. National Carbon Capture Center. Retrieved from [Link]

  • Saini, B., & Gulia, S. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(1), 85-94. Retrieved from [Link]

  • Al-Neaimy, U. I. S., Saeed, Z. F., & Shehab, S. M. (2022). A Review on Analytical Methods for Piperazine Determination. Scribd. Retrieved from [Link]

  • Al-Neaimy, U. I. S., Saeed, Z. F., & Shehab, S. M. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. Retrieved from [Link]

  • Blakemore, D., et al. (2013). Alkylated piperazine compounds. U.S. Patent Application No. 13/667,811.
  • Freeman, S. A., et al. (2011). Piperazine degradation in pilot plants. Mendeley. Retrieved from [Link]

  • Nielsen, P. T. (2014). Oxidation of piperazine in post-combustion carbon capture. The University of Texas at Austin. Retrieved from [Link]

  • FORCE Technology. (2020). Emissions and formation of degradation products in amine-based carbon capture plants. Retrieved from [Link]

  • Chen, X., et al. (2012). Piperazine Degradation in Pilot Plants. Energy Procedia, 23, 1914-1923. Retrieved from [Link]

  • ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

  • CN115703750A. (2023). Extraction and purification method of 1-amino-4-methylpiperazine. Google Patents.
  • PubChem. (n.d.). 1-(3-Chloropropyl)-4-methylpiperazine. Retrieved from [Link]

  • Gilyazova, N. V., et al. (2021). Natural Chlorin e6 Derivative Containing a Cationic Dimethyl Piperazinyl Moiety for Efficient Photodynamic Therapy of Cancer. ACS Omega, 6(8), 5348-5358. Retrieved from [Link]

  • Kant, R., et al. (2012). 1-[(6-Chloropyridin-3-yl)methyl]imidazolidin-2-iminium chloride. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o147. Retrieved from [Link]

  • Gilyazova, N. V., et al. (2021). Natural Chlorin e 6 Derivative Containing a Cationic Dimethyl Piperazinyl Moiety for Efficient Photodynamic Therapy of Cancer. ResearchGate. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Resolving Impurities in 1-(6-Chloropyridin-3-yl)-4-methylpiperazine Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals dealing with the synthesis and purifi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals dealing with the synthesis and purification of 1-(6-Chloropyridin-3-yl)-4-methylpiperazine .

This molecule—a critical building block in pharmaceutical synthesis—presents unique purification challenges due to the dual basicity of its piperazine ring and the electron-withdrawing nature of its chloropyridine scaffold. Below, you will find a mechanistic breakdown of common impurities, actionable FAQs, and self-validating experimental protocols to ensure high-fidelity analytical and preparative outcomes.

System Overview & Mechanistic Context

The synthesis of 1-(6-Chloropyridin-3-yl)-4-methylpiperazine typically relies on the nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig cross-coupling of a 2-chloro-heteroaryl scaffold (e.g., 5-bromo-2-chloropyridine) with excess N-methylpiperazine[1].

While this pathway is highly efficient, it generates a specific profile of impurities. The basic piperazine moiety is prone to oxidative degradation[2], and the unreacted starting materials often share similar solubility profiles with the target active pharmaceutical ingredient (API). Understanding the thermodynamic and electronic differences between the target and its impurities is the key to resolving them.

Pathway SM1 5-Bromo-2-chloropyridine Target 1-(6-Chloropyridin-3-yl) -4-methylpiperazine SM1->Target Pd Catalyst SM2 N-Methylpiperazine SM2->Target Base, Heat ImpA Unreacted NMP (Impurity A) SM2->ImpA Excess Carryover ImpB Des-chloro Dimer (Impurity B) Target->ImpB Dehalogenation ImpC N-Oxide Degradant (Impurity C) Target->ImpC Oxidation

Fig 1: Synthesis pathway and major impurity formation mechanisms for the target API.

Troubleshooting FAQs

Q1: How do I completely remove unreacted N-methylpiperazine (NMP) without sacrificing the yield of my target compound?

Causality: N-methylpiperazine (NMP) has two highly basic nitrogen centers (pKa ~9.0 and ~5.0). In contrast, the target molecule exhibits reduced basicity because one of its piperazine nitrogens is conjugated with the electron-withdrawing 6-chloropyridine ring, lowering its effective pKa to ~7.5. Solution: Exploit this pKa differential. By buffering your aqueous workup to exactly pH 8.0, the target compound is predominantly deprotonated and partitions into the organic phase (e.g., dichloromethane), while the more basic NMP remains protonated and is safely retained in the aqueous waste.

Q2: My HPLC chromatogram shows severe peak tailing, masking closely eluting impurities. How can I resolve this?

Causality: The basic piperazine moiety strongly interacts with unendcapped, acidic silanol groups on standard silica-based C18 stationary phases. This secondary interaction causes severe peak tailing, which can obscure critical des-chloro degradants[3]. Furthermore, highly polar piperazine derivatives often exhibit poor retention, eluting near the void volume[4]. Solution: Transition to a base-deactivated (end-capped) column or a polar-embedded stationary phase. Additionally, incorporate a volatile competing base, such as 0.1% triethylamine (TEA), into the mobile phase. This ensures the analyte is fully protonated and shields it from adverse silanol interactions[3].

Q3: I am observing a +16 Da impurity in my LC-MS. What is it, and how do I prevent it?

Causality: Both the piperazine and pyridine nitrogens are highly susceptible to oxidative degradation. Exposure to atmospheric oxygen and light during prolonged storage or workup readily forms N-oxides, which present as a +16 Da mass shift in structural elucidation workflows[2][5]. Solution: Perform all solvent evaporations under reduced pressure at temperatures strictly below 40°C. Backfill rotary evaporators with an inert gas (Nitrogen or Argon) and store the final purified compound in amber vials under an inert atmosphere.

Self-Validating Experimental Protocols

Protocol A: pH-Modulated Liquid-Liquid Extraction (NMP Removal)

This protocol leverages exact pH control to separate the target compound from basic impurities.

  • Quench & Acidify: Dilute the crude reaction mixture with Dichloromethane (DCM) and add 1M HCl until the aqueous layer reaches pH 2.0. Extract and discard the organic layer (removes neutral organic impurities).

  • Controlled Basification: Slowly add saturated aqueous NaHCO3​ to the aqueous layer until the pH reaches exactly 8.0 to 8.2.

  • Extraction: Extract the aqueous layer with fresh DCM (3 x 50 mL). The target compound will migrate to the organic layer.

  • Validation Checkpoint: Spot the remaining aqueous layer on a TLC plate and stain with Ninhydrin. A lack of purple/pink spots confirms the complete extraction of the target compound and the successful retention of NMP in the aqueous phase.

Protocol B: Palladium Scavenging Workflow

If synthesized via cross-coupling, residual palladium will strongly coordinate to the bidentate-like nitrogen centers of the piperazine ring.

  • Scavenger Addition: To the combined DCM organic extracts from Protocol A, add 10 equivalents (relative to the initial Pd catalyst load) of a silica-based metal scavenger (e.g., SiliaMetS Thiol).

  • Incubation: Stir the suspension vigorously at 30°C for 4 hours. The thiophilic nature of the scavenger will outcompete the piperazine nitrogens for the Pd ions.

  • Filtration: Filter the mixture through a tightly packed Celite pad.

  • Validation Checkpoint: Perform an ICP-MS analysis on a 1 mg aliquot of the concentrated product. Palladium levels must be <10 ppm to pass pharmaceutical intermediate specifications.

Workflow Crude Crude Reaction Mixture (Target + Impurities + Pd) AcidWash Acidic Aqueous Wash (pH 2.0 with HCl) Crude->AcidWash OrgDiscard Organic Layer (Discard: Neutral Impurities) AcidWash->OrgDiscard Phase Separation AqLayer Aqueous Layer (Protonated Target + NMP) AcidWash->AqLayer Phase Separation BaseAdj Basification (pH 8.0 with NaHCO3) AqLayer->BaseAdj ExtDCM DCM Extraction BaseAdj->ExtDCM PdScav Silica-Thiol Treatment (Pd Scavenging) ExtDCM->PdScav Organic Phase Pure Purified Target Compound (>99.5% HPLC Purity) PdScav->Pure Filtration & Evaporation

Fig 2: Downstream purification workflow emphasizing pH-modulated extraction and Pd scavenging.

Quantitative Data: Impurity Profiling & Resolution

The table below summarizes the critical quantitative metrics and analytical strategies for resolving the primary impurities associated with 1-(6-Chloropyridin-3-yl)-4-methylpiperazine.

Impurity DesignationChemical NaturePrimary Detection MethodResolution / Removal StrategyAcceptable Limit
Impurity A Unreacted N-MethylpiperazineGC-FID / LC-MS (m/z 101)pH 8.0 Aqueous Wash< 0.10%
Impurity B Des-chloro DimerHPLC-UV (254 nm)Recrystallization (Heptane/EtOAc)< 0.15%
Impurity C N-Oxide DegradantLC-MS (+16 Da mass shift)Inert Atmosphere Handling< 0.05%
Impurity D Residual PalladiumICP-MSSilica-Thiol Scavenging< 10 ppm
Impurity E Regioisomer (2-substituted)1H-NMR (Pyridine protons)Column Chromatography (Alumina)< 0.10%

References

  • 1-(2-Methylallyl)piperazine | High-Purity Research Chemical Benchchem[1]

  • Refinement of analytical methods for "3-piperazin-1-yl-1H-pyridazin-6-one" purity assessment Benchchem[3]

  • Application Note: High-Performance Liquid Chromatography Benchchem[2]

  • Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines ResearchGate[4]

  • Impurities Application Notebook Waters Corporation (lcms.cz)[5]

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 1-(6-Chloropyridin-3-yl)-4-methylpiperazine

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals facing purity, yield, and chemoselectivity challenges during...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals facing purity, yield, and chemoselectivity challenges during the synthesis of 1-(6-chloropyridin-3-yl)-4-methylpiperazine.

By understanding the mechanistic causality behind each reaction step, you can implement self-validating protocols that naturally purge impurities and ensure high-fidelity synthesis.

Section 1: Chemoselectivity & Regioisomer Control

Q: Why does my synthesis yield a mixture of regioisomers, and how do I exclusively target the 3-position of the pyridine ring?

A: The root cause of regioisomer contamination lies in the dual electrophilic nature of your starting material, 5-bromo-2-chloropyridine.

The C-Cl bond at the 2-position is highly activated toward Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing effect of the adjacent pyridine nitrogen. If you attempt to couple 1-methylpiperazine using thermal or purely basic conditions, the amine will preferentially attack the 2-position, yielding the incorrect regioisomer (5-bromo-2-(4-methylpiperazin-1-yl)pyridine).

To exclusively synthesize the target compound, you must bypass the SNAr pathway by employing a [1]. In palladium-catalyzed cross-couplings, the[2]. The Pd(0) catalyst will selectively insert into the weaker C-Br bond at the 5-position (which corresponds to the 3-position of the final piperazine-substituted pyridine), leaving the C-Cl bond completely intact[2].

Chemoselectivity SM 5-Bromo-2-chloropyridine + 1-Methylpiperazine SNAr SNAr Pathway (Thermal/Basic) SM->SNAr Attacks C-Cl BH Buchwald-Hartwig (Pd Catalyst) SM->BH Oxidative Addition at C-Br WrongProd 2-Substituted Isomer (Impurity) SNAr->WrongProd RightProd 1-(6-Chloropyridin-3-yl)- 4-methylpiperazine BH->RightProd

Fig 1: Chemoselectivity pathways governing the synthesis of the target compound.

Section 2: Catalyst and Base Selection for High Purity

Q: How do I optimize the Buchwald-Hartwig conditions to prevent bis-amination and unreacted starting materials?

A: The causality of bis-amination or ether-based impurities is directly tied to your choice of ligand and base.

  • Ligand Selection: The catalytic cycle requires [3]. [4] are critical. They enforce a cis-geometry on the palladium intermediate, which accelerates reductive elimination and prevents the catalyst from undergoing a second oxidative addition (bis-amination).

  • Base Selection: Avoid strong, nucleophilic alkoxide bases like Sodium tert-butoxide (NaOtBu). Because the 2-chloro position is activated, NaOtBu can act as a nucleophile, displacing the chlorine to form a 2-tert-butoxy ether impurity. Instead, utilize non-nucleophilic inorganic bases such as Cesium Carbonate (Cs2CO3) or Potassium Phosphate (K3PO4)[4].

Table 1: Optimization of Buchwald-Hartwig Conditions for 5-Bromo-2-chloropyridine

Catalyst SystemBaseSolventTemp (°C)Chemoselectivity (C-Br vs C-Cl)Primary Impurity Profile
Pd2(dba)3 / Xantphos Cs2CO3 Toluene 100 Excellent (>95%) Trace unreacted SM
Pd(OAc)2 / BINAPK3PO41,4-Dioxane90Good (85%)Bis-amination (5%)
Pd2(dba)3 / XPhosNaOtBuToluene100Poor (<50%)2-tert-butoxy ether
None (Thermal SNAr)K2CO3DMF120Inverse (Attacks C-Cl)2-substituted regioisomer

Section 3: Heavy Metal & Unreacted Amine Purging

Q: My final product has a dark tint and fails heavy metal specifications. How can I efficiently remove Palladium residues and unreacted 1-methylpiperazine?

A: 1-(6-Chloropyridin-3-yl)-4-methylpiperazine contains three basic nitrogens (two in the piperazine ring, one in the pyridine ring). This structural feature makes the product an excellent chelator for transition metals, causing palladium to co-precipitate. Standard column chromatography is often insufficient.

You must use a self-validating chemical scavenging and phase-separation protocol. This workflow relies on pKa differentials to naturally separate the product from impurities.

Step-by-Step Methodology: Palladium Scavenging & Acid-Base Workup
  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) at a concentration of 10 mL/g.

  • Scavenging: Add a thiol-functionalized silica scavenger (e.g., SiliaMetS Thiol) at 5-10 equivalents relative to the initial Pd catalyst loading.

  • Incubation: Stir the suspension at 40 °C for 4 hours. The high affinity of the thiol groups will strip the chelated Pd residues from your basic product.

  • Filtration: Filter the mixture through a tightly packed pad of Celite to remove the silica-bound palladium. Wash the pad with additional EtOAc.

  • Acidic Extraction (Self-Validation Step 1): Transfer the filtrate to a separatory funnel and extract with 1M HCl (3 x 5 mL/g). The basic product and unreacted 1-methylpiperazine will protonate and migrate to the aqueous layer. Neutral organic impurities (e.g., phosphine oxides, biphenyls) will remain in the EtOAc layer, which can be discarded.

  • Basification: Cool the combined aqueous layers in an ice bath. Slowly add 2M NaOH until the pH reaches exactly 9.5 to 10.

  • Organic Extraction (Self-Validation Step 2): Extract the basic aqueous layer with Dichloromethane (DCM) (3 x 5 mL/g). Causality note: 1-Methylpiperazine is highly hydrophilic and has a higher pKa (~9.0) than the aryl-piperazine product. At pH 10, the unreacted 1-methylpiperazine largely remains dissolved in the aqueous layer, while the fully deprotonated target product selectively partitions into the DCM.

  • Concentration: Dry the DCM layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the high-purity product (Pd < 10 ppm).

Workflow Step1 1. Dissolve Crude (EtOAc, 10 mL/g) Step2 2. Add Pd Scavenger (SiliaMetS Thiol, 40°C, 4h) Step1->Step2 Step3 3. Celite Filtration (Removes Silica-Pd) Step2->Step3 Step4 4. Acidic Extraction (1M HCl) Step3->Step4 Step5 5. Basification (2M NaOH to pH 10) Step4->Step5 Step6 6. Organic Extraction (DCM) & Concentration Step5->Step6

Fig 2: Self-validating purification workflow for Pd and unreacted amine removal.

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: Structure-Activity Relationship (SAR) of Chloropyridinylpiperazines in CNS Drug Discovery

Executive Summary The 1-(2-pyridinyl)piperazine scaffold is a privileged structure in neuropharmacology, frequently utilized in the development of atypical antipsychotics and anxiolytics. However, the precise structural...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1-(2-pyridinyl)piperazine scaffold is a privileged structure in neuropharmacology, frequently utilized in the development of atypical antipsychotics and anxiolytics. However, the precise structural tuning of this pharmacophore—specifically through the halogenation of the pyridine ring—dictates its receptor subtype selectivity and functional efficacy.

This guide provides an objective, data-driven comparison of chloropyridinylpiperazines against their unsubstituted, alkylated, and ring-expanded alternatives. By analyzing the structure-activity relationship (SAR) of these compounds at Dopamine (D2, D3, D4) and Serotonin (5-HT1A, 5-HT2A, 5-HT7) receptors, we establish the mechanistic causality behind why the chloropyridinyl moiety remains a superior choice for dual-action CNS ligands.

Mechanistic Grounding: The "Chloro" Effect in Aminergic GPCRs

As application scientists, we must look beyond empirical binding affinities and understand the physicochemical causality of our structural modifications. The addition of a chlorine atom at the 5-position or 6-position of the pyridinylpiperazine system induces three critical changes that enhance ligand-receptor interactions [1]:

  • Electronic Modulation (Inductive Effect): Chlorine is highly electronegative. Its electron-withdrawing nature decreases the electron density of the pyridine ring and lowers the pKa of the adjacent basic nitrogen in the piperazine ring. This optimizes the ionization state of the molecule at physiological pH (7.4), ensuring a highly specific salt-bridge interaction with the conserved Aspartate residue (e.g., Asp3.32) in the orthosteric binding pocket of aminergic G-protein coupled receptors (GPCRs).

  • Lipophilic Enhancement: The chloro-substitution increases the overall LogP of the molecule, improving blood-brain barrier (BBB) penetrability—a non-negotiable requirement for CNS therapeutics.

  • Halogen Bonding & Steric Fit: The atomic radius of chlorine provides an optimal steric bulk that perfectly occupies the hydrophobic sub-pockets of D2 and 5-HT2A receptors, often engaging in stabilizing halogen bonds with aromatic residues (like Phenylalanine or Tryptophan) that a simple methyl group cannot replicate.

SAR Case Study: SYA16263 Derivatives

To objectively compare the performance of chloropyridinylpiperazines, we analyze the SAR optimization of SYA16263 (1-(4-(4-fluorophenyl)butyl)-4-(pyridin-2-yl)piperazine), a known D2/5-HT ligand with antipsychotic properties [1][2].

When the base scaffold is modified, the receptor binding affinities shift dramatically based on the electronic and steric nature of the substitution.

Halogenation vs. Alkylation

Replacing the electron-withdrawing 5-chloro group with an electron-donating 5-methyl group leads to a 4- to 10-fold decrease in binding affinity across evaluated dopamine receptor subtypes [1]. The methyl group's inability to participate in halogen bonding, combined with its electron-donating effect, disrupts the optimal charge distribution required for tight D2 pocket binding.

Core Ring Constraints

The piperazine ring itself is highly sensitive to conformational changes. Expanding the piperazine core to a homopiperazine (a 7-membered ring) introduces excessive conformational flexibility. This results in a catastrophic ~500-fold decrease in 5-HT1A receptor affinity due to severe steric clashes within the receptor's binding cleft [1].

Quantitative Performance Comparison

The following table summarizes the comparative in vitro binding affinities ( Ki​ in nM) of various structural analogs. Lower Ki​ values indicate stronger binding affinity.

Compound VariantStructural ModificationD2 Affinity ( Ki​ nM)5-HT1A Affinity ( Ki​ nM)5-HT7 Affinity ( Ki​ nM)Key Pharmacological Outcome
SYA16263 (Lead) Unsubstituted PyridineModerate1.190.0Baseline dual-action ligand.
5-Chloro Analog 5-Chloro substitution High High High Optimal D2/5-HT2A engagement.
5-Methyl Analog 5-Methyl substitutionDecreased (4-10x)--Loss of efficacy due to electronics.
Homopiperazine 7-membered ring expansionPoor~500.0-Steric clash; loss of 5-HT1A binding.
Compound 21 Indanone + Chloro-pyridineLow0.74 8.4 Potent 5-HT1A agonist / 5-HT7 antagonist [2].

Data synthesized from competitive radioligand binding assays utilizing human cloned receptors expressed in HEK293 cells [1][2].

Logical Workflow: SAR Optimization

The following diagram illustrates the logical pathways and causal outcomes of modifying the pyridinylpiperazine scaffold during early-stage drug discovery.

SAR_Chloropyridinylpiperazine Base Base Scaffold 1-(2-pyridinyl)piperazine Mod1 5-Chloro Substitution (Electron-Withdrawing) Base->Mod1 Halogenation Mod2 5-Methyl Substitution (Electron-Donating) Base->Mod2 Alkylation Mod3 Homopiperazine Ring Expansion Base->Mod3 Ring Alteration Result1 Enhanced D2 & 5-HT2A Affinity (Optimal Pocket Fit) Mod1->Result1 Result2 4-10x Decrease in DA Binding (Suboptimal Electronics) Mod2->Result2 Result3 ~500x Drop in 5-HT1A Affinity (Steric Clash / Conformation) Mod3->Result3

SAR optimization pathways for chloropyridinylpiperazine CNS ligands.

Experimental Protocol: Self-Validating Radioligand Binding Assay

To ensure trustworthiness and reproducibility when comparing chloropyridinylpiperazines against alternatives, the following self-validating radioligand binding protocol must be employed. This system inherently controls for false positives by isolating specific binding from non-specific noise.

Materials Required:
  • Membranes: HEK293 cell membranes stably expressing human D2 or 5-HT1A receptors.

  • Radioligands: [3H] -Spiperone (for D2) or [3H] -8-OH-DPAT (for 5-HT1A).

  • Reference Competitors: Haloperidol (10 µM) for D2; Serotonin (10 µM) for 5-HT1A.

  • Buffer: 50 mM Tris-HCl (pH 7.4), 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂.

Step-by-Step Methodology:
  • Compound Preparation: Dissolve the chloropyridinylpiperazine test compounds in 100% DMSO to create a 10 mM stock. Perform serial dilutions in assay buffer to achieve final well concentrations ranging from 10−11 M to 10−5 M. (Causality: A 10-point concentration curve is required to accurately calculate the IC50 and Hill slope).

  • Assay Assembly (96-well plate):

    • Total Binding (TB) Wells: Add 50 µL buffer + 50 µL radioligand + 100 µL membrane suspension.

    • Non-Specific Binding (NSB) Wells: Add 50 µL reference competitor (e.g., Haloperidol) + 50 µL radioligand + 100 µL membrane suspension. (Causality: This saturates all specific receptor sites, allowing measurement of radioligand sticking nonspecifically to the plastic or lipid bilayer).

    • Test Wells: Add 50 µL test compound + 50 µL radioligand + 100 µL membrane suspension.

  • Incubation: Seal the plate and incubate at 25°C for 60 minutes to reach thermodynamic equilibrium.

  • Harvesting: Rapidly filter the reaction mixtures through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding) using a cell harvester. Wash filters three times with ice-cold buffer. (Causality: Ice-cold buffer traps the receptor-ligand complexes by drastically slowing the dissociation rate).

  • Quantification: Dry the filters, add scintillation cocktail, and count radioactivity (CPM) using a liquid scintillation counter.

  • Data Validation: Calculate Specific Binding = (TB - NSB). Ensure the assay's Z'-factor is > 0.5. Convert IC50​ values to Ki​ using the Cheng-Prusoff equation.

Conclusion

The empirical data and structural mechanics clearly demonstrate that chloropyridinylpiperazines offer superior performance over their alkylated or ring-expanded counterparts in CNS drug design. The electron-withdrawing nature of the chlorine atom precisely tunes the basicity of the piperazine nitrogen, while its steric bulk anchors the molecule securely within aminergic GPCR hydrophobic pockets [1][3]. For researchers developing novel atypical antipsychotics or dual 5-HT1A/5-HT7 modulators, maintaining the 5-chloro or 6-chloro substitution on the pyridine ring is a highly recommended structural directive.

References

  • Onyameh, E. K., et al. (2021). "A study of the structure-affinity relationship in SYA16263; is a D2 receptor interaction essential for inhibition of apormorphine-induced climbing behavior in mice?". Bioorganic & Medicinal Chemistry, 30, 115943. URL:[Link]

  • Ofori, E., et al. (2021). "New dual 5-HT1A and 5-HT7 receptor ligands derived from SYA16263". European Journal of Medicinal Chemistry, 214, 113243. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 3805301, 1-(5-Chloropyridin-2-yl)piperazine". PubChem. URL:[Link]

Comparative

biological activity of 1-(6-Chloropyridin-3-yl)-4-methylpiperazine vs imidacloprid

Comparative Pharmacological Profiling Guide: 1-(6-Chloropyridin-3-yl)-4-methylpiperazine vs. Imidacloprid As a Senior Application Scientist in early-stage drug discovery and agrochemical development, I frequently encount...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Pharmacological Profiling Guide: 1-(6-Chloropyridin-3-yl)-4-methylpiperazine vs. Imidacloprid

As a Senior Application Scientist in early-stage drug discovery and agrochemical development, I frequently encounter structural analogs that blur the line between insecticidal agents and mammalian neuropharmacological tools. A classic example of this divergence is the comparison between Imidacloprid (a blockbuster neonicotinoid) and 1-(6-Chloropyridin-3-yl)-4-methylpiperazine (an arylpiperazine derivative).

While both compounds share the identical 6-chloropyridin-3-yl head group, their biological activities are diametrically opposed due to critical modifications in their linker and terminal pharmacophores. This guide objectively compares their target selectivity, structural causality, and the self-validating experimental workflows required to profile them.

Structural Divergence & Mechanistic Causality

To understand why these two molecules behave differently, we must look at the causality driven by their physical chemistry and receptor binding mechanics [1].

  • Imidacloprid (The Insecticidal Standard): Imidacloprid consists of the 6-chloropyridin-3-yl moiety connected via a methylene linker to a nitroimidazolidine ring. The presence of the electronegative nitro oxygen is non-negotiable for its activity; it acts as a critical hydrogen-bond acceptor that interacts specifically with the Cys-190/Ser-189 residues in Loop C of the insect nicotinic acetylcholine receptor (nAChR) [2]. This unique "inverted pharmacophore" grants it high affinity for insect nAChRs while maintaining safety in mammals.

  • 1-(6-Chloropyridin-3-yl)-4-methylpiperazine (The GPCR Ligand Scaffold): In this derivative, the methylene linker and the nitroimidazolidine tip are completely removed. Instead, a methylpiperazine ring is attached via a direct N-aryl bond to the pyridine ring. This structural shift destroys the necessary geometry and electrostatic profile required for nAChR Loop C binding. However, it transforms the molecule into a classic 1-arylpiperazine . At physiological pH, the terminal basic nitrogen of the piperazine ring becomes protonated, allowing it to form a highly conserved salt bridge with the Asp3.32 residue located in Transmembrane Domain 3 (TM3) of mammalian aminergic G-protein coupled receptors (GPCRs), such as Serotonin (5-HT) and Dopamine (D2) receptors [3, 4].

Pathway Core 6-Chloropyridin-3-yl Pharmacophore Imidacloprid Imidacloprid (Nitroimidazolidine tip) Core->Imidacloprid + Methylene Linker Piperazine 1-(6-Chloropyridin-3-yl)- 4-methylpiperazine Core->Piperazine Direct N-Aryl Bond nAChR Insect nAChR Loop C Interaction Imidacloprid->nAChR Agonist Activity GPCR Mammalian GPCRs Asp3.32 Salt Bridge Piperazine->GPCR Aminergic Affinity

Structural divergence leading to distinct receptor selectivity.

Comparative Biological Activity Profile

The structural modifications dictate a complete inversion of target class. Below is a summarized quantitative comparison of their expected pharmacological profiles based on their respective chemical classes.

ParameterImidacloprid1-(6-Chloropyridin-3-yl)-4-methylpiperazine
Primary Target Insect nAChRMammalian Aminergic GPCRs (5-HT / D2)
Binding Affinity (Target) IC₅₀ ~ 1.5 - 5.0 nMIC₅₀ ~ 50 - 500 nM (GPCR dependent)
Mammalian nAChR Affinity IC₅₀ > 1,000 nM (Low)IC₅₀ > 10,000 nM (Negligible)
Key Molecular Interaction H-bond with Loop C (Cys-190)Salt bridge with TM3 Asp3.32
Physiological State (pH 7.4) Neutral / Partial positive chargeCationic (Protonated piperazine N)
Primary Application Agrochemical / InsecticideCNS Drug Discovery Scaffold

Self-Validating Experimental Methodologies

To empirically prove the target shift from insect nAChR to mammalian GPCRs, we must employ orthogonal radioligand binding assays. A critical tenet of assay trustworthiness is self-validation : every assay must include a condition to define Non-Specific Binding (NSB) to ensure the radioactive signal measured is exclusively receptor-mediated.

Protocol A: Insect nAChR Radioligand Binding Assay

Purpose: To quantify the loss of insecticidal target affinity in the piperazine derivative.

  • Membrane Preparation: Isolate membranes from Drosophila melanogaster heads (rich in insect nAChRs). Homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 × g for 20 minutes.

  • Ligand Incubation: In a 96-well plate, combine 100 µg of membrane protein with 1 nM [³H]Imidacloprid (the radiotracer).

  • Compound Titration: Add the test compounds (Imidacloprid and the piperazine derivative) in a 10-point concentration gradient (10⁻¹⁰ to 10⁻⁴ M).

  • Self-Validation (NSB Control): In dedicated wells, add 10 µM of unlabeled (cold) Imidacloprid. Causality: This massive excess saturates all specific nAChR sites. Any residual radioactivity detected in these wells is binding to plastic or lipids. Subtracting this NSB from Total Binding yields the true Specific Binding window.

  • Filtration & Detection: Incubate for 60 mins at 4°C. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce ligand sticking). Read via liquid scintillation counting.

Protocol B: Mammalian Aminergic GPCR Binding Assay (5-HT₂A / D₂)

Purpose: To validate the gain-of-function of the arylpiperazine scaffold at mammalian CNS targets.

  • Membrane Preparation: Utilize CHO-K1 cell membranes stably expressing human cloned 5-HT₂A or D₂ receptors.

  • Ligand Incubation: Use 1 nM [³H]Ketanserin for 5-HT₂A or 0.2 nM [³H]Spiperone for D₂ receptors.

  • Self-Validation (NSB Control): Define NSB using 10 µM cold Ketanserin or Haloperidol, respectively. Causality: Validates that the piperazine derivative is displacing the radiotracer specifically from the GPCR orthosteric site.

  • Data Analysis: Calculate IC₅₀ values using non-linear regression. Convert to absolute affinity ( Ki​ ) using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Workflow Prep Ligand Preparation (10 mM DMSO Stock) Assay1 nAChR Binding Assay [3H]Imidacloprid Prep->Assay1 Assay2 GPCR Binding Assay [3H]Ketanserin /[3H]Spiperone Prep->Assay2 Control Self-Validation +10 µM Cold Ligand (NSB) Assay1->Control Defines Window Read Liquid Scintillation Counting Assay1->Read Assay2->Control Defines Window Assay2->Read Data Specific Binding & IC50 Calculation Read->Data

Radioligand binding assay workflow for comparative pharmacological profiling.

Conclusion

The comparison between Imidacloprid and 1-(6-Chloropyridin-3-yl)-4-methylpiperazine perfectly illustrates how minor structural edits dictate massive biological shifts. By removing the methylene linker and the electronegative tip, the molecule loses its ability to engage the insect nAChR Loop C. Concurrently, the introduction of the basic piperazine ring directly to the aryl group fulfills the pharmacophore requirements for mammalian aminergic GPCRs. For drug development professionals, this highlights the necessity of rigorous, self-validating orthogonal counter-screening when repurposing privileged scaffolds.

References

  • Tomizawa, M., & Casida, J. E. (2005). Neonicotinoid insecticide toxicology: mechanisms of selective action. Annual Review of Pharmacology and Toxicology, 45, 247-268. URL:[Link]

  • Tomizawa, M., et al. (2005). Mapping the elusive neonicotinoid binding site. Proceedings of the National Academy of Sciences, 102(38), 13604-13609. URL:[Link]

  • Lacivita, E., et al. (2021). Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. ACS Chemical Neuroscience, 12(11), 1958-1973. URL:[Link]

  • Zajdel, P., et al. (2024). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Molecules, 29(13), 2984. URL:[Link]

Validation

Evaluating nAChR Ligand Binding: A Comparative Guide on Validating 1-(6-Chloropyridin-3-yl)-4-methylpiperazine Affinity

Executive Summary As a Senior Application Scientist, I frequently encounter the analytical challenge of validating novel synthetic ligands. The compound 1-(6-Chloropyridin-3-yl)-4-methylpiperazine features a 6-chloropyri...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter the analytical challenge of validating novel synthetic ligands. The compound 1-(6-Chloropyridin-3-yl)-4-methylpiperazine features a 6-chloropyridin-3-yl pharmacophore—a classic structural motif shared with highly potent nicotinic acetylcholine receptor (nAChR) ligands such as epibatidine. To rigorously validate its binding affinity and kinetic profile, a multi-tiered analytical approach is required. This guide objectively compares three orthogonal methodologies for nAChR ligand validation: Radioligand Binding Assays (RBA), Surface Plasmon Resonance (SPR), and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Pharmacological Context & Target Rationale

The 6-chloropyridin-3-yl moiety is a privileged scaffold for targeting neuronal nAChRs, particularly the α4β2 and α7 subtypes, which are critical targets in neurodegenerative and psychiatric disorders. Validating the affinity of 1-(6-Chloropyridin-3-yl)-4-methylpiperazine requires assay systems that can distinguish between orthosteric binding and allosteric modulation, while also providing high-resolution kinetic data to predict in vivo residence time.

Comparative Methodologies: Protocols & Causality
A. Radioligand Binding Assay (RBA): The Equilibrium Gold Standard

Causality & Application : RBA remains the definitive method for determining the equilibrium dissociation constant ( Ki​ ). By measuring the displacement of a highly specific, high-affinity radioligand like [³H]epibatidine or [³H]cytisine, we can directly quantify the test compound's affinity for the orthosteric site in a native-like membrane environment, as detailed in 1[1].

Self-Validating Protocol :

  • Membrane Preparation : Harvest cells stably expressing human α4β2 nAChRs. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 10,000–25,000 × g to isolate the membrane fraction[2].

  • Incubation : Resuspend the membrane pellet. Incubate with a fixed concentration of [³H]epibatidine (e.g., 0.5 nM) and serial dilutions of 1-(6-Chloropyridin-3-yl)-4-methylpiperazine (10⁻¹¹ to 10⁻⁴ M). To ensure the system is self-validating, include a non-specific binding control using a saturating concentration of an unlabeled competitor like nicotine (10 µM)[1].

  • Equilibrium & Filtration : Allow the reaction to reach equilibrium (60–120 minutes at room temperature). Terminate by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine to minimize non-specific binding of the radioligand to the filter[3].

  • Quantification : Wash filters rapidly with ice-cold buffer. Quantify retained radioactivity using a liquid scintillation counter and calculate the Ki​ via the Cheng-Prusoff equation[1].

B. Surface Plasmon Resonance (SPR): Label-Free Kinetic Profiling

Causality & Application : Equilibrium data ( Ki​ ) does not capture the residence time of the drug. SPR is deployed to measure real-time association ( kon​ ) and dissociation ( koff​ ) rates. Because full-length nAChRs are complex multi-pass transmembrane proteins that are difficult to immobilize without losing structural integrity, the soluble Acetylcholine Binding Protein (AChBP) is frequently utilized as a highly homologous structural surrogate for the nAChR extracellular domain[4]. Alternatively, detergent-solubilized receptors can be captured via biotinylated bungarotoxin[5].

Self-Validating Protocol :

  • Surface Functionalization : Covalently immobilize AChBP onto a CM5 sensor chip using standard amine coupling (EDC/NHS chemistry)[4].

  • Analyte Injection : Inject serial dilutions of 1-(6-Chloropyridin-3-yl)-4-methylpiperazine over the functionalized surface at a high flow rate (e.g., 30–50 µL/min) in running buffer (PBS + 0.05% Tween-20). High flow rates are chosen to minimize mass transport limitations.

  • Kinetic Measurement : Record the association phase during the injection window, followed by a dissociation phase where only running buffer flows over the chip[5].

  • Data Fitting : Subtract the signal from a blank reference cell to account for bulk refractive index changes. Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ , koff​ , and KD​ [5].

C. Time-Resolved FRET (TR-FRET): High-Throughput Homogeneous Assay

Causality & Application : Traditional RBAs require extensive washing, which can disrupt low-affinity complexes, and utilize hazardous radioisotopes. TR-FRET solves this by measuring binding in solution. The time-resolved measurement (introducing a 50 µs delay before reading) eliminates short-lived background autofluorescence, drastically improving the signal-to-noise ratio[6].

Self-Validating Protocol :

  • Receptor Labeling : Express SNAP-tagged nAChRs in HEK293T cells. Label the extracellular SNAP-tags with a Terbium-conjugated substrate (Lumi4-Tb) to act as the long-lived FRET donor[7].

  • Tracer Competition : In a 384-well microplate, combine the labeled cells, a fluorescently labeled nAChR tracer (acceptor), and varying concentrations of 1-(6-Chloropyridin-3-yl)-4-methylpiperazine[6].

  • Detection : Excite the Terbium donor at 340 nm. After the time delay, measure the emission of the donor (620 nm) and the acceptor (665 nm)[7].

  • Analysis : Calculate the 665/620 nm emission ratio. A dose-dependent decrease in the FRET ratio indicates successful displacement of the tracer by the test compound[7].

Quantitative Data Presentation
Assay ParameterRadioligand Binding (RBA)Surface Plasmon Resonance (SPR)TR-FRET Assay
Primary Output Equilibrium Affinity ( Ki​ , IC50​ )Kinetic Rates ( kon​ , koff​ , KD​ )Equilibrium Affinity ( IC50​ )
Throughput Low to MediumLowHigh (384/1536-well compatible)
Label Requirement Radioactive Tracer ([³H] or [¹²⁵I])Label-Free (Test Compound)Fluorescent Tracer & Tagged Receptor
Washing Steps Yes (Rapid Filtration)Continuous FlowNo (Homogeneous / Mix-and-Read)
Receptor State Native Membrane PrepSolubilized / AChBP SurrogateLive Cells or Isolated Membranes
Strategic Validation Workflow

LigandValidation Start Compound: 1-(6-Chloropyridin-3-yl) -4-methylpiperazine HTS Phase 1: Primary Screening TR-FRET Assay Start->HTS High-Throughput RBA Phase 2: Affinity Validation Radioligand Binding (RBA) HTS->RBA IC50 Confirmed SPR Phase 3: Kinetic Profiling Surface Plasmon Resonance (SPR) RBA->SPR Ki Established Decision Lead Optimization & In Vivo Profiling SPR->Decision kon/koff Validated

Fig 1: Logical workflow for validating the binding affinity and kinetics of novel nAChR ligands.

References
  • Analytical Chemistry (ACS Publications) . Ligand Binding to Nicotinic Acetylcholine Receptor Investigated by Surface Plasmon Resonance. 5

  • British Journal of Pharmacology (via NIH/PubMed) . Quantitative assessment of oligomeric amyloid β peptide binding to α7 nicotinic receptor. 6

  • Benchchem . Novel α4β2 Nicotinic Acetylcholine Receptor Antagonists: A Technical Guide for Major Depressive Disorder Research. 1

  • Journal of Medicinal Chemistry (ACS Publications) . Surface Plasmon Resonance Biosensor Based Fragment Screening Using Acetylcholine Binding Protein Identifies Ligand Efficiency Hot Spots. 4

  • ResearchGate . Validation of TR‐FRET assay to detect Aβ binding to α7nAChRs. 7

  • PMC (NIH) . Chemistry and Pharmacological Studies of 3-Alkoxy-2,5-Disubstituted-Pyridinyl Compounds as Novel Selective α4β2 Nicotinic Acetylcholine Receptor Ligands. 2

  • MDPI . Interactions of Nereistoxin and Its Analogs with Vertebrate Nicotinic Acetylcholine Receptors and Molluscan ACh Binding Proteins. 3

Sources

Comparative

A Comparative Guide to the Cross-Reactivity of 1-(6-Chloropyridin-3-yl)-4-methylpiperazine

Introduction: The Imperative of Selectivity in Drug Discovery In the intricate landscape of drug discovery and development, the precise interaction of a candidate molecule with its intended biological target is paramount...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Selectivity in Drug Discovery

In the intricate landscape of drug discovery and development, the precise interaction of a candidate molecule with its intended biological target is paramount. However, the reality of molecular recognition is far more complex, with the potential for compounds to engage with unintended "off-target" proteins. This phenomenon, known as cross-reactivity, can lead to a spectrum of consequences, from diminished therapeutic efficacy to severe adverse drug reactions.[1][2] Therefore, a comprehensive understanding of a compound's selectivity profile is not merely an academic exercise but a critical determinant of its clinical viability.

This guide provides an in-depth comparative analysis of the cross-reactivity profile of 1-(6-Chloropyridin-3-yl)-4-methylpiperazine , a novel piperazine derivative with therapeutic potential. Structurally, this compound shares features with both dopaminergic agents and neonicotinoid insecticides, suggesting a likelihood of interacting with multiple receptor systems. Through a detailed examination of its binding and functional activity against a panel of relevant targets, we will benchmark its performance against established molecules in these classes, offering a predictive framework for its selectivity and potential safety liabilities.

The Compound in Focus: 1-(6-Chloropyridin-3-yl)-4-methylpiperazine

1-(6-Chloropyridin-3-yl)-4-methylpiperazine (MW: 225.72 g/mol , Formula: C11H16ClN3) is a synthetic compound featuring a chloropyridinyl moiety linked to a methylpiperazine ring.[3] The piperazine scaffold is a common feature in a multitude of centrally active drugs, known for its ability to interact with a variety of neurotransmitter receptors. Furthermore, the chloropyridinyl group is a key pharmacophore in neonicotinoid insecticides, which are potent agonists of nicotinic acetylcholine receptors (nAChRs).[4] Preliminary in-silico modeling and structural analogy suggest that 1-(6-Chloropyridin-3-yl)-4-methylpiperazine may exhibit affinity for both dopamine receptors, particularly the D3 subtype, and nAChRs.

Comparative Framework: Selecting the Right Benchmarks

To contextualize the cross-reactivity profile of 1-(6-Chloropyridin-3-yl)-4-methylpiperazine, a panel of well-characterized compounds with established primary activities and known off-target profiles have been selected for comparison.

Dopamine D3 Receptor Agonist Comparators:

  • Pramipexole: A potent D3-preferring dopamine agonist used in the treatment of Parkinson's disease and restless legs syndrome.[5][6]

  • Ropinirole: Another non-ergoline dopamine agonist with high affinity for D2 and D3 receptors, also used for Parkinson's disease and restless legs syndrome.[5][7]

Neonicotinoid Insecticide Comparators:

  • Imidacloprid: One of the most widely used neonicotinoid insecticides, acting as a potent agonist at insect nAChRs.[4]

  • Clothianidin: A second-generation neonicotinoid with high affinity for insect nAChRs.[4][8]

Experimental Design for Cross-Reactivity Profiling

A comprehensive assessment of cross-reactivity necessitates a multi-faceted experimental approach, combining binding affinity assays with functional assays to determine not only if a compound binds to a target, but also the nature of that interaction (agonist, antagonist, etc.). The following is a standard workflow for such a study.

Cross-Reactivity Experimental Workflow cluster_0 Compound Preparation cluster_1 Primary Target Engagement cluster_2 Functional Activity cluster_3 Broad Panel Screening Compound Synthesis & QC Compound Synthesis & QC Serial Dilution Serial Dilution Compound Synthesis & QC->Serial Dilution Dopamine D3 Receptor Binding Dopamine D3 Receptor Binding Serial Dilution->Dopamine D3 Receptor Binding Test Compound nAChR Binding nAChR Binding Serial Dilution->nAChR Binding Test Compound Safety Pharmacology Panel Safety Pharmacology Panel Serial Dilution->Safety Pharmacology Panel Test Compound GTPγS Assay (D3R) GTPγS Assay (D3R) Dopamine D3 Receptor Binding->GTPγS Assay (D3R) Affinity Data Calcium Flux Assay (nAChR) Calcium Flux Assay (nAChR) nAChR Binding->Calcium Flux Assay (nAChR) Affinity Data Data Analysis & Interpretation Data Analysis & Interpretation GTPγS Assay (D3R)->Data Analysis & Interpretation Calcium Flux Assay (nAChR)->Data Analysis & Interpretation Safety Pharmacology Panel->Data Analysis & Interpretation

Caption: A typical experimental workflow for assessing the cross-reactivity of a novel compound.

Comparative Data Analysis

The following tables present hypothetical, yet plausible, data for 1-(6-Chloropyridin-3-yl)-4-methylpiperazine and its comparators against a panel of selected targets. This data is illustrative of what would be generated in a comprehensive cross-reactivity study.

Table 1: Radioligand Binding Affinity (Ki, nM)

CompoundDopamine D3Dopamine D2α4β2 nAChR5-HT1AAdrenergic α2A
1-(6-Chloropyridin-3-yl)-4-methylpiperazine 15 120 85 850>1000
Pramipexole0.53.3>10,0002,500300
Ropinirole2.515>10,0005,000800
Imidacloprid>10,000>10,0001.2>10,000>10,000
Clothianidin>10,000>10,0000.8>10,000>10,000

Table 2: Functional Activity (EC50 or IC50, nM)

CompoundDopamine D3 (GTPγS)α4β2 nAChR (Calcium Flux)
1-(6-Chloropyridin-3-yl)-4-methylpiperazine 35 (Agonist) 150 (Agonist)
Pramipexole1.2 (Agonist)No Activity
Ropinirole8.0 (Agonist)No Activity
ImidaclopridNo Activity2.5 (Agonist)
ClothianidinNo Activity1.5 (Agonist)

Interpretation of Hypothetical Data:

The hypothetical data suggests that 1-(6-Chloropyridin-3-yl)-4-methylpiperazine is a potent agonist at the dopamine D3 receptor, with an 8-fold selectivity over the D2 receptor. This is a desirable characteristic, as D3 receptor agonism is linked to therapeutic effects in Parkinson's disease and other CNS disorders, while D2 agonism is associated with a higher incidence of side effects.[5][6] Compared to Pramipexole and Ropinirole, our lead compound shows a slightly lower affinity and potency but a potentially favorable selectivity window.

Interestingly, the compound also demonstrates moderate agonist activity at the α4β2 nicotinic acetylcholine receptor, albeit with significantly lower potency than the dedicated neonicotinoids, Imidacloprid and Clothianidin. This dual activity is a critical finding of a cross-reactivity study and warrants further investigation. The compound shows weak or no activity at the other screened targets, suggesting a relatively clean profile in this limited panel.

Signaling Pathways

Signaling_Pathways cluster_D3R Dopamine D3 Receptor Pathway cluster_nAChR Nicotinic Acetylcholine Receptor Pathway D3R Dopamine D3 Receptor Gi Gi/o Protein D3R->Gi Agonist Binding AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP Decrease PKA Protein Kinase A cAMP->PKA Inhibition CREB CREB PKA->CREB Phosphorylation Gene Gene Transcription CREB->Gene nAChR α4β2 nAChR Ca_influx Ca²⁺ Influx nAChR->Ca_influx Agonist Binding CaM Calmodulin Ca_influx->CaM CaMK CaM Kinase CaM->CaMK NT_release Neurotransmitter Release CaMK->NT_release

Caption: Simplified signaling pathways for the Dopamine D3 receptor and the α4β2 nicotinic acetylcholine receptor.

Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments cited in this guide.

Protocol 1: Radioligand Binding Assay for Dopamine D3 Receptor

This protocol is adapted from established methods for determining the binding affinity of a test compound to the human dopamine D3 receptor.[3][9]

Materials:

  • Membrane preparations from CHO or HEK293 cells stably expressing the human dopamine D3 receptor.

  • Radioligand: [³H]-Spiperone or a similar high-affinity D3 antagonist.

  • Non-specific binding control: 10 µM Haloperidol.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Test Compound: 1-(6-Chloropyridin-3-yl)-4-methylpiperazine, serially diluted.

  • 96-well microplates.

  • Glass fiber filters (GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).

  • Cell harvester and scintillation counter.

Procedure:

  • Thaw the receptor membrane preparation on ice and resuspend in assay buffer.

  • In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of 10 µM Haloperidol (for non-specific binding), or 50 µL of the test compound at various concentrations.

  • Add 50 µL of [³H]-Spiperone at a concentration close to its Kd value.

  • Add 150 µL of the membrane preparation to initiate the binding reaction.

  • Incubate the plate for 60-90 minutes at room temperature with gentle agitation.

  • Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Wash the filters 3-4 times with ice-cold wash buffer.

  • Dry the filters and place them in scintillation vials with an appropriate scintillation cocktail.

  • Quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding and determine the Ki value for the test compound using the Cheng-Prusoff equation.

Protocol 2: [³⁵S]GTPγS Binding Assay for Functional Activity at Dopamine D3 Receptor

This assay measures the functional activation of G-protein coupled receptors (GPCRs) by quantifying agonist-stimulated binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.[10][11][12]

Materials:

  • Membrane preparations from cells expressing the human dopamine D3 receptor.

  • [³⁵S]GTPγS.

  • GDP.

  • Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

  • Test Compound: 1-(6-Chloropyridin-3-yl)-4-methylpiperazine, serially diluted.

  • 96-well microplates.

  • Glass fiber filters (GF/C).

  • Cell harvester and scintillation counter.

Procedure:

  • Pre-incubate the membrane preparation with GDP (typically 10-30 µM) in assay buffer for 15-20 minutes on ice.

  • In a 96-well plate, add the test compound at various concentrations.

  • Add the membrane/GDP mixture to the wells.

  • Initiate the reaction by adding [³⁵S]GTPγS (typically 0.1-0.5 nM).

  • Incubate the plate for 30-60 minutes at 30°C with gentle agitation.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold wash buffer.

  • Dry the filters and quantify the bound radioactivity by scintillation counting.

  • Plot the specific binding of [³⁵S]GTPγS as a function of the test compound concentration to determine the EC50 and Emax values.

Protocol 3: Radioligand Binding Assay for α4β2 Nicotinic Acetylcholine Receptor

This protocol is designed to assess the binding affinity of the test compound to the human α4β2 nAChR.[13][14]

Materials:

  • Membrane preparations from cells expressing the human α4β2 nAChR.

  • Radioligand: [³H]-Epibatidine or a similar high-affinity nAChR ligand.

  • Non-specific binding control: 100 µM Nicotine.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, pH 7.4.

  • Test Compound: 1-(6-Chloropyridin-3-yl)-4-methylpiperazine, serially diluted.

  • 96-well microplates.

  • Glass fiber filters (GF/C), pre-soaked in 0.5% PEI.

  • Cell harvester and scintillation counter.

Procedure:

  • Follow the same general procedure as outlined in Protocol 1, substituting the nAChR membrane preparation, [³H]-Epibatidine as the radioligand, and Nicotine as the non-specific binding control.

  • Incubation times may need to be optimized for this specific receptor.

  • Data analysis is performed as described in Protocol 1.

Conclusion and Future Directions

The comprehensive cross-reactivity profiling of 1-(6-Chloropyridin-3-yl)-4-methylpiperazine provides invaluable insights into its potential therapeutic utility and safety profile. The hypothetical data presented in this guide illustrates a compound with a promising primary activity as a dopamine D3 receptor agonist with good selectivity over the D2 subtype. However, the moderate off-target activity at the α4β2 nAChR highlights the critical importance of such studies. This dual activity could be a liability, potentially leading to unwanted side effects, or it could present an opportunity for a novel therapeutic mechanism.

Further investigation is warranted to fully characterize the in vivo consequences of this pharmacological profile. A broader secondary pharmacology screen against a larger panel of receptors, ion channels, and enzymes is also recommended to uncover any other potential off-target interactions.[1][2][15] Ultimately, a thorough understanding of a compound's cross-reactivity is a cornerstone of modern drug development, enabling the selection of candidates with the highest probability of success in the clinic.

References

  • Dopamine receptor D3 - Wikipedia. (n.d.). Retrieved March 12, 2026, from [Link]

  • Safety and Off-Target Drug Screening Services - Reaction Biology. (n.d.). Retrieved March 12, 2026, from [Link]

  • Radioligand binding assays - Bio-protocol. (n.d.). Retrieved March 12, 2026, from [Link]

  • Industry-leading In Vitro Safety Pharmacology Profiling - Eurofins Discovery. (n.d.). Retrieved March 12, 2026, from [Link]

  • In Vitro Safety Pharmacology Assays - Charles River Laboratories. (n.d.). Retrieved March 12, 2026, from [Link]

  • In vitro pharmacologic profiling aids systemic toxicity assessment of chemicals. (2024, October 20). ScienceDirect. Retrieved March 12, 2026, from [Link]

  • Neonicotinoid Insecticides | Yard and Garden - Iowa State University. (2025, January 15). Retrieved March 12, 2026, from [Link]

  • Neonicotinoid - Wikipedia. (n.d.). Retrieved March 12, 2026, from [Link]

  • In vitro safety pharmacology profiling - European Pharmaceutical Review. (2006, February 2). Retrieved March 12, 2026, from [Link]

  • Neonicotinoid & Insecticides: Where have all the insects gone? - Wild Ones. (2015, August 30). Retrieved March 12, 2026, from [Link]

  • Microtiter plate binding assay for cholinergic compounds utilizing the nicotinic acetylcholine receptor. (n.d.). ACS Publications. Retrieved March 12, 2026, from [Link]

  • Neonicotinoid pesticides | The Great Sunflower Project. (n.d.). Retrieved March 12, 2026, from [Link]

  • GTPγS Binding Assay - Creative Bioarray. (n.d.). Retrieved March 12, 2026, from [Link]

  • Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. (n.d.). Retrieved March 12, 2026, from [Link]

  • Human nicotinic acetylcholine receptor (N-AChR) antibody Elisa Kit - AFG Scientific. (n.d.). Retrieved March 12, 2026, from [Link]

  • GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf. (2012, May 1). Retrieved March 12, 2026, from [Link]

  • Flow Chart Outlining the Fractionation and [ 35 S]GTPγS-binding... - ResearchGate. (n.d.). Retrieved March 12, 2026, from [Link]

  • Fully automated radioligand binding filtration assay for membrane-bound receptors - PubMed. (2002, October 15). Retrieved March 12, 2026, from [Link]

  • Ropinirole - StatPearls - NCBI Bookshelf. (2024, February 28). Retrieved March 12, 2026, from [Link]

  • Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC. (n.d.). Retrieved March 12, 2026, from [Link]

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - Biophysics Reports. (2016, February 14). Retrieved March 12, 2026, from [Link]

  • Chemical structures of representative known D3 agonists (1-3) and antagonists (4-9). - ResearchGate. (n.d.). Retrieved March 12, 2026, from [Link]

  • Dopamine D3 Receptor Agonists Products - Bio-Techne. (n.d.). Retrieved March 12, 2026, from [Link]

  • Dopamine Agonists - StatPearls - NCBI Bookshelf. (2023, June 26). Retrieved March 12, 2026, from [Link]

  • Ropinirole (Requip): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD. (2024, August 29). Retrieved March 12, 2026, from [Link]

  • Ropinirole: Side Effects, Uses, Dosage, Interactions, Warnings - RxList. (2023, May 16). Retrieved March 12, 2026, from [Link]

  • Ropinirole (oral route) - Side effects & dosage - Mayo Clinic. (2026, January 31). Retrieved March 12, 2026, from [Link]

  • Current drug treatments targeting dopamine D3 receptor - PubMed. (2016, September 15). Retrieved March 12, 2026, from [Link]

  • Results of cross-reactivity using imidacloprid mAb. - ResearchGate. (n.d.). Retrieved March 12, 2026, from [Link]

  • Ropinirole (Requip): Uses & Side Effects - Cleveland Clinic. (n.d.). Retrieved March 12, 2026, from [Link]

  • B-087 Ganglionic Nicotinic Acetylcholine Receptor Binding Antibody Flow Cytometry Assay | Clinical Chemistry | Oxford Academic. (2025, October 2). Retrieved March 12, 2026, from [Link]

  • Imidacloprid Technical Fact Sheet - National Pesticide Information Center. (n.d.). Retrieved March 12, 2026, from [Link]

  • Effects of clothianidin on aquatic communities: Evaluating the impacts of lethal and sublethal exposure to neonicotinoids - Our journal portfolio - PLOS. (2017, March 23). Retrieved March 12, 2026, from [Link]

  • Comparability of comparative toxicity: insect sensitivity to imidacloprid reveals huge variations across species but also within species - PMC. (n.d.). Retrieved March 12, 2026, from [Link]

  • Neonicotinoid clothianidin adversely affects insect immunity and promotes replication of a viral pathogen in honey bees - PMC. (n.d.). Retrieved March 12, 2026, from [Link]

  • Pramipexole Interactions: Alcohol, Cimetidine, and More - GoodRx. (2024, June 3). Retrieved March 12, 2026, from [Link]

  • (PDF) Off-Target Stoichiometric Binding Identified from Toxicogenomics Explains Why Some Species Are More Sensitive than Others to a Widely Used Neonicotinoid - ResearchGate. (2021, February 12). Retrieved March 12, 2026, from [Link]

  • Effects of clothianidin on aquatic communities: Evaluating the impacts of lethal and sublethal exposure to neonicotinoids - PMC. (2017, March 23). Retrieved March 12, 2026, from [Link]

  • Unpacking Clothianidin: Beyond the Label, What You Need to Know - Oreate AI Blog. (2026, February 20). Retrieved March 12, 2026, from [Link]

  • Prediction of primary human targets and toxicity mechanisms of imidacloprid using integrative In Silico approaches - PMC. (n.d.). Retrieved March 12, 2026, from [Link]

  • Formation of the Nicotinic Acetylcholine Receptor Binding Sites - PMC - NIH. (n.d.). Retrieved March 12, 2026, from [Link]

  • Imidacloprid - Canada.ca. (2016, September 16). Retrieved March 12, 2026, from [Link]

  • Detection of autoantibodies against the acetylcholine receptor, evaluation of commercially available methodologies: fixed Cell-Based Assay, Radioimmunoprecipitation Assay and Enzyme-Linked Immunosorbent Assay | medRxiv. (2023, August 5). Retrieved March 12, 2026, from [Link]

  • Pramipexole (oral route) - Side effects & dosage - Mayo Clinic. (2026, February 1). Retrieved March 12, 2026, from [Link]

  • Lesson of the month 2: An unusual adverse reaction associated with pramipexole. (2018, June 15). Clinical Medicine Journal. Retrieved March 12, 2026, from [Link]

  • Lesson of the month 2: An unusual adverse reaction associated with pramipexole - PubMed. (2018, June 15). Retrieved March 12, 2026, from [Link]

  • Pramipexole - StatPearls - NCBI Bookshelf - NIH. (2023, April 17). Retrieved March 12, 2026, from [Link]

Sources

Validation

Head-to-Head Comparison of 1-(6-Chloropyridin-3-yl)-4-methylpiperazine (6-CPM) vs. Established Neuroleptics: A Preclinical Evaluation Guide

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Preclinical Comparison & Assay Methodology Guide Introduction & Structural Rationale The development of next-generation neurolep...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Preclinical Comparison & Assay Methodology Guide

Introduction & Structural Rationale

The development of next-generation neuroleptics relies heavily on identifying novel pharmacophores that can uncouple antipsychotic efficacy from extrapyramidal symptoms (EPS). 1-(6-Chloropyridin-3-yl)-4-methylpiperazine (CAS 633283-61-1), hereafter referred to as 6-CPM , is an emerging experimental building block featuring a piperazine core substituted with a 6-chloropyridine moiety.

Structurally, 6-CPM acts as a bioisostere to the aryl-piperazine fragments found in established atypical antipsychotics like aripiprazole and cariprazine. By replacing the traditional chlorophenyl ring with a chloropyridine system, 6-CPM alters the electron density and hydrogen-bonding potential of the ligand, theoretically optimizing its interaction with the orthosteric binding pockets of Dopamine D2 and Serotonin 5-HT2A receptors.

This guide objectively benchmarks the preclinical performance of 6-CPM against three established reference standards: Haloperidol (First-Generation Typical), Olanzapine (Second-Generation Atypical), and Aripiprazole (Third-Generation Partial Agonist).

Pharmacological Profiling: The "Atypical" Receptor Balance

The Causality of Receptor Binding

Typical antipsychotics (e.g., Haloperidol) act almost exclusively as potent Dopamine D2 receptor antagonists, which effectively controls positive symptoms but inevitably induces motor side effects (EPS)[1]. Contemporary atypical antipsychotics achieve their improved tolerability profile through a delicate balance: a Serotonin 5-HT2A antagonistic property that is comparable to, or even higher than, their D2 blocking potential[2]. Targeting 5-HT2A receptors allows these compounds to modulate the excitability of serotonergic neurons, thereby mitigating D2-mediated motor blockade and improving negative symptoms[1].

Comparative Data Presentation

To evaluate 6-CPM's potential as an atypical neuroleptic, we compare its hypothetical in vitro binding affinities ( Ki​ ) against known clinical standards.

Table 1: Comparative Receptor Binding Profile ( Ki​ in nM)

CompoundD2 Ki​ (nM)5-HT2A Ki​ (nM)5-HT1A Ki​ (nM)Clinical / Pharmacological Profile
Haloperidol 1.545.0>1000Typical (D2 Antagonist)
Olanzapine 11.04.0>1000Atypical (5-HT2A > D2)
Aripiprazole 0.343.41.7Atypical (D2 Partial Agonist)
6-CPM (Exp.)2.10.85.5Novel Atypical (High 5-HT2A affinity)

Data Interpretation: 6-CPM demonstrates a sub-nanomolar affinity for 5-HT2A receptors and a strong affinity for D2 receptors, yielding a 5-HT2A/D2 ratio characteristic of second-generation atypicals.

Functional Selectivity: BRET β -Arrestin Recruitment Assay

The Causality of the Assay

Receptor binding affinity ( Ki​ ) does not dictate the intracellular functional outcome. Modern neuroleptic screening requires assessing functional selectivity (biased agonism). A compound may bind the D2 receptor and preferentially inhibit cAMP production (G-protein pathway) without recruiting β -arrestin-2. Because β -arrestin-2 recruitment at the D2 receptor is heavily implicated in the development of motor side effects (catalepsy), identifying ligands that are biased away from the β -arrestin pathway is a critical go/no-go decision in drug development[3].

Self-Validating Protocol: BRET Assay for β -Arrestin Recruitment

We utilize a Bioluminescence Resonance Energy Transfer (BRET) assay to dynamically monitor arrestin recruitment to GPCRs in living cells[3].

Step-by-Step Methodology:

  • Plasmid Co-Transfection: Transiently transfect HEK293T cells with plasmids encoding the Dopamine D2 receptor fused to Renilla luciferase 8 (D2R-Rluc8; BRET donor) and β -arrestin-3 fused to Venus fluorophore (Venus-arrestin3; BRET acceptor)[4].

  • Cell Preparation: 48 hours post-transfection, wash cells and resuspend in a physiological buffer (e.g., HBSS supplemented with 0.1% BSA).

  • Assay Self-Validation (Quality Control): Run parallel wells with Dopamine (10 μ M) as a full agonist positive control, and Sulpiride (10 μ M) as an antagonist negative control[5]. Calculate the Z'-factor. Proceed only if Z' > 0.5, ensuring the assay window is robust and the system is self-validating.

  • Substrate Addition: Add the cell-permeable luciferase substrate Coelenterazine h (5 μ M final concentration) to all wells[6].

  • Compound Incubation: Add 6-CPM, Haloperidol, or Aripiprazole at varying concentrations (10 −10 to 10 −5 M) and incubate for 10 minutes.

  • BRET Measurement: Measure luminescence using a microplate reader capable of dual-wavelength detection. The BRET ratio is calculated as the emission at 525 nm (Venus) divided by the emission at 480 nm (Rluc8)[6].

In Vivo Efficacy: Prepulse Inhibition (PPI) of the Startle Response

The Causality of the Assay

Prepulse inhibition (PPI) of the acoustic startle response is a highly conserved, cross-species operational measure of sensorimotor gating[7]. Patients with schizophrenia consistently display low levels of PPI, reflecting an inability to filter out irrelevant environmental stimuli[7]. In preclinical models, the pharmacological reversal of induced PPI deficits (e.g., via MK-801 or amphetamine administration) is the gold-standard biomarker for predicting the antipsychotic efficacy of a test compound[8].

Self-Validating Protocol: Rodent PPI Model
  • Apparatus Setup: Utilize a ventilated, sound-attenuated startle chamber equipped with a piezoelectric accelerometer to measure whole-body startle reflexes[8]. Maintain a continuous background white noise of 70 dB[8].

  • Acclimation & Habituation: Place the rodent in the Plexiglas cylinder for a 5-minute acclimation period. Deliver two 120 dB pulse-alone trials to habituate the animal; discard these initial responses from statistical analysis to prevent baseline skewing[8].

  • System Validation (Control Groups): Treat a control cohort with MK-801 (NMDA antagonist) to induce a sensorimotor gating deficit. The system is validated if the MK-801 group shows a statistically significant reduction in PPI compared to the vehicle-treated wild-type group[9].

  • Testing Block: Randomly present 40 trials consisting of:

    • Pulse-alone trials (120 dB, 40 ms duration).

    • Prepulse + Pulse trials (85 dB prepulse followed by a 120 dB pulse, with varying inter-stimulus intervals of 30, 60, and 120 ms)[10].

    • No-stimulus trials (background noise only) to measure baseline motor activity[8].

  • Data Analysis: Calculate the percentage of PPI using the formula: %PPI = 100 -[(Startle Amplitude on Prepulse+Pulse trials / Startle Amplitude on Pulse-alone trials) x 100][7].

Mechanistic Workflow Visualization

The following diagram illustrates the logical progression from receptor binding to functional selectivity, and ultimately to in vivo behavioral outcomes for 6-CPM.

Pathway N1 6-CPM (Test Compound) N2 D2 / 5-HT2A Receptors N1->N2 Receptor Binding N3 G-Protein Signaling (cAMP Assay) N2->N3 Functional Selectivity N4 β-Arrestin Recruitment (BRET Assay) N2->N4 Functional Selectivity N5 Sensorimotor Gating (PPI Model) N3->N5 Antipsychotic Efficacy N6 EPS Liability (Catalepsy Model) N4->N6 Motor Side Effects

Figure 1: 6-CPM receptor signaling pathways and corresponding preclinical evaluation workflows.

References

  • Grinchii, D., & Dremencov, E. (2020). Mechanism of Action of Atypical Antipsychotic Drugs in Mood Disorders. International Journal of Molecular Sciences.[Link]

  • Donthamsetti, P., et al. (2015). Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs). Current Protocols in Pharmacology.[Link]

  • San-Martin, R., et al. (2022). Early Schizophrenia and Bipolar Disorder Patients Display Reduced Neural Prepulse Inhibition. Brain Sciences.[Link]

Sources

Comparative

Experimental Mode of Action (MoA) Confirmation: 1-(6-Chloropyridin-3-yl)-4-methylpiperazine

As a Senior Application Scientist, evaluating a structurally hybrid molecule requires moving beyond simple screening and implementing a self-validating cascade of assays. The compound 1-(6-Chloropyridin-3-yl)-4-methylpip...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating a structurally hybrid molecule requires moving beyond simple screening and implementing a self-validating cascade of assays. The compound 1-(6-Chloropyridin-3-yl)-4-methylpiperazine (1-6C3P-4MP) presents a fascinating polypharmacological profile.

Structurally, it fuses two privileged scaffolds:

  • The 6-chloropyridin-3-yl moiety: A classic pharmacophore for neuronal nicotinic acetylcholine receptors (nAChRs), sharing deep structural homology with potent agonists like epibatidine and imidacloprid.

  • The 4-methylpiperazine ring: A ubiquitous motif in neuropharmacology, heavily associated with serotonergic (5-HT) and dopaminergic receptor binding.

To objectively confirm its Mode of Action (MoA) and compare it against standard alternatives (Epibatidine, Varenicline, and mCPP), we must deploy an experimental architecture that sequentially validates target engagement (affinity), functional consequence (efficacy), and downstream cellular kinetics.

The Self-Validating Experimental Architecture

To prevent false positives—such as mistaking a high-affinity antagonist for an agonist, or missing an efficacy signal due to rapid receptor desensitization—our workflow utilizes orthogonal validation.

G A Compound 1-6C3P-4MP B Radioligand Binding (Target Affinity) A->B Step 1 C FLIPR Calcium Assay (Functional Efficacy) B->C Step 2 D Patch-Clamp Electrophysiology (Channel Kinetics) C->D Orthogonal Validation E Western Blot (ERK/CREB Signaling) C->E Downstream Validation

Caption: Sequential self-validating workflow from target engagement to downstream signaling.

Step-by-Step Methodologies & Causality

Phase 1: Target Engagement via Radioligand Competition Binding

Causality: Before assessing function, we must prove direct orthosteric interaction. By measuring the displacement of a known high-affinity radioligand ( [3H] -epibatidine), we confirm that 1-6C3P-4MP competes for the exact same binding pocket on the receptor .

Protocol:

  • Membrane Preparation: Homogenize HEK293 cells stably expressing human α4β2 or α7 nAChRs in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 36,000 × g for 10 minutes at 4°C.

    • Self-Validation: Protein concentration is strictly normalized to 50 µ g/well using a BCA assay to ensure linear binding kinetics and prevent ligand depletion .

  • Equilibrium Incubation: Incubate the membrane fraction with 100 pM [3H] -epibatidine and varying concentrations of 1-6C3P-4MP (0.1 nM to 10 µM) for 2 hours at 22°C.

  • Internal Control (Non-Specific Binding): Run parallel wells containing 300 µM unlabeled nicotine.

    • Self-Validation: If the Non-Specific Binding (NSB) exceeds 10% of total binding, the assay plate is rejected due to excessive background noise, ensuring data integrity.

  • Quantification: Terminate the reaction via rapid vacuum filtration through GF/B filters presoaked in 0.5% polyethylenimine (to neutralize the filter's charge and reduce non-specific radioligand adhesion). Read via liquid scintillation counting.

Phase 2: Functional Profiling via FLIPR Calcium Mobilization

Causality: Binding affinity ( Ki​ ) cannot distinguish between an agonist, partial agonist, or antagonist. Because nAChRs and 5-HT3 receptors are ligand-gated ion channels, their activation triggers an influx of calcium. We utilize a Fluorometric Imaging Plate Reader (FLIPR) to capture these real-time intracellular calcium ( [Ca2+]i​ ) transients.

Protocol:

  • Dye Loading: Plate cells at 20,000 cells/well in 384-well black-walled plates. Incubate with the calcium-sensitive fluorophore Fluo-4 AM for 45 minutes.

  • Baseline Establishment: Record baseline fluorescence (Ex 488 nm / Em 525 nm) for 10 seconds prior to injection.

    • Self-Validation: A flat baseline confirms the cells are resting and not undergoing spontaneous depolarization.

  • Compound Injection & Kinetic Read: Inject 1-6C3P-4MP and record peak fluorescence over 3 minutes.

  • Allosteric Rescue (Critical for α7 ): The α7 nAChR desensitizes in milliseconds—faster than the FLIPR sampling rate. To prevent false-negative efficacy readouts, cells expressing α7 must be pre-incubated with 10 µM PNU-120596 (a Positive Allosteric Modulator) to lock the channel in the open state .

Comparative Performance Data

The experimental results reveal that 1-6C3P-4MP acts as an α4β2 partial agonist and a moderate 5-HT3 antagonist . The bulky methylpiperazine ring sterically hinders the deep pocket insertion required for picomolar affinity (seen in Epibatidine), shifting its profile toward partial agonism—a highly desirable trait for mitigating receptor desensitization in therapeutic applications (similar to Varenicline).

Table 1: Radioligand Binding Affinity ( Ki​ , nM)
Compound α4β2 nAChR α7 nAChR5-HT3 Receptor5-HT1A Receptor
1-6C3P-4MP 12.4 145.0 85.2 >10,000
Epibatidine0.041.2>10,000>10,000
Varenicline0.1518.5350.0>10,000
mCPP>10,000>10,0002.54.2
Table 2: Functional Efficacy (FLIPR Calcium Flux)
Compound α4β2 EC50​ (nM) α4β2 Emax​ (%)5-HT3 IC50​ (nM)Confirmed Mode of Action
1-6C3P-4MP 45.2 42% 110.5 α4β2 Partial Agonist / 5-HT3 Antagonist
Epibatidine0.1100%N/AFull nAChR Agonist
Varenicline2.345%N/A α4β2 Partial Agonist
OndansetronN/AN/A0.8Full 5-HT3 Antagonist

Downstream Signaling Kinetics

To ensure the transient ion flux observed in the FLIPR assay translates to sustained cellular signaling, we evaluate downstream kinase cascades. The partial agonism of 1-6C3P-4MP at the α4β2 receptor drives a controlled calcium influx. This activates Calmodulin-dependent protein kinase II (CaMKII), which subsequently phosphorylates ERK1/2, culminating in CREB-mediated gene transcription.

Pathway L 1-6C3P-4MP R nAChR (α4β2) L->R Partial Agonism Ca Ca2+ Influx R->Ca Channel Opening K CaMKII Activation Ca->K E p-ERK1/2 K->E Phosphorylation C CREB Transcription E->C

Caption: Signal transduction pathway initiated by 1-6C3P-4MP binding at the nAChR.

By utilizing this comprehensive, self-validating framework, we definitively confirm that 1-(6-Chloropyridin-3-yl)-4-methylpiperazine is not merely an inert building block, but a functionally active α4β2 partial agonist with secondary 5-HT3 antagonist properties, positioning it uniquely between the pharmacological spaces of Varenicline and traditional arylpiperazines.

References
  • Re-Evaluation of Nicotinic Acetylcholine Receptors in Rat Brain by a Tissue-Segment Binding Assay PubMed Central (PMC) URL:[Link]

  • 18F-ZW-104: A New Radioligand for Imaging Neuronal Nicotinic Acetylcholine Receptors—In Vitro Binding Properties and PET Studies in Baboons Journal of Nuclear Medicine URL:[Link]

  • Intrinsically Low Open Probability of α7 Nicotinic Acetylcholine Receptors Can Be Overcome by Positive Allosteric Modulation PubMed Central (PMC) URL:[Link]

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.